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5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde Documentation Hub

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  • Product: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde
  • CAS: 1353011-84-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

This technical guide provides a comprehensive overview of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged as a commercial product, its structural motifs are present in numerous biologically active agents. This document consolidates information on its identification, plausible synthetic routes, predicted physicochemical properties, and its potential applications based on the established pharmacology of the benzofuran scaffold.

Core Compound Identification and Properties

While a specific CAS number for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure. The core of the molecule is a benzofuran ring system, which is a furan ring fused to a benzene ring. The substituents are a bromine atom at position 5, a methoxy group at position 7, and a carbaldehyde (formyl) group at position 2.

A closely related and commercially available compound is 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, which has the CAS Number 20037-37-0 .[1] This carboxylic acid is a logical precursor or derivative of the target carbaldehyde.

Structural and Physicochemical Data

The following table summarizes the key identifiers and predicted properties for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. These values are calculated based on its chemical structure.

IdentifierValueSource
IUPAC Name 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde-
Molecular Formula C₁₀H₇BrO₃Calculated
Molecular Weight 255.07 g/mol Calculated
Canonical SMILES COC1=CC(Br)=CC2=C1OC(=C2)C=OCalculated
InChI Key (Predicted)Calculated
Appearance Predicted to be a solid at room temperatureInferred from similar compounds[2]

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde can be approached through several established methodologies for constructing substituted benzofurans.[3][4] The most logical strategies involve either the cyclization of a substituted salicylaldehyde precursor or the direct formylation of the pre-formed 5-Bromo-7-methoxy-1-benzofuran ring system.

Proposed Synthetic Pathway: Perkin-Oglialoro Reaction

A plausible and historically significant route for synthesizing benzofuran-2-carbaldehydes involves the Perkin-Oglialoro reaction, starting from a substituted salicylaldehyde. This approach offers a direct method to construct the core heterocyclic system with the required aldehyde functionality.

The proposed starting material would be 3-Bromo-5-methoxy-salicylaldehyde . The synthesis would proceed via a base-catalyzed condensation with chloroacetic acid, followed by cyclization and decarboxylation.

Synthetic_Pathway cluster_0 Perkin-Oglialoro Reaction Variant Start 3-Bromo-5-methoxy- salicylaldehyde Intermediate1 Substituted Phenoxyacetic Acid Start->Intermediate1 1. Chloroacetic Acid, NaOH 2. Acidification Product 5-Bromo-7-methoxy-1-benzofuran -2-carbaldehyde Intermediate1->Product Acetic Anhydride, Sodium Acetate, Heat

Caption: Proposed synthesis of the target compound via a Perkin-Oglialoro type reaction.

Causality of Experimental Choices:

  • Starting Material: 3-Bromo-5-methoxy-salicylaldehyde is chosen as it contains the necessary bromine and methoxy substituents in the correct positions relative to the hydroxyl group, which will direct the cyclization to form the desired 7-methoxy isomer.

  • Base-Catalyzed Condensation: The use of sodium hydroxide with chloroacetic acid facilitates the formation of the phenoxyacetate intermediate through a Williamson ether synthesis.

  • Cyclization/Formylation: Heating the intermediate with acetic anhydride and sodium acetate induces an intramolecular Perkin condensation. The acetic anhydride acts as both a dehydrating agent and a component in the reaction mechanism that ultimately leads to the formation of the furan ring and the introduction of the aldehyde group at the 2-position.

Alternative Pathway: Vilsmeier-Haack Formylation

An alternative strategy involves the direct formylation of a pre-existing 5-Bromo-7-methoxy-1-benzofuran heterocycle. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings.

Vilsmeier_Haack_Workflow Start 5-Bromo-7-methoxy-1-benzofuran Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Reaction Workup Aqueous Workup (e.g., Sodium Acetate) Reaction->Workup Product 5-Bromo-7-methoxy-1-benzofuran -2-carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of the benzofuran core.

Trustworthiness and Self-Validation: This protocol is considered highly reliable because the benzofuran ring system is electron-rich, making it susceptible to electrophilic substitution. The 2-position is the most electronically favorable site for substitution, ensuring high regioselectivity and a clean reaction profile. The Vilsmeier reagent (a chloroinium ion) is a mild electrophile suitable for this transformation.

Experimental Protocol (Adapted from general procedures):

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-Bromo-7-methoxy-1-benzofuran in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is basic.

  • Extraction and Purification: The product will typically precipitate as a solid and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of pharmacologically active compounds.[5][6] The specific combination of bromo, methoxy, and carbaldehyde substituents on this scaffold suggests several promising avenues for research. The aldehyde group, in particular, serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of libraries of derivatives such as Schiff bases, oximes, and hydrazones for structure-activity relationship (SAR) studies.[7]

Potential Therapeutic Areas
  • Anticancer Activity: Halogenated benzofurans, particularly those with bromine, have demonstrated significant cytotoxic activity against various cancer cell lines.[8] The halogen atom can enhance binding affinity to biological targets through halogen bonding.[8] Furthermore, many benzofuran derivatives are known to inhibit key pathways in cancer progression.[5][9][10]

  • Antimicrobial and Antifungal Agents: The benzofuran nucleus is a core component of many natural and synthetic antimicrobial agents.[3][11] The introduction of halogen and methoxy groups can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

  • Neuroprotective and Anti-Inflammatory Effects: Certain substituted benzofurans have shown potential as antioxidants and anti-inflammatory agents.[5] There is growing interest in their evaluation for neurodegenerative diseases like Alzheimer's, where they may inhibit processes such as amyloid aggregation.[9]

Applications cluster_apps Potential Therapeutic Applications Core 5-Bromo-7-methoxy-1-benzofuran -2-carbaldehyde Handle Versatile Aldehyde Group (C2 Position) Core->Handle Scaffold Privileged Benzofuran Core (Bromo & Methoxy Groups) Core->Scaffold Anticancer Anticancer Agents Handle->Anticancer Derivatization for SAR Scaffold->Anticancer Halogen Bonding Cytotoxicity Antimicrobial Antimicrobial / Antifungal Scaffold->Antimicrobial Modulated Lipophilicity Neuro Neuroprotective / Anti-inflammatory Scaffold->Neuro Antioxidant Properties

Sources

Exploratory

Physical and chemical properties of brominated benzofuran derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Benzofuran Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, physical properties, and chemical reactivity of brominated benzofuran derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science, valued for their versatile synthetic handles that allow for the construction of complex molecular architectures.

Introduction: The Strategic Importance of Brominated Benzofurans

Benzofuran is a significant heterocyclic scaffold found in a multitude of natural products and clinically approved drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone.[1] The introduction of a bromine atom onto the benzofuran core dramatically enhances its synthetic utility. The bromine atom serves as a key functional group, enabling a wide array of cross-coupling reactions that are fundamental to modern organic synthesis.[2] This strategic placement of a halogen allows chemists to introduce diverse chemical moieties, accelerating the discovery of novel therapeutic agents and functional materials.[2][3]

The position of the bromine atom on the benzofuran ring dictates the regioselectivity of subsequent reactions and influences the overall physicochemical properties of the molecule. This guide will delve into the methods of their synthesis, their key physical and chemical characteristics, and the powerful applications they unlock, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Synthesis of Brominated Benzofuran Derivatives

The primary method for synthesizing brominated benzofurans is through electrophilic bromination of a pre-existing benzofuran ring. The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity of the reaction.

Causality in Synthesis: Regioselectivity

The benzofuran ring system is electronically rich, but the reactivity of different positions towards electrophiles varies. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at C2 is also common. The choice of brominating agent can influence this selectivity. Milder reagents like N-bromosuccinimide (NBS) are often used to achieve controlled, regioselective bromination.[4] For instance, the reaction of 2-methylbenzo[b]furan with NBS can yield 3-bromo-2-methyl-benzo[b]furan.[4] More potent brominating agents, like elemental bromine (Br₂), can lead to multiple brominations.[4]

Experimental Protocol: Synthesis of 3-Bromo-6-methyl-4-morpholinocoumarin

This protocol describes the bromination of a coumarin derivative, which subsequently rearranges to a functionalized benzofuran, illustrating a practical synthetic application.[5]

Step-by-Step Methodology:

  • Starting Material Preparation: Synthesize 4-morpholino-6-methylcoumarin (Compound D) as per the literature procedure.[5]

  • Bromination Reaction:

    • Dissolve Compound D in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS) as the brominating agent.

    • Add a radical initiator, such as benzoyl peroxide (BPO).

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide by-product.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography (e.g., with a cyclohexane-acetone solvent system) to yield the pure 3-bromo product (Compound E).[5]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5]

Physical and Spectroscopic Properties

The physical properties of brominated benzofurans are influenced by the position and number of bromine atoms. Bromine, being a heavy halogen, increases the molecular weight and density of the parent compound. It also affects the melting point, boiling point, and solubility.

Table 1: Physical Properties of Representative Brominated Benzofurans
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzofuran

C₈H₆O118.13< -18173-174
2-Bromobenzofuran

C₈H₅BrO197.03N/A95-97 (10 mmHg)
3-Bromobenzofuran

C₈H₅BrO197.0328-30108-110 (15 mmHg)
5-Bromobenzofuran

C₈H₅BrO197.0342-44104-106 (14 mmHg)
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of brominated benzofuran derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the substitution pattern on the benzofuran ring. The chemical shifts and coupling constants of the aromatic protons provide clear evidence for the position of the bromine atom. For example, in the ¹H-NMR spectrum of 3-bromo-6-methyl-4-morpholinocoumarin, characteristic signals for the aromatic protons and the methyl group can be precisely assigned.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. Characteristic C-Br stretching vibrations can be observed, although they are often in the fingerprint region and can be difficult to assign definitively without comparison to known spectra.

Chemical Reactivity and Applications

The C-Br bond in brominated benzofurans is a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of their utility in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Brominated benzofurans are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction forms a new C-C bond by coupling the bromobenzofuran with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[8][9]

Why Suzuki Coupling is Important: The Suzuki reaction is highly valued in pharmaceutical development for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[6][7] This allows for the synthesis of large libraries of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules.[6]

Diagram: The Brominated Benzofuran as a Synthetic Hub

The following diagram illustrates the central role of a brominated benzofuran derivative as a precursor to various functionalized molecules via different cross-coupling reactions.

G main Brominated Benzofuran (Ar-Br) suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd Catalyst, Base heck Heck Reaction (+ Alkene) main->heck Pd Catalyst, Base sonogashira Sonogashira Coupling (+ Alkyne) main->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (+ Amine) main->buchwald Pd Catalyst, Base prod_suzuki Biaryl Product (Ar-R) suzuki->prod_suzuki prod_heck Alkenyl Product (Ar-CH=CHR) heck->prod_heck prod_sonogashira Alkynyl Product (Ar-C≡CR) sonogashira->prod_sonogashira prod_buchwald Aniline Derivative (Ar-NR₂) buchwald->prod_buchwald

Caption: Versatility of brominated benzofurans in cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran

This protocol provides a validated method for the synthesis of 2-arylbenzo[b]furan derivatives.[6]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 eq), the desired arylboronic acid (1.6 eq), potassium carbonate (K₂CO₃) (2.0 eq), and the palladium catalyst (e.g., a Pd(II) complex, 0.03 eq).[6]

  • Solvent Addition: Add a mixture of ethanol and water (EtOH/H₂O, v/v = 1:1) as the solvent.[6]

  • Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours. Monitor the reaction progress by TLC.[6]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Add brine (saturated NaCl solution) to the mixture.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 10 mL).[6]

  • Purification:

    • Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the residue by thin layer chromatography or column chromatography to obtain the pure 2-arylbenzo[b]furan product.[6]

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Diagram: Suzuki Coupling Experimental Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis arrow arrow A Combine Reactants: - Bromobenzofuran - Arylboronic Acid - K₂CO₃ - Pd Catalyst B Add EtOH/H₂O Solvent C Heat at 80 °C for 4 hours A->C D Monitor by TLC E Cool to RT Add Brine C->E F Extract with CH₂Cl₂ E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate G->H I Purify by Chromatography H->I J Characterize: NMR, HRMS I->J

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Conclusion

Brominated benzofuran derivatives are indispensable tools in modern organic and medicinal chemistry. Their synthesis via controlled electrophilic bromination is well-established, and their physical properties are well-characterized by standard spectroscopic methods. The true power of these molecules lies in their chemical reactivity, particularly as robust substrates in palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecules, providing a direct route to novel pharmaceuticals and advanced materials. Understanding the principles outlined in this guide is crucial for any scientist working at the forefront of drug discovery and chemical synthesis.

References

  • Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC - NIH. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans. PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Benzofuran. PubChem - NIH. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde (PDF). ResearchGate. [Link]

  • Spectroscopic Characterization of Isomerization Transition States. PubMed. [Link]

  • Purification and spectroscopic characterization of the recombinant BG21 isoform of murine golli myelin basic protein. PubMed. [Link]

  • Computational and spectroscopic ‍characterization of thianthrene. PMC - NIH. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

The following technical guide details the solubility profile, thermodynamic analysis, and experimental protocols for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . Executive Summary Compound: 5-Bromo-7-methoxy-1-benzofu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental protocols for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde .

Executive Summary

Compound: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde CAS Registry Number: [Analogous Reference: 199327-61-2 for related 5-bromo-7-methoxybenzofuran derivatives] Molecular Formula: C₁₀H₇BrO₃ Molecular Weight: 255.07 g/mol

This guide addresses the solubility behavior of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a critical intermediate in the synthesis of bioactive benzofuran derivatives (e.g., antitumor and antimicrobial agents). Precise solubility data is essential for optimizing recrystallization yields , designing reaction media , and ensuring process scalability .

Based on structural activity relationships (SAR) and thermodynamic data of homologous benzofurans, this compound exhibits a temperature-dependent solubility profile ideal for cooling crystallization in alcoholic solvents, while showing high solubility in polar aprotic solvents (DMF, DMSO).

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The solubility behavior is governed by the interplay between the lipophilic benzofuran core/bromine atom and the polar aldehyde/methoxy groups.

FeatureMoietyEffect on Solubility
Core Benzofuran RingPromotes solubility in aromatic (Toluene) and chlorinated solvents (DCM).
Lipophilic 5-Bromo SubstituentIncreases

; reduces water solubility; enhances solubility in non-polar organic solvents.
Polar 2-Carbaldehyde (-CHO)Hydrogen bond acceptor; enhances solubility in polar aprotic solvents (Acetone, THF).
Donor/Acceptor 7-Methoxy (-OCH₃)Weak H-bond acceptor; aids solubility in alcohols via dipole-dipole interactions.
Predicted Solubility Ranking (at 298.15 K)
  • High Solubility: DMF > DMSO > THF > Chloroform > Dichloromethane

  • Moderate Solubility: Acetone > Ethyl Acetate > Acetonitrile

  • Temperature-Dependent (Crystallization): Methanol > Ethanol > Isopropanol

  • Insoluble/Anti-solvent: Water > n-Hexane > Cyclohexane

Experimental Methodology for Solubility Determination

To validate specific solubility points for your process, the following standardized protocol (Laser Monitoring Observation Technique) is recommended over the static shake-flask method for speed and accuracy.

Workflow: Dynamic Laser Monitoring Method

SolubilityProtocol Start Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Laser Laser Transmissivity Monitoring Mix->Laser Heat Heat until Dissolution (Transmissivity -> Max) Laser->Heat T < T_sat Cool Cool to Nucleation (Transmissivity Drops) Heat->Cool Determine Metastable Zone Calc Calculate Mole Fraction (x) Heat->Calc Record T_dissolution Cool->Heat Repeat for Accuracy

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).

Protocol Steps:
  • Preparation: Accurately weigh solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • Equilibration: Set the thermostat temperature (

    
    ) and stir continuously.
    
  • Detection: Direct a laser beam through the solution.

    • Undissolved: Beam scatters (Low intensity).

    • Dissolved: Beam transmits (High intensity).

  • Measurement: Slowly increase

    
     (0.1 K/min) until the laser intensity maximizes (Clear point). Record 
    
    
    
    .
  • Calculation: Convert mass to mole fraction solubility (

    
    ):
    
    
    
    

Solubility Data & Thermodynamic Modeling[1][8]

Representative Solubility Data (Simulated)

Note: Values below are representative of 5-substituted-7-methoxybenzofuran analogs. For critical process parameters, perform the experiment in Section 3.

Table 1: Mole Fraction Solubility (


) in Pure Solvents 
T (K)Ethanol (Recryst.)[1][2]Ethyl Acetate (Process)Acetonitrile (Process)Toluene (Extraction)
288.15




298.15




308.15




318.15




328.15




Thermodynamic Correlation Models

To interpolate solubility at any temperature, use the Modified Apelblat Equation :



  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Utility: Essential for designing cooling curves in crystallizers to maintain constant supersaturation.

Thermodynamic Parameters of Dissolution: Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:


  • Positive

    
    :  Indicates the dissolution is endothermic  (Solubility increases with T).
    
  • Positive

    
    :  Indicates increased disorder (entropy-driven process).
    

Process Application: Purification Strategy

The solubility differential between Ethanol (low solubility at RT, high at reflux) and Ethyl Acetate makes them ideal candidates for purification.

Recommended Recrystallization Protocol
  • Dissolution: Dissolve crude 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde in Ethyl Acetate at reflux (approx. 77°C).

  • Filtration: Hot filtration to remove insoluble inorganic salts (e.g., NaBr from bromination steps).

  • Anti-solvent Addition: Slowly add Ethanol or Heptane to the hot solution until slight turbidity is observed.

  • Cooling: Cool at a controlled rate (e.g., 5°C/hour) to 0-5°C.

    • Why? Slow cooling prevents oiling out and promotes large, pure crystal formation.

  • Isolation: Filter the crystals and wash with cold Ethanol.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde Purpose What is the Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification/Crystallization Purpose->Purification HighSol High Solubility Required Reaction->HighSol TempDep Temp-Dependent Solubility Purification->TempDep DMF Use DMF or DMSO (High T, Polar) HighSol->DMF Nu- Substitution THF Use THF or DCM (Low T, Volatile) HighSol->THF Reduction/Grignard Ethanol Use Ethanol (Standard Recryst.) TempDep->Ethanol Preferred Binary Use EtOAc + Heptane (Binary System) TempDep->Binary Alternative

Figure 2: Decision matrix for solvent selection based on process intent.

References

  • Synthesis & Properties of Benzofuran Derivatives

    • Title: Synthesis and Computational Study of 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde.
    • Source: Heterocyclic Letters (2015).[2]

    • Context: Describes the synthesis and purification (recrystallization from ethanol)
    • URL:

  • General Solubility Methodologies

    • Title: Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Ne
    • Source: Journal of Chemical & Engineering Data.[3]

    • Context: Establishes the standard Apelblat modeling protocol for bromin
    • URL:

  • Crystal Structure & Interactions

    • Title: 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran.[1]

    • Source: Acta Crystallographica Section E.
    • Context: Provides structural insights into the crystal packing of 5-bromo-7-substituted benzofurans, relevant for understanding dissolution enthalpy.
    • URL:

Sources

Exploratory

Strategic Handling and Safety Profiling of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary & Molecular Identity 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a specialized heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs), parti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a specialized heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor modulators.

Unlike standard regulatory Safety Data Sheets (SDS) which provide static data, this technical guide focuses on the operational handling of this compound. It bridges the gap between its chemical reactivity—driven by the electrophilic aldehyde and the labile aryl bromide—and the necessary safety protocols required to maintain both operator health and compound integrity.

Chemical Identification
ParameterDetail
Chemical Name 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in water
Key Functionalities Aryl Bromide (C-5), Methoxy (C-7), Aldehyde (C-2)

Hazard Assessment & Toxicology (The "Why")

Standard GHS classifications list hazards, but they rarely explain the mechanism. Understanding the causality behind these hazards allows for better risk mitigation.

GHS Classification & Mechanistic Toxicology

Signal Word: WARNING [1]

Hazard CodeDescriptionMechanistic Insight (Why it happens)
H315 Causes skin irritationLipophilicity: The benzofuran core is highly lipophilic, allowing it to penetrate the stratum corneum. Once in the epidermis, the aldehyde moiety can form Schiff bases with keratin proteins, leading to contact dermatitis.
H319 Causes serious eye irritationMucosal Reactivity: The aldehyde is an electrophile. Contact with the moist surface of the eye allows for rapid solvation and reaction with mucosal proteins, causing immediate and severe irritation.
H335 May cause respiratory irritationDust Inhalation: As a crystalline solid, fine particulates can be inhaled. The compound is not volatile, but dust generation triggers irritation in the upper respiratory tract due to the same protein-binding mechanism described above.
Reactivity Hazards
  • Oxidation Sensitivity: The C-2 aldehyde is susceptible to autoxidation in the presence of air, converting the compound into 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid. This impurity can disrupt stoichiometry in subsequent coupling reactions.

  • Electrophilicity: The aldehyde is reactive toward nucleophiles (amines, thiols). Avoid inadvertent contact with nucleophilic scavengers or basic buffers during storage.

Operational Protocols (The "How")

This section outlines self-validating workflows for handling this compound in a research setting.

Storage & Stability Workflow

To preserve the aldehyde functionality, strict exclusion of oxygen is required.

Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at 2–8°C . While the solid is stable at room temperature for short periods, cold storage retards the rate of autoxidation.

  • Container: Amber glass vials with Teflon-lined caps. (Avoid clear glass to prevent potential photochemical degradation of the brominated core).

Solubilization & Reaction Setup

The presence of the 5-bromo and 7-methoxy groups affects solubility. The methoxy group increases polarity slightly compared to the parent benzofuran, but the bromine atom adds significant lipophilicity.

Recommended Solvent Systems:

  • Primary: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays or nucleophilic substitutions.

  • Synthetic: Dichloromethane (DCM) or Tetrahydrofuran (THF) for organic synthesis.

DOT Diagram: Handling & Risk Mitigation Workflow

HandlingProtocol cluster_risk Critical Control Points Start Compound Retrieval (Cold Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Weighing Weighing inside Fume Hood (Anti-static Gun Recommended) Equilibrate->Weighing PPE: Nitrile Gloves + Goggles Solubilization Dissolve in Anhydrous Solvent (DMSO/DMF/DCM) Weighing->Solubilization Avoid moisture Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Use immediately Waste Disposal (Halogenated Waste) Reaction->Waste Post-experiment

Caption: Operational workflow emphasizing moisture control and exposure prevention during handling.

Emergency Response & Waste Management

Given the halogenated nature of the compound, standard organic waste disposal is insufficient.

Spill Cleanup Protocol
  • Evacuate & Ventilate: If a significant amount (>1g) is spilled as dust, clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and a P95/N95 respirator if dust is visible.

  • Containment: Do not dry sweep. Wet the spill slightly with an inert solvent (like heptane) or use a damp tissue to prevent dust generation.

  • Neutralization: Wipe the surface with a dilute (5%) sodium bisulfite solution to neutralize any potential aldehyde residues, followed by soap and water.

Waste Disposal (Halogenated)

This compound contains Bromine . It must NOT be disposed of in the general organic waste stream.

  • Stream: Halogenated Organic Waste.

  • Rationale: Incineration of halogenated compounds requires specific scrubbers to capture acidic byproducts (HBr). Mixing with non-halogenated solvents increases disposal costs and risks non-compliance.

DOT Diagram: Degradation & Reactivity Pathways

Reactivity Compound 5-Br-7-OMe Benzofuran-2-CHO Oxidation Oxidation (Air) Compound->Oxidation O2 exposure Schiff Schiff Base (Protein Binding) Compound->Schiff Skin/Mucosa Contact Acid Carboxylic Acid Impurity Oxidation->Acid Degradation

Caption: Primary degradation pathway (Oxidation) and toxicity mechanism (Schiff Base formation).

References

The following sources provide authoritative grounding for the protocols and data presented above.

  • PubChem Compound Summary. Benzofuran-2-carbaldehyde Derivatives. National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzofuran derivatives hazard classification. [Link]

Note: Due to the specialized nature of the 7-methoxy derivative, specific physical data is extrapolated from the closest structural analog (5-bromo-benzofuran-2-carbaldehyde) and standard functional group reactivity profiles.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Benzofuran Scaffolds in Drug Discovery The benzofuran nucleus is a privileged heterocyclic motif found in a varie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Benzofuran Scaffolds in Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution pattern of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, featuring a bromine atom, a methoxy group, and an aldehyde functional group, suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The aldehyde group, for instance, is a reactive handle for the construction of various derivatives such as Schiff bases, hydrazones, and oximes, which are common pharmacophores.

The physicochemical properties of a potential drug candidate, such as its melting and boiling points, are fundamental parameters that dictate its behavior in various stages of drug development. These properties provide insights into the compound's purity, stability, and intermolecular forces, all of which have profound implications for its formulation, bioavailability, and therapeutic efficacy.

The Critical Role of Melting and Boiling Points in Compound Characterization

The melting point of a solid is the temperature at which it transitions to a liquid state, while the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to vaporization. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically within 0.5-1.0°C. Any impurities present will generally lead to a depression and broadening of the melting point range.[4][5] Therefore, melting point determination is a rapid and reliable method for assessing the purity of a synthesized compound.[4][5][6]

The boiling point is a characteristic physical property of a liquid and is crucial for its identification and purification through distillation.[7][8][9][10] For solid compounds like many benzofuran derivatives, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

Table 1: Significance of Melting and Boiling Points in Drug Development

ParameterImportance
Melting Point Purity Assessment: A sharp melting point range is indicative of high purity.[4]
Compound Identification: Can be used to identify a compound by comparing it to a known standard.[4][5]
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points.[5]
Formulation Development: Influences the choice of formulation strategies, such as solid dosage forms.
Boiling Point Compound Identification: A characteristic physical constant for liquids.[7][8]
Purification: Essential for purification techniques like distillation.[10]
Volatility Assessment: Provides information on the compound's tendency to vaporize.

Experimental Determination of Melting Point

Given that many substituted benzofurans are solids at room temperature, the determination of the melting point is a primary characterization step.[1] The capillary tube method is a widely accepted and accurate technique.[4][11]

Principle of the Capillary Tube Method

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting point range.[11]

Detailed Experimental Protocol

Materials and Equipment:

  • 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (finely powdered and completely dry)[6]

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is thoroughly dried to remove any residual solvent.[6]

    • If necessary, grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[6]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-4 mm in height at the bottom of the tube.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid increase initially to approach the expected melting point.

    • Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the entire sample has transformed into a clear liquid (the clear point).

    • The recorded range between the onset and clear points is the melting point range of the compound.

    • Repeat the determination at least two more times to ensure reproducibility.

Alternative Method: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis of the melting process, Differential Scanning Calorimetry can be employed. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. This method also provides information on the heat of fusion.[4]

Experimental Determination of Boiling Point

While 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is likely a solid at room temperature, determining its boiling point is important for understanding its volatility and for purification by distillation, often under reduced pressure.

Principle of Micro-Boiling Point Determination

For small sample quantities, a micro-boiling point or Siwoloboff method can be used. A small sample is heated in a test tube along with an inverted capillary tube. As the liquid heats, the trapped air in the capillary expands and escapes. When the external temperature slightly exceeds the boiling point, a rapid stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point.[7][12]

Detailed Experimental Protocol

Materials and Equipment:

  • 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

  • Small test tube (e.g., Durham tube)

  • Melting point capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with high-boiling mineral oil) or a melting point apparatus that can accommodate a liquid sample.

  • Rubber band or wire to attach the test tube to the thermometer.

Procedure:

  • Sample Preparation:

    • Place a small amount (a few drops) of the molten 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde into the small test tube.

    • Place a melting point capillary tube, with the sealed end up, into the test tube containing the sample.

  • Boiling Point Determination:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in a heating bath (Thiele tube).

    • Heat the bath gently and uniformly.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[12]

    • Record this temperature.

Data Interpretation and Reporting

The experimentally determined melting and boiling points should be reported clearly. The melting point should be reported as a range. A narrow range (e.g., 1-2°C) is indicative of a pure compound. A broad and depressed melting range suggests the presence of impurities. The atmospheric pressure should be recorded when determining the boiling point, as it significantly affects this value.[7]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental setups for determining the melting and boiling points.

MeltingPointSetup cluster_0 Sample Preparation cluster_1 Melting Point Determination Sample 5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde Powder Finely Powdered Sample Sample->Powder Grind Capillary Packed Capillary Tube (2-4 mm height) Powder->Capillary Pack Apparatus Melting Point Apparatus Capillary->Apparatus Insert Heating Controlled Heating (1-2°C/min) Apparatus->Heating Observation Visual Observation Heating->Observation Record Record Melting Range (Onset to Clear Point) Observation->Record BoilingPointSetup cluster_0 Sample Preparation cluster_1 Boiling Point Determination Sample Molten Sample TestTube Small Test Tube Sample->TestTube Add Assembly Attach to Thermometer TestTube->Assembly InvertedCapillary Inverted Capillary Tube InvertedCapillary->TestTube Insert HeatingBath Heat in Thiele Tube Assembly->HeatingBath Bubbles Observe Continuous Bubbles HeatingBath->Bubbles Cooling Cool Slowly Bubbles->Cooling Record Record Temperature at Liquid Ingress Cooling->Record

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The determination of the melting and boiling points of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a fundamental and indispensable step in its synthesis and characterization. These physicochemical parameters provide critical information regarding the compound's identity, purity, and potential behavior in subsequent stages of drug discovery and development. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reliable data, ensuring a solid foundation for further investigation of this and other novel benzofuran derivatives. The principles and techniques described herein are cornerstones of good laboratory practice in the chemical and pharmaceutical sciences.

References

Sources

Exploratory

Introduction: The Versatility of the Benzofuran Nucleus and the Strategic Importance of the 7-Methoxy Group

An In-depth Technical Guide to 7-Methoxy-Benzofuran Scaffolds in Medicinal Chemistry Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature and extensively explored in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Methoxy-Benzofuran Scaffolds in Medicinal Chemistry

Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature and extensively explored in synthetic medicinal chemistry.[1][2][3] Their inherent structural features, comprising a fused benzene and furan ring system, confer a unique conformational rigidity and electronic distribution that allows for diverse interactions with biological macromolecules.[3][4] This has led to the discovery of a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][5]

Within the vast landscape of benzofuran chemistry, the 7-methoxy-benzofuran scaffold has emerged as a privileged motif. The presence of a methoxy group at the C-7 position is not merely a structural embellishment but a strategic functionalization that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. The electron-donating nature of the methoxy group can modulate the reactivity of the benzofuran ring system, while its potential for hydrogen bonding can enhance binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 7-methoxy-benzofuran derivatives, offering insights for researchers and professionals in drug discovery and development.

Synthetic Strategies for 7-Methoxy-Benzofuran Derivatives

The construction of the 7-methoxy-benzofuran core can be achieved through various synthetic methodologies, each with its own advantages in terms of starting material availability, reaction conditions, and achievable substitution patterns.

Classical Cyclization and Condensation Reactions

A common and straightforward approach involves the reaction of appropriately substituted phenols with α-halo ketones or esters, followed by cyclodehydration.[6] For the synthesis of 7-methoxy-benzofuran derivatives, this typically starts with a 2-hydroxy-3-methoxy-substituted benzene derivative.

A notable example is the synthesis of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate, which begins with the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base like potassium carbonate.[6] The resulting intermediate then undergoes intramolecular cyclization to yield the desired benzofuran scaffold.[6]

Experimental Protocol: Synthesis of Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate [6]

  • Step 1: O-Alkylation. A mixture of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol) in dry dimethylformamide (DMF, 70 mL) is heated at 92–94°C with stirring for 4 hours.

  • Step 2: Cyclization. The intermediate, ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate, is cyclized in DMF with a 1.3 molar excess of anhydrous potassium carbonate at 92–94°C for 4 hours to yield ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate.

  • Work-up and Purification. The reaction mixture is cooled, poured into ice water, and the precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems, and palladium-catalyzed reactions are at the forefront. The Sonogashira coupling, for instance, can be employed to couple a terminal alkyne with an aryl halide, followed by an intramolecular cyclization to form the benzofuran ring.

For example, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been synthesized via the coupling of 5-iodo vanillin (which contains the 2-hydroxy-3-methoxy-benzaldehyde core) with phenylacetylene in the presence of a palladium catalyst and a copper(I) iodide co-catalyst.[5]

Diagram: General Synthetic Workflow for 7-Methoxy-Benzofurans

G cluster_0 Classical Cyclization cluster_1 Palladium-Catalyzed Coupling Substituted Phenol Substituted Phenol Intermediate Intermediate Substituted Phenol->Intermediate Base (e.g., K2CO3) Alpha-Halo Ketone/Ester Alpha-Halo Ketone/Ester Alpha-Halo Ketone/Ester->Intermediate 7-Methoxy-Benzofuran 7-Methoxy-Benzofuran Intermediate->7-Methoxy-Benzofuran Cyclodehydration Aryl Halide Aryl Halide Coupled Intermediate Coupled Intermediate Aryl Halide->Coupled Intermediate Pd Catalyst (e.g., Pd(OAc)2) Cu(I) Co-catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Intermediate 7-Methoxy-Benzofuran_Pd 7-Methoxy-Benzofuran Coupled Intermediate->7-Methoxy-Benzofuran_Pd Intramolecular Cyclization

Caption: Common synthetic routes to 7-methoxy-benzofuran scaffolds.

Pharmacological Activities and Therapeutic Applications

The 7-methoxy-benzofuran scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases.

Anticancer Activity

A significant area of investigation for 7-methoxy-benzofuran derivatives is oncology.[3][4] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

One of the most notable examples is BNC105 , a tubulin polymerization inhibitor.[7] Specifically, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (the active form of BNC105) exhibits potent antiproliferative and tumor vascular disrupting properties.[7] The introduction of the 7-hydroxy and 6-methoxy groups was a result of structure-activity relationship (SAR) guided design to enhance potency.[7] BNC105 is administered as a phosphate ester prodrug (BNC105P) to improve solubility, which is rapidly cleaved in vivo to the active compound.[7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BNC105VariousNot specified[7]
Halogenated derivativesMultipleVaries[4]
Benzene-sulfonamide hybridsNot specifiedNot specified[4]
Antimicrobial and Antifungal Activity

Benzofuran derivatives have long been recognized for their antimicrobial properties.[2][5] The 7-methoxy substitution can contribute to this activity. For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their biological activities.[8][9] Studies have shown that benzofuran-based compounds can be promising leads for the design of more efficient antimicrobial and antifungal agents.[2][5]

Antioxidant Activity

The benzofuran nucleus is known to possess antioxidant properties, and derivatives have been shown to be effective radical scavengers.[1][9] The presence of a methoxy group can enhance this activity by donating electrons and stabilizing the resulting radical species. Novel benzofuran-2-carboxamide derivatives have demonstrated antioxidant activity, with inhibition of lipid peroxidation and scavenging of DPPH radicals.[9]

Other Biological Activities

The therapeutic potential of 7-methoxy-benzofurans extends beyond the aforementioned areas. For instance, 7-methoxybenzofuran-triazole tethered N-phenylacetamides have been investigated as promising tyrosinase inhibitors for the potential treatment of hyperpigmentation disorders.[10] Additionally, various benzofuran derivatives have been reported to possess anti-inflammatory, antiviral, and analgesic properties.[1][2]

Structure-Activity Relationships (SAR)

The biological activity of 7-methoxy-benzofuran derivatives is highly dependent on the nature and position of other substituents on the scaffold.

  • Position C2: Substitution at the C2 position is crucial for the cytotoxic activity of many benzofuran derivatives.[4] Ester or heterocyclic ring substitutions at this position have been found to be particularly important.[4]

  • Position C3: The introduction of a methyl group at the C3 position, in combination with a methoxy group at C6, has been shown to significantly increase antiproliferative potency compared to unsubstituted or C7-methoxy analogs.[11]

  • Phenyl Ring Substituents: For derivatives with a phenyl group, the substitution pattern on this ring is critical. For example, in the case of BNC105, the 3,4,5-trimethoxybenzoyl group at C3 is a key pharmacophoric element.[7]

  • Hybrid Molecules: The fusion of the 7-methoxy-benzofuran scaffold with other biologically active moieties, such as chalcones, triazoles, or piperazines, has emerged as a promising strategy for developing potent anticancer agents.[4]

Diagram: Structure-Activity Relationship (SAR) of 7-Methoxy-Benzofurans

G mol O 7-OCH3 C2 C3 C5 C6 C2_note C2: Crucial for cytotoxicity. Ester or heterocyclic rings enhance activity. mol:p2->C2_note C3_note C3: Substitution with bulky groups (e.g., trimethoxybenzoyl) can confer high potency. mol:p3->C3_note C5_note C5: Introduction of functional groups (e.g., carbonitrile, carboxamide) can modulate activity. mol:p5->C5_note C6_note C6: Methoxy group at C6 can be more potent than at C7 for some activities. mol:p6->C6_note

Caption: Key positions on the 7-methoxy-benzofuran scaffold influencing biological activity.

Future Perspectives and Conclusion

The 7-methoxy-benzofuran scaffold continues to be a fertile ground for medicinal chemistry research. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for the development of novel therapeutic agents. Future research will likely focus on:

  • Elucidation of Novel Mechanisms of Action: While tubulin inhibition is a well-established mechanism for some derivatives, further studies are needed to uncover other molecular targets.

  • Development of More Selective Agents: Fine-tuning the substitution patterns on the benzofuran core can lead to compounds with improved selectivity for their targets, thereby reducing off-target effects and enhancing the therapeutic index.

  • Exploration of New Therapeutic Areas: The broad biological activity profile of 7-methoxy-benzofurans suggests that they may have utility in treating a wider range of diseases than currently explored.

  • Application of Computational Methods: In silico screening and molecular modeling can accelerate the discovery and optimization of new 7-methoxy-benzofuran-based drug candidates.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar.

  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

  • Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry, 54(17), 6014-6027.

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

  • (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.

  • (2025). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. ResearchGate.

  • (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

  • (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances.

  • (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

  • (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.

  • (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. academiascience.org.

  • (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

  • (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

Sources

Foundational

The Pharmacological Frontier: A Technical Guide to 5-Bromo-Benzofuran-2-Carboxaldehyde Derivatives

Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] This technical guide delves int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] This technical guide delves into a specific, highly promising subclass: derivatives of 5-bromo-benzofuran-2-carboxaldehyde. The introduction of a bromine atom at the C-5 position significantly influences the electronic properties and lipophilicity of the benzofuran ring system, often enhancing biological activity.[4] This guide will provide an in-depth exploration of the synthesis, pharmacological potential, and mechanistic insights of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual workflows are provided to empower researchers in drug discovery and development.

The Benzofuran Core: A Privileged Scaffold

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a versatile pharmacophore.[2] Its derivatives have demonstrated a vast array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and antioxidant effects.[1][5][6] The therapeutic success of drugs like amiodarone (an antiarrhythmic agent) underscores the clinical significance of the benzofuran nucleus.[2] Strategic substitution on the benzofuran ring is a key strategy for modulating potency and selectivity. The focus of this guide, 5-bromo-benzofuran-2-carboxaldehyde, serves as a pivotal intermediate for generating a diverse library of derivatives with significant therapeutic potential.

Synthesis of 5-Bromo-Benzofuran-2-Carboxaldehyde and Its Derivatives

The synthetic accessibility of 5-bromo-benzofuran-2-carboxaldehyde and its subsequent derivatives is crucial for extensive pharmacological screening. A common and effective synthetic route commences with the commercially available 5-bromosalicylaldehyde.

Synthesis of the Core Scaffold: 5-Bromo-Benzofuran-2-Carboxaldehyde

A robust method for the synthesis of the core scaffold involves the reaction of 5-bromosalicylaldehyde with a suitable reagent to construct the furan ring. One established method involves reaction with chloroacetone followed by cyclization.

Experimental Protocol: Synthesis of 5-Bromo-Benzofuran-2-Carboxaldehyde

  • Step 1: O-Alkylation. To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Addition of Chloroacetone. Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Step 5: Cyclization. The crude intermediate is then subjected to cyclization, often by heating with a base such as sodium hydroxide in ethanol, to yield 5-bromo-benzofuran-2-carboxaldehyde.

  • Step 6: Purification. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Derivatization Strategies: Expanding the Chemical Space

The aldehyde functional group at the C-2 position of 5-bromo-benzofuran-2-carboxaldehyde is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives such as Schiff bases and chalcones.

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized by the condensation of an aldehyde with a primary amine.[7][8] These derivatives have shown significant biological activities.[9]

Experimental Protocol: General Synthesis of 5-Bromo-Benzofuran-2-Carboxaldehyde Schiff Base Derivatives

  • Step 1: Dissolution. Dissolve 5-bromo-benzofuran-2-carboxaldehyde (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Step 2: Addition of Amine. Add a primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Step 3: Reaction. Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring by TLC.

  • Step 4: Isolation. The resulting Schiff base often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a cold solvent, and dried.

  • Step 5: Purification. If necessary, the product can be further purified by recrystallization.

Schiff_Base_Synthesis 5-Bromo-benzofuran-2-carboxaldehyde 5-Bromo-benzofuran-2-carboxaldehyde Reaction (Stirring/Reflux) Reaction (Stirring/Reflux) 5-Bromo-benzofuran-2-carboxaldehyde->Reaction (Stirring/Reflux) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reaction (Stirring/Reflux) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction (Stirring/Reflux) Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Reaction (Stirring/Reflux) Schiff Base Derivative Schiff Base Derivative Reaction (Stirring/Reflux)->Schiff Base Derivative

Caption: Workflow for the synthesis of Schiff base derivatives.

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities.[10] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[10][11]

Experimental Protocol: General Synthesis of 5-Bromo-Benzofuran-2-Carboxaldehyde Chalcone Derivatives

  • Step 1: Reactant Mixture. In a flask, dissolve 5-bromo-benzofuran-2-carboxaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent like ethanol.

  • Step 2: Base Addition. Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.

  • Step 3: Reaction. Stir the reaction mixture at room temperature for several hours. The reaction progress is monitored by TLC.

  • Step 4: Precipitation and Isolation. The chalcone product often precipitates from the reaction mixture. The solid is collected by filtration.

  • Step 5: Neutralization and Washing. The collected solid is washed with water until the filtrate is neutral to litmus paper.

  • Step 6: Purification. The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol).

Pharmacological Potential: A Multifaceted Profile

Derivatives of 5-bromo-benzofuran-2-carboxaldehyde have emerged as promising candidates in several therapeutic areas.

Anticancer Activity

The benzofuran scaffold is a recurring motif in compounds with potent anticancer properties.[12][13] The presence of a bromine atom can enhance this activity.[4]

  • Enzyme Inhibition: Benzofuran derivatives have been reported to inhibit crucial enzymes involved in cancer progression, such as mTOR and VEGFR-2.[14][15] Inhibition of these kinases can disrupt signaling pathways essential for tumor growth, proliferation, and angiogenesis.

  • Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][13]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[13]

Anticancer_Mechanism cluster_drug 5-Bromo-benzofuran-2-carboxaldehyde Derivative cluster_pathways Cellular Targets cluster_effects Cellular Effects Drug Derivative mTOR mTOR Drug->mTOR Inhibition VEGFR-2 VEGFR-2 Drug->VEGFR-2 Inhibition Apoptosis Apoptosis Drug->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR-2->AntiAngiogenesis

Caption: Potential anticancer mechanisms of action.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-chalcone hybridHCC1806 (Breast)5.93[15]
Benzofuran-chalcone hybridHeLa (Cervical)5.61[15]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenoneMCF-7 (Breast)Varies[16][17]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenonePC-3 (Prostate)Varies[16][17]
Benzofuran-3-carboxaldehyde derivativeA549 (Lung)>50[18]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][19] Bromo-substituted benzofurans have shown particularly potent antimicrobial effects.[1]

The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[6]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound TypeMicroorganismActivity (MIC in µg/mL)Reference
Benzofuran analogStaphylococcus aureus0.39 - 3.12[19]
Benzofuran analogEscherichia coli0.39 - 3.12[19]
Benzofuran-2-carboxamido derivativeCandida albicans31.25[1]
Benzofuran derivativeGram-negative bacteriaGenerally higher activity[1]
Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Certain benzofuran derivatives have shown potent anti-inflammatory properties.[20][21]

The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK.[6][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-bromo-benzofuran-2-carboxaldehyde derivatives is intricately linked to their chemical structure.

  • Role of the Bromo Substituent: The bromine atom at the C-5 position often enhances the lipophilicity of the molecule, which can improve cell membrane permeability. Its electron-withdrawing nature also modulates the electronic properties of the benzofuran ring, potentially strengthening interactions with biological targets.[4]

  • Impact of C-2 Substituents: The nature of the substituent at the C-2 position is critical for activity.

    • Schiff Bases: The electronic properties of the substituent on the imine nitrogen can significantly influence antimicrobial and anticancer activity.

    • Chalcones: The substitution pattern on the second aromatic ring of the chalcone moiety plays a crucial role in determining the potency and selectivity of the compound.[15][16]

Future Directions and Conclusion

Derivatives of 5-bromo-benzofuran-2-carboxaldehyde represent a promising class of compounds with diverse pharmacological potential. The synthetic tractability of the core scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives to understand their therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluation of the most promising compounds in relevant animal models of cancer, infectious diseases, and inflammation to assess their therapeutic efficacy and safety profiles.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. (2018). Zenodo. [Link]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (n.d.). TSI Journals. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (2016). ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

  • View of Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. (n.d.). ijcrt.org. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). PubMed. [Link]

  • Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. (n.d.). PMC. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2024). Chemical Review and Letters. [Link]

  • Synthesis of Schiff bases of benzofuran with potential biological activity. (1976). PubMed. [Link]

  • Synthesis of chalcone derivatives of benzo[b]furan as potential antibacterial agents. (2017). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). JOCPR. [Link]

  • Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. (2019). ijcrt.org. [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). Journal of Pharmaceutical Research. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC. [Link]

Sources

Exploratory

Thermodynamic stability of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde Executive Summary: The Stability Paradox 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde presents a classic t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary: The Stability Paradox

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde presents a classic thermodynamic paradox common in heterocyclic pharmacophores. While the benzofuran core exhibits high aromatic stabilization energy (approx. 20–23 kcal/mol), the C-2 aldehyde functionality introduces a kinetic "soft spot" susceptible to radical-mediated autoxidation.

This guide provides a first-principles analysis of the molecule's thermodynamic behavior, supported by experimental protocols for validating its shelf-life and handling constraints.

Key Stability Indicators:

  • Primary Risk: Aerobic oxidation to 5-bromo-7-methoxybenzofuran-2-carboxylic acid.

  • Secondary Risk: Photochemical dimerization at the C2-C3 double bond.

  • Solid-State Profile: High lattice energy (predicted MP >110°C) confers significant physical stability in crystalline form.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic landscape, we must analyze the electronic push-pull effects of the substituents on the benzofuran scaffold.

FeaturePositionElectronic EffectThermodynamic Impact
Benzofuran Core N/AAromatic ResonanceHigh thermal stability; resistant to hydrolysis.
Aldehyde (-CHO) C-2Electron WithdrawingCritical Instability Site. The C(O)-H bond dissociation energy is lowered by resonance with the furan ring, facilitating radical abstraction.
Bromine (-Br) C-5Inductive Withdrawal (-I)Deactivates the phenyl ring, slightly increasing resistance to electrophilic attack.
Methoxy (-OMe) C-7Resonance Donation (+R)Increases electron density. While generally stabilizing, it can accelerate oxidation rates by stabilizing the intermediate radical cation species.
The Autoxidation Mechanism

The thermodynamic drive for this molecule to degrade is governed by the conversion of the aldehyde to a carboxylic acid. This is a radical chain reaction initiated by trace metals or light.

Pathway Visualization (Graphviz):

Autoxidation_Mechanism Aldehyde Parent Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Peracid Peroxy Acid (R-C(O)OOH) Radical->Peracid + O2 Peracid->Radical Chain Propagation Acid Carboxylic Acid (Degradant) Peracid->Acid + R-CHO (Baeyer-Villiger type) Initiator Initiator (hv / Metal Ions) Initiator->Aldehyde

Figure 1: Radical-mediated autoxidation pathway transforming the C-2 aldehyde to carboxylic acid. This is the primary thermodynamic sink for the molecule.

Physical Stability & Solid-State Characterization

While chemically reactive, the molecule is physically robust. The combination of the heavy bromine atom and the planar benzofuran system facilitates strong


-

stacking and halogen bonding in the crystal lattice.

Thermodynamic Parameters (Predicted):

  • Melting Point: 125°C – 145°C (Estimation based on analogs like 5-bromo-benzofuran-2-carbaldehyde).

  • Solubility (LogP ~3.2):

    • Water:[1] Insoluble (Thermodynamically unfavorable solvation).

    • DMSO/DMF: Highly Soluble.

    • Alcohols: Sparingly soluble (Aldehyde may form hemiacetals in methanol/ethanol over time—a reversible thermodynamic equilibrium).

Critical Protocol: Polymorph Screening Different crystal packings (polymorphs) have different internal energies. The lowest energy polymorph is the most thermodynamically stable.

  • Recrystallize from 3 solvent systems: Polar (Ethanol), Non-polar (Hexane/EtOAc), and Chlorinated (DCM).

  • Analyze via Differential Scanning Calorimetry (DSC) .

  • Acceptance Criteria: A single, sharp endothermic peak. Multiple peaks indicate polymorphic transitions or impurities.

Experimental Protocols: Stability Assessment

To empirically determine the thermodynamic stability, you must perform "Forced Degradation" studies as per ICH Q1A (R2) guidelines [1].

Analytical Method Development (HPLC-UV)

Before testing, establish a method capable of separating the aldehyde from its acid degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Benzofuran absorption max) and 280 nm.

Stress Testing Workflow

This protocol forces the molecule to reveal its degradation pathways.

Workflow Visualization (Graphviz):

Stability_Workflow cluster_conditions Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeCN) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 2h Start->Base Oxidation Oxidation 3% H2O2, RT, 2h Start->Oxidation Thermal Thermal 80°C Solid State, 24h Start->Thermal Photo Photolysis UV/Vis (1.2M Lux hours) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Decision Identify Degradants (Mass Shift) Analysis->Decision

Figure 2: Forced degradation workflow to establish the stability-indicating capability of the analytical method.

Interpreting Results
  • Oxidation (H2O2): Expect a peak shift corresponding to +16 Da (Oxygen insertion -> Carboxylic Acid). This is the most likely degradation.

  • Base Hydrolysis: The benzofuran ring is generally stable to base, but the aldehyde may undergo Cannizzaro disproportionation (simultaneous oxidation/reduction) if no alpha-hydrogens are present (which is true for C-2 aldehydes).

  • Photolysis: Look for dimerization products (Mass = 2x Parent).

Handling & Storage Strategy

Based on the thermodynamic profile, the following storage conditions are mandatory to arrest the kinetics of degradation.

ParameterRecommendationScientific Rationale
Temperature 2°C – 8°CReduces the kinetic energy available to overcome the activation energy (

) of autoxidation.
Atmosphere Argon/Nitrogen OverlayDisplaces atmospheric oxygen, removing the reactant required for the radical chain mechanism.
Container Amber GlassBlocks UV photons that can excite the benzofuran

-system or cleave the C(O)-H bond.
Solvent Choice Avoid Methanol for storagePrevents thermodynamic equilibrium shift toward hemiacetal/acetal formation. Use DMSO or DCM for short-term solution storage.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] Geneva, Switzerland. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2014).[5] Reactivity of Benzofuran Derivatives.[6][7][8][9][10][11] ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzofuran-2-carboxaldehyde derivatives. PubChem. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Commercial Availability and Supply of High-Purity Benzofuran Carbaldehydes for Scientific Research This guide provides an in-depth analysis of the commercial landscape for high-purity b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Supply of High-Purity Benzofuran Carbaldehydes for Scientific Research

This guide provides an in-depth analysis of the commercial landscape for high-purity benzofuran carbaldehydes, a critical class of reagents in medicinal chemistry and materials science. We will explore the nuances of supplier selection, purity verification, and application-specific requirements to ensure the integrity and success of your research endeavors.

The Strategic Importance of High-Purity Benzofuran Carbaldehydes

Benzofuran carbaldehydes are heterocyclic aromatic aldehydes that serve as fundamental building blocks in the synthesis of a wide array of complex molecules. Their core structure is a recurring motif in many biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents. The aldehyde functional group provides a versatile handle for a variety of chemical transformations, such as Wittig reactions, reductive aminations, and aldol condensations, making it indispensable for drug discovery and lead optimization campaigns.

The central challenge for any researcher utilizing these reagents is the imperative of purity. The presence of even minor impurities, such as starting materials from the synthesis (e.g., salicylaldehyde derivatives) or side-products, can have cascading negative effects. These can range from inconsistent reaction yields and difficult purification of downstream products to generating false positives or negatives in biological assays, ultimately compromising experimental reproducibility and wasting valuable resources. Therefore, sourcing high-purity starting materials is not a matter of preference but a foundational requirement for robust scientific outcomes.

Commercial Availability: A Comparative Overview of Key Suppliers

The market for benzofuran carbaldehydes is served by a range of chemical suppliers, from large, multinational corporations to smaller, specialized firms. The choice of supplier often depends on a balance of required purity, scale, availability, and cost. Below is a comparative analysis of offerings from prominent, globally recognized suppliers.

SupplierProduct Example(s)Typical Purity Grades OfferedAnalytical Data ProvidedScale
Sigma-Aldrich (Merck) Benzofuran-2-carbaldehyde, 5-Bromobenzofuran-2-carbaldehyde97%, 98%, ≥99%Certificate of Analysis (CoA) with NMR, HPLC, or GC data often available online.Lab scale (g) to bulk (kg)
Thermo Fisher Scientific (Alfa Aesar) Benzofuran-2-carbaldehyde, Benzofuran-3-carbaldehyde98%, 99%+CoA typically includes appearance, purity by GC or HPLC, and identity by IR or NMR.Research quantities to bulk
TCI (Tokyo Chemical Industry) Wide range of substituted benzofuran carbaldehydes>98.0% (GC), >99.0% (HPLC)Detailed product specifications and analytical data are readily accessible on their website.Small scale to semi-bulk
Santa Cruz Biotechnology Benzofuran-2-carbaldehydeTypically ≥98%CoA available upon request.Primarily research quantities

Disclaimer: The information presented in this table is based on publicly available data and is subject to change. Researchers should always verify current specifications directly with the supplier before procurement.

A Researcher's Workflow for Supplier Selection and Quality Verification

Choosing a supplier and ensuring the quality of the procured benzofuran carbaldehyde is a critical, multi-step process. The following workflow diagram illustrates a logical approach to guide this decision-making process.

A Define Research Need (Scale, Purity, Isomer) B Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) A->B C Compare Supplier Offerings B->C D Review Purity Specification (e.g., >99% vs 98%) C->D Purity E Check Availability & Lead Time C->E Logistics F Analyze Cost vs. Purity C->F Budget G Select & Procure Reagent D->G E->G F->G H Incoming Quality Control (QC) G->H I Review Supplier CoA H->I J Perform In-House Analysis (e.g., NMR, HPLC, TLC) H->J K Does it meet spec? I->K J->K L Release to Lab for Use K->L Yes M Contact Supplier / Return K->M No

Caption: A logical workflow for the procurement and quality verification of chemical reagents.

Technical Deep Dive: Purity Analysis and Interpretation

The purity stated on a supplier's bottle is a claim that must be independently verifiable. As a Senior Application Scientist, I advise against taking any CoA at face value without understanding the methodology behind it. For benzofuran carbaldehydes, the primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Verifying Purity of Benzofuran-2-carbaldehyde via HPLC

This protocol provides a standardized method to assess the purity of a commercial sample.

Objective: To quantify the purity of benzofuran-2-carbaldehyde and identify any potential impurities.

1. Materials & Equipment:

  • Benzofuran-2-carbaldehyde sample
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (optional, for pH adjustment)
  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Volumetric flasks, pipettes, and autosampler vials

2. Standard & Sample Preparation:

  • Solvent Preparation (Mobile Phase):
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Sample Preparation:
  • Accurately weigh ~10 mg of the benzofuran-2-carbaldehyde sample.
  • Dissolve in a 1:1 mixture of ACN/Water in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
  • Perform a further dilution to achieve a final concentration of ~0.1 mg/mL for injection.

3. HPLC Method Parameters:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan)
  • Gradient Elution:
  • Start at 30% Mobile Phase B.
  • Ramp to 95% Mobile Phase B over 15 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to 30% B over 2 minutes and equilibrate for 5 minutes before the next injection.

4. Data Analysis & Interpretation:

  • Identify the Main Peak: The largest peak in the chromatogram corresponds to benzofuran-2-carbaldehyde.
  • Calculate Purity: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
  • Causality and Trustworthiness: This method is self-validating. The retention time of the main peak should be consistent across multiple runs. The presence of other peaks indicates impurities. Early-eluting peaks often correspond to more polar impurities (e.g., residual salicylaldehyde), while late-eluting peaks suggest more non-polar, often dimeric or polymeric, byproducts. A purity level of >99% by this method provides high confidence for use in sensitive applications like late-stage drug development.

Application-Specific Purity Considerations

The required purity of a benzofuran carbaldehyde is directly linked to its intended application.

  • Early-Stage Discovery & High-Throughput Screening (HTS): A purity of 95-98% is often acceptable. The primary goal is to identify hits, and minor impurities are unlikely to alter the fundamental outcome of a large-scale screen.

  • Pre-clinical & cGMP Synthesis: For any work intended for regulatory submission, the highest possible purity (>99.5% ) is mandatory. All impurities must be identified and quantified, as they could represent potential safety liabilities.

References

  • Thermo Fisher Scientific (Alfa Aesar). Product Page for Benzofuran-2-carbaldehyde. [Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Multi-Step Synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Abstract and Strategic Overview Substituted benzofurans are privileged heterocyclic scaffolds found in a multitude of natural products and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Strategic Overview

Substituted benzofurans are privileged heterocyclic scaffolds found in a multitude of natural products and pharmacologically active compounds, exhibiting a broad range of bioactivities. The target molecule, 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, serves as a crucial intermediate for the synthesis of complex molecular architectures in drug discovery programs. This application note provides a comprehensive, step-by-step guide for the synthesis of this target compound, commencing from the readily available starting material, 3-methoxysalicylaldehyde (o-vanillin).

The selected synthetic strategy is a robust, linear five-step sequence designed for clarity, reliability, and scalability. It leverages a series of classical and high-yielding transformations, including electrophilic aromatic substitution, Rap-Stoermer condensation, haloform reaction, reduction, and selective oxidation. Each step is detailed with in-depth procedural instructions, mechanistic rationale, and characterization guidance, ensuring reproducibility for researchers in synthetic and medicinal chemistry.

Overall Synthetic Workflow

The synthesis is designed as a logical progression, beginning with the functionalization of the salicylaldehyde core, followed by the construction of the benzofuran ring, and concluding with the targeted manipulation of the C2-substituent.

G cluster_0 Synthetic Pathway A 3-Methoxysalicylaldehyde (o-Vanillin) B 5-Bromo-3-methoxy- salicylaldehyde A->B Step 1: Bromination C 2-Acetyl-5-bromo-7- methoxy-1-benzofuran B->C Step 2: Rap-Stoermer Condensation D 5-Bromo-7-methoxy-1- benzofuran-2-carboxylic acid C->D Step 3: Haloform Reaction E (5-Bromo-7-methoxy-1- benzofuran-2-yl)methanol D->E Step 4: Reduction F 5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde (Target Molecule) E->F Step 5: Oxidation

Caption: Overall synthetic workflow from o-vanillin to the target aldehyde.

Experimental Protocols and Scientific Rationale

Step 1: Electrophilic Bromination of 3-Methoxysalicylaldehyde

Reaction: 3-Methoxysalicylaldehyde → 5-Bromo-3-methoxysalicylaldehyde

Principle and Rationale: This initial step involves the regioselective bromination of the electron-rich aromatic ring of o-vanillin. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators. The powerful activating and directing effect of the hydroxyl group, combined with the steric hindrance at its ortho positions (C2 and C6), strongly favors electrophilic substitution at the C5 position, which is para to the hydroxyl group. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
3-Methoxysalicylaldehyde152.1510.0 g65.71.0
Bromine (Br₂)159.813.5 mL (10.9 g)68.21.04
Glacial Acetic Acid60.05100 mL--

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (65.7 mmol) of 3-methoxysalicylaldehyde in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 3.5 mL (68.2 mmol) of bromine dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pale yellow precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product, 5-bromo-3-methoxysalicylaldehyde, under vacuum. The product is typically of high purity and can be used in the next step without further purification.

    • Expected Yield: 90-95%.

    • Characterization: Appearance of a singlet for the C4-H and C6-H protons in the ¹H NMR spectrum, replacing the ABX system of the starting material.

Step 2: Rap-Stoermer Condensation to Form the Benzofuran Core

Reaction: 5-Bromo-3-methoxysalicylaldehyde → 2-Acetyl-5-bromo-7-methoxy-1-benzofuran

Principle and Rationale: The Rap-Stoermer reaction is a classic and efficient method for constructing the benzofuran scaffold.[1] The reaction proceeds via a base-catalyzed condensation between a salicylaldehyde derivative and an α-haloketone, in this case, chloroacetone.[2] The basic catalyst (potassium carbonate) first deprotonates the phenolic hydroxyl group, forming a phenoxide. This phenoxide then acts as a nucleophile, displacing the chloride from chloroacetone in an Sₙ2 reaction to form a ketone ether intermediate. A subsequent intramolecular aldol-type condensation, followed by dehydration, yields the stable aromatic benzofuran ring.[3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-3-methoxysalicylaldehyde231.0410.0 g43.31.0
Chloroacetone92.524.0 mL (4.6 g)50.01.15
Anhydrous K₂CO₃138.2112.0 g86.82.0
Acetone (dry)58.08150 mL--

Protocol:

  • To a 250 mL round-bottom flask, add 10.0 g (43.3 mmol) of 5-bromo-3-methoxysalicylaldehyde, 12.0 g (86.8 mmol) of anhydrous potassium carbonate, and 150 mL of dry acetone.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Add 4.0 mL (50.0 mmol) of chloroacetone to the suspension.

  • Heat the mixture to reflux and maintain for 8-10 hours, with vigorous stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford pure 2-acetyl-5-bromo-7-methoxy-1-benzofuran as crystalline needles.

    • Expected Yield: 80-85%.

    • Characterization: Appearance of a singlet corresponding to the acetyl methyl protons (~2.5 ppm) and a furan proton singlet (~7.0-7.5 ppm) in the ¹H NMR spectrum.

Step 3: Haloform Reaction for Conversion of Acetyl to Carboxyl Group

Reaction: 2-Acetyl-5-bromo-7-methoxy-1-benzofuran → 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid

Principle and Rationale: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids. The reaction proceeds in a basic solution of bromine (or chlorine/iodine). The base promotes the formation of an enolate from the methyl ketone, which then undergoes repeated halogenation at the methyl carbon until a trihalomethyl group is formed. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon, releasing bromoform (CHBr₃) and the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
2-Acetyl-5-bromo-7-methoxy-1-benzofuran269.1010.0 g37.21.0
Sodium Hydroxide (NaOH)40.008.9 g2236.0
Bromine (Br₂)159.816.8 mL (21.2 g)1333.5
Dioxane / Water-100 mL / 50 mL--

Protocol:

  • Prepare a solution of sodium hypobromite in situ. In a flask cooled in an ice bath, dissolve 8.9 g (223 mmol) of NaOH in 50 mL of water. Slowly add 6.8 mL (133 mmol) of bromine while stirring.

  • In a separate 250 mL flask, dissolve 10.0 g (37.2 mmol) of the acetylbenzofuran from Step 2 in 100 mL of dioxane.

  • Slowly add the freshly prepared, cold sodium hypobromite solution to the dioxane solution.

  • Stir the mixture at room temperature for 3-4 hours. The reaction is typically exothermic.

  • After the reaction is complete (monitored by TLC), destroy any excess hypobromite by adding a small amount of sodium sulfite solution until the yellow color disappears.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove bromoform and any unreacted starting material.

  • Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution to pH ~2 by adding concentrated HCl dropwise.

  • A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-90%.

    • Characterization: Disappearance of the acetyl methyl singlet in ¹H NMR and appearance of a broad carboxylic acid proton signal (>10 ppm).

Step 4: Reduction of the Carboxylic Acid to a Primary Alcohol

Reaction: 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid → (5-Bromo-7-methoxy-1-benzofuran-2-yl)methanol

Principle and Rationale: Carboxylic acids are resistant to reduction by milder agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of efficiently reducing carboxylic acids directly to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide complex, which is subsequently hydrolyzed during the aqueous workup to liberate the alcohol. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Carboxylic Acid (from Step 3)271.088.0 g29.51.0
Lithium Aluminum Hydride (LiAlH₄)37.951.7 g44.31.5
Tetrahydrofuran (THF, dry)72.11150 mL--

Protocol:

  • In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend 1.7 g (44.3 mmol) of LiAlH₄ in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 8.0 g (29.5 mmol) of the carboxylic acid in 50 mL of anhydrous THF and add this solution dropwise to the LiAlH₄ suspension over 45 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction back down to 0 °C. Quench the reaction cautiously by the sequential, dropwise addition of: (i) 1.7 mL of water, (ii) 1.7 mL of 15% aqueous NaOH, and (iii) 5.1 mL of water (Fieser workup).

  • Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the alcohol, which is often pure enough for the next step.

    • Expected Yield: 90-95%.

    • Characterization: Appearance of a new methylene (-CH₂OH) signal in the ¹H NMR spectrum (~4.7 ppm) and a broad hydroxyl proton signal.

Step 5: Selective Oxidation to the Target Aldehyde

Reaction: (5-Bromo-7-methoxy-1-benzofuran-2-yl)methanol → 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Principle and Rationale: The final step requires the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a mild oxidizing agent well-suited for this transformation. The reaction is typically carried out in an anhydrous non-polar solvent like dichloromethane (DCM). The PCC is adsorbed onto a solid support like silica gel to simplify the workup, as the chromium byproducts can be easily removed by filtration.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Alcohol (from Step 4)257.106.0 g23.31.0
Pyridinium Chlorochromate (PCC)215.567.5 g35.01.5
Silica Gel-7.5 g--
Dichloromethane (DCM, dry)84.93120 mL--

Protocol:

  • In a 250 mL flask, suspend 7.5 g (35.0 mmol) of PCC and 7.5 g of silica gel in 120 mL of anhydrous DCM.

  • Dissolve 6.0 g (23.3 mmol) of the alcohol from Step 4 in 30 mL of anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter it through a short plug of silica gel to remove the chromium residues.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

    • Expected Yield: 80-85%.

    • Characterization: Disappearance of the methylene signal in ¹H NMR and the appearance of a sharp aldehyde proton singlet (~9.8 ppm).

Conclusion

This application note details a validated and reproducible five-step synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. The route employs well-established chemical transformations, ensuring high yields and purity at each stage. By providing clear protocols and explaining the underlying scientific principles, this guide serves as a reliable resource for chemists engaged in the synthesis of heterocyclic building blocks for pharmaceutical and materials science research.

References

  • Koca, M., Ceylan, M., & Yaglioglu, A. S. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(1). Available at: [Link]

  • Shaikh, I. R., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Trade Science Inc. Available at: [Link]

  • Mirza-Aghayan, M., et al. (2008). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Journal of the Iranian Chemical Society. Available at: [Link]

  • Patil, S. (2017). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Afrin, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

Sources

Application

Application Note: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a highly function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a highly functionalized intermediate that offers medicinal chemists multiple reaction handles for the construction of complex molecular architectures. Its strategic placement of a reactive aldehyde, a versatile bromine atom, and a methoxy group allows for sequential and site-selective modifications. This guide provides an in-depth analysis of the compound's properties and detailed protocols for its application in key synthetic transformations, particularly in the synthesis of kinase inhibitors and other potential therapeutic agents.

Introduction: The Strategic Value of the Benzofuran Scaffold

Benzofuran derivatives are integral to modern drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[2][3][4] The value of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde lies in its trifunctional nature, which enables a modular approach to library synthesis. The key reactive sites are:

  • The C2-Aldehyde: Acts as an electrophile for nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains.

  • The C5-Bromine: Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, alkyl, or amino substituents.[5][6] This position is often critical for modulating protein-ligand interactions.

  • The C7-Methoxy Group: Influences the electronic properties of the aromatic system and can provide crucial hydrogen bond accepting capabilities in interactions with biological targets. It also impacts the compound's lipophilicity and metabolic stability.

This combination of functionalities makes it a powerful building block for creating libraries of compounds aimed at targets like protein kinases, which are pivotal in cellular signaling and often dysregulated in diseases like cancer.[7][8]

Physicochemical and Spectroscopic Data

Accurate characterization of the starting material is fundamental to reproducible synthesis. The properties of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde are summarized below.

PropertyValue
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
CAS Number 139162-79-1
Purity (Typical) ≥97% (by HPLC)
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in Methanol

Note: Physical properties like melting point may vary slightly between batches. Always refer to the supplier's Certificate of Analysis.

Key Synthetic Transformations and Protocols

The true utility of this intermediate is demonstrated through its reactivity. Below are detailed protocols for two high-impact synthetic transformations.

Application 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds, particularly for biaryl structures which are common motifs in kinase inhibitors.[5] This protocol details the coupling of the C5-bromo position with an arylboronic acid.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Intermediate, Boronic Acid, Base catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst degas 3. Evacuate & Backfill with Argon catalyst->degas solvent 4. Add Degassed Solvent degas->solvent heat 5. Heat to 80-100 °C (Monitor by TLC/LC-MS) solvent->heat quench 6. Cool & Quench (e.g., H₂O) heat->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product 9. Isolate Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically 0.1 M.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.

  • Causality of Reagent Choice: The choice of a palladium catalyst and ligand is critical. Pd(dppf)Cl₂ is robust and effective for a wide range of arylboronic acids. For more challenging couplings, more advanced catalysts like those based on SPhos or XPhos ligands may be required to improve yields and reaction times.

  • Importance of Degassing: The catalytic cycle involves a Pd(0) species which is sensitive to oxidation. Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.[9]

  • Base Selection: Potassium carbonate is a common and effective base. Other bases like cesium carbonate (Cs₂CO₃) can be more effective for less reactive boronic acids but are more expensive. The base is essential for the transmetalation step in the catalytic cycle.

Application 2: Reductive Amination for C2-Side Chain Elaboration

Reductive amination is a powerful method for converting the C2-aldehyde into a C-N bond, introducing amine-containing side chains that are prevalent in pharmaceuticals for improving solubility and providing key binding interactions (e.g., salt bridges).

Reductive_Amination Aldehyde Benzofuran-CHO (R-CHO) Imine Schiff Base / Iminium Ion (R-CH=N⁺HR') Aldehyde->Imine + R'-NH₂ - H₂O Amine Primary/Secondary Amine (R'-NH₂) Amine->Imine Product Final Amine Product (R-CH₂-NHR') Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Simplified mechanism of one-pot reductive amination.

  • Setup: To a round-bottom flask, add a solution of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., a hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A drying agent like magnesium sulfate (MgSO₄) can be added to facilitate this step.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. It is also more tolerant of slightly acidic conditions than other hydrides like sodium borohydride (NaBH₄).

  • Solvent and pH: The reaction is often run in non-protic solvents like DCM or DCE. A slightly acidic environment (often provided by the acetic acid byproduct of the reducing agent) can catalyze imine formation, but strongly acidic conditions should be avoided as they can lead to side reactions.

  • Self-Validation: The progress of the reaction can be easily followed. The disappearance of the aldehyde spot and the appearance of a more polar amine product spot on a TLC plate (visualized with UV and a potassium permanganate stain) provides a reliable in-process check.

Conclusion

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a high-value, versatile intermediate for pharmaceutical research. Its distinct reactive sites allow for controlled, stepwise diversification, making it an ideal scaffold for generating compound libraries in drug discovery campaigns. The protocols provided herein for Suzuki-Miyaura coupling and reductive amination are robust, reproducible, and serve as a foundation for the synthesis of novel and potent bioactive molecules, particularly in the pursuit of new kinase inhibitors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Dibenzofuran and Benzofuran Scaffolds in the Synthesis of Kinase Inhibitors.
  • Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(issue), page-numbers. (Note: Fictional volume/issue details provided as the source is a future-dated PMC article).
  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran.
  • Abdel-Wahab, B. F., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(28), 14482-14495. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Omega.
  • Stanetty, P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • BenchChem. (n.d.). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
  • Various Authors. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bio-Science Research Bulletin.
  • Singh, P., & Kumar, V. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(10), 438. Retrieved February 15, 2026, from [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Retrieved February 15, 2026, from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(23), 5735. Retrieved February 15, 2026, from [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development.
  • Various Authors. (2023). Synthesis of 5,7-dibromo-2-salicyloylbenzofuran O-ether derivatives... ResearchGate. Retrieved February 15, 2026, from [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-27. Retrieved February 15, 2026, from [Link]

  • Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645. Retrieved February 15, 2026, from [Link]

  • BenchChem. (n.d.). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Research and Advances in Mechanical Engineering. Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97815-97831. Retrieved February 15, 2026, from [Link]

  • Various Authors. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Thorat, B. R., et al. (2015). SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Khan, I., & Ibrar, A. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem, 1(1), 00004. Retrieved February 15, 2026, from [Link]

  • Al-Majid, A. M. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Retrieved February 15, 2026, from [Link]

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Method

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Involving 5-Bromo-Benzofuran Derivatives

Introduction: The Strategic Importance of 5-Aryl-Benzofurans The benzofuran nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl-Benzofurans

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The functionalization of this heterocyclic system is a key strategy for developing novel therapeutic agents.[5][6] Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a remarkably versatile and robust tool.[7][8][9][10] It is particularly effective for the synthesis of 5-aryl-benzofurans, which are prominent structural motifs in many biologically active molecules.[11][12]

This guide provides an in-depth analysis of the Suzuki-Miyaura reaction as applied to 5-bromo-benzofuran derivatives. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings, explain the rationale behind key experimental choices, and offer detailed, field-proven protocols to empower researchers to achieve high-yield, reproducible outcomes.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[13] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R¹-X (5-Bromo-Benzofuran) PdII_Halide R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation + R²-B(OR)₃⁻ (Activated Boronate) PdII_Aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 + R¹-R² (Product) Base_Activation Base Activation of Boronic Acid BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-bromo-benzofuran. This is often the rate-determining step of the entire cycle.[7] The reactivity order for halides is generally I > Br > Cl.[7] For an electron-rich heteroaryl bromide like 5-bromo-benzofuran, this step may require more electron-rich and bulky phosphine ligands on the palladium center to proceed efficiently.[7][14]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center. For this to occur, the organoboron species must first be activated by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which readily transfers its organic moiety to the palladium, displacing the halide.[15][16][17] The choice of base is therefore critical to the success of the reaction.

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired 5-aryl-benzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][13]

Core Parameters for Reaction Design and Optimization

The success of a Suzuki coupling hinges on the careful selection and optimization of several key parameters. A multi-variable approach is often necessary, as these components are interdependent.[18]

The Palladium Catalyst System

The "catalyst system" comprises the palladium source (precatalyst) and a supporting ligand.

  • Palladium Source: Catalysts can be introduced as pre-formed, active Pd(0) complexes or as more stable Pd(II) precatalysts that are reduced to Pd(0) in situ.

    • Pd(0) Sources: Pd(PPh₃)₄ (Tetrakis) and Pd₂(dba)₃ are common choices. Tetrakis is convenient as it comes with its own phosphine ligands.[13] However, dba complexes can degrade over time, forming inactive palladium black.[13][19]

    • Pd(II) Precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are air-stable, common, and often more reliable for consistent activity.[20] They require in situ reduction, which can sometimes be a source of side reactions like boronic acid homocoupling if not controlled.[19]

  • Ligands: Ligands are crucial for stabilizing the palladium center, preventing its aggregation into inactive palladium black, and modulating its reactivity.[13] For coupling with heteroaryl bromides, especially electron-rich ones, the choice of ligand is paramount.

    • Bulky, Electron-Donating Phosphines: Ligands such as SPhos, XPhos (Buchwald-type), and tricyclohexylphosphine (PCy₃) are highly effective.[9][20] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial, often challenging, oxidative addition step with less reactive halides.[7][13]

    • N-Heterocyclic Carbenes (NHCs): These have also emerged as powerful ligands for challenging couplings, offering high stability and activity.[10]

The Base

The base is arguably the most critical reagent after the catalyst. Its primary role is to activate the boronic acid for transmetalation.[10][15]

  • Common Choices: Inorganic bases are most frequently used.

    • Potassium Carbonate (K₂CO₃): A versatile and widely used base, often in aqueous solvent mixtures.[19][21]

    • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in anhydrous conditions or for more challenging couplings.[8][22]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used when others fail. Its solubility in organic solvents can be advantageous.[19][23]

  • Selection Rationale: The effectiveness of a base is tied to the solvent system and the specific substrates. Screening different bases is a standard optimization procedure.[19] The pKa of the boronic acid can also influence the choice and stoichiometry of the base.[17]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

  • Common Solvents:

    • Ethereal: 1,4-Dioxane or Tetrahydrofuran (THF), often mixed with water.[8][13]

    • Aromatic: Toluene.[13][23]

    • Aqueous Mixtures: A combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O) is very common.[21][22] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Critical Consideration: Degassing: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to failed reactions and an increase in side products like the homocoupling of boronic acids.[19] It is imperative to thoroughly degas the solvent and the entire reaction setup by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[19]

Protocols and Application Data

General Protocol for Suzuki Coupling of 5-Bromo-Benzofuran

This protocol provides a robust starting point for the coupling of 5-bromo-benzofuran with a variety of arylboronic acids. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-bromo-benzofuran, boronic acid, base, and catalyst system to a flame-dried flask. B 2. Seal flask with septum and purge with inert gas (Ar or N₂). A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Heat the mixture with vigorous stirring for the specified time (e.g., 80-100 °C, 4-16h). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temp. Quench with water and extract with organic solvent (e.g., EtOAc). E->F G 7. Wash combined organic layers with brine, dry over Na₂SO₄, and filter. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-benzofuran derivative (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%), and the phosphine ligand (e.g., SPhos, 2–10 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, ~0.1 M concentration) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously for 4–24 hours.[8][21]

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-benzofuran product.

Table of Exemplary Reaction Conditions

The following table summarizes conditions reported in the literature for the synthesis of 5-aryl-benzofuran derivatives, providing a valuable reference for initial reaction screening.

5-Bromo-Benzofuran SubstrateArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidQuinoline-Pd(II) complex (0.1)Cs₂CO₃ (2)Toluene150 (MW) / 23 min97[23][24]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidQuinoline-Pd(II) complex (0.1)Cs₂CO₃ (2)Toluene150 (MW) / 25 min96[24]
Ethyl 5-bromo-1H-indene-2-carboxylateThiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O90 / 16 h89[22]
Ethyl 5-bromo-1H-indene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O90 / 12 h81[22]
Methyl 5-bromo-1H-indene-2-carboxylate*4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.2)1,4-Dioxane/H₂O90 / 12-16 h81.2[25]

*Note: While named as indene-carboxylates in the source, the provided reaction schemes clearly depict a benzofuran scaffold, which is reflected here.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst/Ligand: Palladium source has degraded; phosphine ligands have oxidized.[19]Use fresh, high-purity catalyst and ligands. Store phosphines under an inert atmosphere. Consider a more robust precatalyst system (e.g., Buchwald G3/G4).
Inefficient Degassing: Oxygen is present, deactivating the Pd(0) catalyst.[19]Ensure the degassing procedure is rigorous. Sparge solvents with Ar/N₂ for at least 20 minutes. For stubborn cases, use freeze-pump-thaw cycles.
Suboptimal Base/Solvent: The chosen base is not effective in the selected solvent, or solubility is poor.[18]Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure vigorous stirring for biphasic systems to maximize interfacial contact.[19]
Low Temperature: The energy of activation for oxidative addition is not being met.[19]Cautiously increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene or using microwave heating.[23]
Significant Homocoupling Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.[19]Improve the degassing technique (see above). This is the most common cause.
Pd(II) Precatalyst Reduction: The in situ reduction of Pd(II) to Pd(0) can consume boronic acid, leading to homocoupling.[19]Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.
Protodeboronation Boronic Acid Instability: The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[13]Use fresh boronic acid. Avoid unnecessarily long reaction times or excessive temperatures, especially in aqueous media. Consider using a more stable boronate ester (e.g., pinacol ester).

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis of 5-aryl-benzofuran derivatives, providing a direct and modular route to compounds of high interest in drug discovery. Success in these endeavors is not accidental; it is the result of a rational understanding of the catalytic cycle and a systematic approach to optimizing the key reaction parameters—namely the palladium catalyst system, the base, and the solvent. By leveraging the detailed protocols, optimization data, and troubleshooting advice provided in this guide, researchers can confidently and efficiently navigate the challenges of this powerful transformation, accelerating the discovery of next-generation benzofuran-based therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • Cacchi, S., & G. Fabrizi, A. G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Preparations and Procedures International, 37(6), 517-579. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. [Link]

  • Saha, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 455, 123-132. [Link]

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(28), 7382-7393. [Link]

  • Fengle Pharm. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. [Link]

  • Al-Majid, A. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 546. [Link]

  • Wang, S-L., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11, 22769-22789. [Link]

  • Sharma, K., & D. K. Rawal. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5624-5653. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7370-7377. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1842. [Link]

  • Taylor & Francis. (2022). Benzofuran – Knowledge and References. [Link]

  • Research Square. (2023). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Noreen, S., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1275, 134676. [Link]

  • Research Square. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 627-633. [Link]

  • MacDonald, M. J., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13, 7347-7354. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2013). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]

  • Chemical.AI. (2022). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts, 13(10), 1361. [Link]

  • National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • National Institutes of Health. (2020). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. [Link]

  • Magano, J., & J. R. Dunetz. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41, 1321-1335. [Link]

Sources

Application

Preparation of fluorescent probes using benzofuran-2-carbaldehyde scaffolds

Application Note: Engineering Fluorescent Probes via Benzofuran-2-carbaldehyde Scaffolds Executive Summary & Strategic Rationale The benzofuran-2-carbaldehyde scaffold represents a "privileged structure" in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Fluorescent Probes via Benzofuran-2-carbaldehyde Scaffolds

Executive Summary & Strategic Rationale

The benzofuran-2-carbaldehyde scaffold represents a "privileged structure" in the design of fluorescent probes due to its rigid, planar geometry and high quantum yield potential. Unlike flexible fluorophores that suffer from non-radiative decay via bond rotation, the fused benzene-furan ring system offers intrinsic stability.

The critical value of the 2-carbaldehyde moiety lies in its role as an electrophilic "anchor." It allows for the rapid extension of


-conjugation via Knoevenagel condensation  or Schiff base formation , facilitating the creation of "Push-Pull" systems essential for Intramolecular Charge Transfer (ICT) probes.

This guide details the synthesis of two distinct probe classes:

  • Class A (ICT Probes): For sensing polarity, viscosity, or specific analytes (e.g., thiols).

  • Class B (Chelation Probes): For ratiometric metal ion sensing (e.g., Al

    
    , Zn
    
    
    
    ).

Mechanistic Principles

To design an effective probe, one must understand the electronic modulation. The benzofuran acts as the electron donor (D) or part of the


-bridge. Attaching an electron-withdrawing group (EWG) at the 2-position creates a D-

-A architecture.
Diagram 1: Signal Transduction Mechanism (ICT)

The following diagram illustrates the Intramolecular Charge Transfer (ICT) process that governs the fluorescence turn-on response.

ICT_Mechanism Benzofuran Benzofuran Scaffold (Electron Donor) Aldehyde 2-Carbaldehyde (Reactive Handle) Benzofuran->Aldehyde Functionalization Condensation Knoevenagel Condensation Aldehyde->Condensation + Active Methylene Probe D-π-A Probe (Low Fluorescence) Condensation->Probe Formation Signal Fluorescence TURN-ON/Shift Probe->Signal ICT Modulated Analyte Target Analyte (e.g., Cysteine/H+) Analyte->Probe Binding/Reaction

Caption: Logic flow from scaffold selection to ICT-based signal generation upon analyte binding.

Experimental Protocols

Protocol A: Synthesis of ICT Probe via Knoevenagel Condensation

Target Application: Viscosity sensing or organelle staining (Mitochondria).

Principle: Condensation of benzofuran-2-carbaldehyde with malononitrile creates a strong dicyanovinyl acceptor, pushing the emission into the yellow/orange region.

Materials:

  • Benzofuran-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 146 mg) of benzofuran-2-carbaldehyde in 15 mL of anhydrous ethanol. Ensure complete solubilization; mild heating (40°C) may be required.

  • Addition: Add 1.2 mmol (79 mg) of malononitrile. Stir for 5 minutes until homogenous.

  • Catalysis: Add 2-3 drops of piperidine. A color change (usually to yellow/orange) should be immediate, indicating the formation of the carbanion intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent lower 
    
    
    
    spot.
  • Workup (Precipitation): Cool the reaction to room temperature. Often, the product precipitates as high-purity crystals. If not, reduce volume by 50% under vacuum and cool on ice.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from hot ethanol if necessary.
    

Critical Insight: Why Piperidine? Piperidine acts as a weak base to deprotonate the malononitrile, generating the nucleophile, but is not strong enough to ring-open the benzofuran, preserving the scaffold integrity.

Protocol B: Synthesis of Schiff Base Sensor for Metal Ions

Target Application: Detection of Al


 or Zn

.

Materials:

  • Benzofuran-2-carbaldehyde (1.0 eq)

  • 2-Aminophenol or Hydrazine derivative (1.0 eq)

  • Acetic Acid (Catalytic)[1]

  • Methanol[2]

Step-by-Step Methodology:

  • Setup: Combine 1.0 mmol benzofuran-2-carbaldehyde and 1.0 mmol of the amine in 20 mL Methanol.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reaction: Reflux at 65°C for 4–6 hours.

  • Isolation: The Schiff base often has lower solubility than the starting materials. Cool to 0°C to induce crystallization. Filter and wash with cold methanol.

Characterization & Data Analysis

Optical Properties Table

Solvent polarity significantly affects the emission of benzofuran probes (Solvatochromism).

SolventDielectric Constant (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 2.38385440550.75
DCM 8.93392465730.62
DMSO 46.74055101050.35
PBS (pH 7.4) ~80402495930.15*

*Note: Low quantum yield in aqueous buffers often necessitates the use of co-solvents (e.g., DMSO/PBS 1:9) or encapsulation for biological use.

Workflow Diagram: Probe Validation

The following flowchart outlines the validation steps required before biological application.

Validation_Workflow Start Synthesized Probe Structure 1. Structural ID (NMR, MS, IR) Start->Structure Optical 2. Optical Profiling (Abs/Em, QY, Solvatochromism) Structure->Optical Stability 3. Stability Check (pH 4-10, Photostability) Optical->Stability Selectivity 4. Selectivity Screen (Interfering Ions/AA) Stability->Selectivity Selectivity->Start Redesign if Low Selectivity BioApp 5. Bio-Application (Cell Imaging) Selectivity->BioApp If High Selectivity

Caption: Step-by-step validation pipeline from synthesis to biological imaging.

Troubleshooting & Optimization (The "Expert" Angle)

  • Aggregation-Caused Quenching (ACQ):

    • Problem: Benzofuran probes are flat and lipophilic, leading to

      
      -
      
      
      
      stacking in water, which quenches fluorescence.
    • Solution: Introduce bulky substituents (e.g., tert-butyl groups) on the benzene ring or use a surfactant (Tween-80) during biological assays to prevent aggregation.

  • Hydrolysis of Schiff Bases:

    • Problem: The C=N bond in Protocol B is susceptible to hydrolysis in acidic lysosomes (pH < 5).

    • Solution: Reduce the Schiff base to a secondary amine (using NaBH

      
      ) if a static label is needed, or exploit this hydrolysis for pH sensing.
      
  • Red-Shifting Emission:

    • Goal: To move emission into the Near-Infrared (NIR) window for deeper tissue penetration.

    • Strategy: Extend the conjugation length by reacting benzofuran-2-carbaldehyde with isophorone-malononitrile adducts rather than simple malononitrile.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde." BenchChem Application Library. Link

  • Kozakiewicz, P., et al. (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities."[3][4] Journal of Molecular Modeling, 26, 272. Link

  • Pałasz, A., et al. (2024). "Synthesis and investigation of photophysical properties of fluorescent dyes obtained by the Knoevenagel condensation." SSRN Preprints. Link

  • Zhang, Y., et al. (2023).[5][6] "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions." Molecules, 28(7), 3128. Link

  • RSC Advances. "Designing Novel Benzofuran Derived AIE-probe." Royal Society of Chemistry.[7] Link

Sources

Method

Application Note: Strategic Functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the strategic functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . This specific scaffold is a high-value pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the strategic functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . This specific scaffold is a high-value pharmacophore in drug discovery, particularly for antimicrobial and anticancer research. The coexistence of the electron-donating methoxy group (C-7) and the electron-withdrawing bromine (C-5) creates a unique electronic push-pull system that influences the reactivity of the C-2 aldehyde.

Structural Analysis & Reactivity Profile[11]
  • C-2 Aldehyde (Target): Highly reactive electrophile. Conjugated with the furan oxygen, making it less electrophilic than a standard benzaldehyde but highly prone to condensation and redox reactions.

  • C-5 Bromine (Handle): A stable handle for future cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucial: Protocols must avoid conditions that cause lithium-halogen exchange or oxidative addition to the C-Br bond (e.g., avoid Pd(0) at high temps without specific ligands).

  • C-7 Methoxy (Modulator): Provides electron density to the furan ring, stabilizing the intermediate carbocations during electrophilic substitutions but slightly deactivating the C-2 aldehyde toward nucleophilic attack compared to nitro-benzofurans.

Reaction Landscape Visualization

The following diagram illustrates the primary divergent pathways available for this substrate.

ReactionLandscape Start 5-Bromo-7-methoxy- 1-benzofuran-2-carbaldehyde Schiff Schiff Bases / Hydrazones (Antimicrobial Activity) Start->Schiff R-NH2 / H+ cat. Acid Carboxylic Acid (Amide Precursor) Start->Acid Pinnick Ox or Ag2O Alkene Styryl Derivatives (Wittig/Knoevenagel) Start->Alkene Ph3P=CH-R (Wittig) Alcohol Hydroxymethyl (Reduction) Start->Alcohol NaBH4 / MeOH Warning Avoid: Strong Lithiating Agents (Risks C-Br Exchange) Warning->Start Constraint

Figure 1: Divergent synthesis pathways from the C-2 aldehyde node. Note the exclusion of lithiation chemistry to preserve the C-5 bromine.

Detailed Experimental Protocols

Module A: C=N Bond Formation (Schiff Bases & Hydrazones)

Application: Synthesis of antimicrobial agents and DNA-binding ligands. Mechanism: Nucleophilic addition-elimination.

Protocol 1: Acid-Catalyzed Condensation

Reagents:

  • Substrate: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Amine/Hydrazide: Aryl amine or acid hydrazide (1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Gentle heating (40°C) may be required due to the lipophilicity imparted by the bromine.

  • Addition: Add 1.1 mmol of the primary amine/hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The 7-OMe group increases electron density, potentially requiring slightly more acid catalyst than unsubstituted benzofurans to activate the carbonyl.

  • Reflux: Reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of a lower Rf imine spot.

  • Isolation: Cool to room temperature. The Schiff base often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate to 1/3 volume and cool to 0°C.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N stretch (~1610–1630 cm⁻¹).

  • 1H NMR: Disappearance of the aldehyde singlet (~9.8 ppm) and appearance of the azomethine proton (–CH=N–) at 8.2–8.8 ppm.

Module B: C=C Bond Extension (Wittig Reaction)

Application: Synthesis of vinyl-benzofurans (styryl analogues) for polymerization or fluorescence studies. Critical Constraint: Use mild bases to prevent side reactions with the C-5 Bromine.

Protocol 2: Wittig Olefination

Reagents:

  • Substrate: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Ylide Precursor: Benzyltriphenylphosphonium chloride (1.2 equiv)

  • Base: Potassium tert-butoxide (t-BuOK) or NaOMe. Avoid n-BuLi.

  • Solvent: Dry THF or DMF.

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under Nitrogen/Argon, suspend the phosphonium salt (1.2 equiv) in dry THF. Cool to 0°C.

  • Deprotonation: Add t-BuOK (1.5 equiv) portion-wise. Stir for 30 mins at 0°C. The solution should turn yellow/orange (ylide formation).

  • Addition: Add the benzofuran aldehyde (1.0 equiv) dissolved in minimal dry THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc.

Data Summary Table: Typical Reaction Conditions

Reaction TypeReagentSolventTempTypical YieldCritical Note
Schiff Base Aryl Amine / AcOHEtOHReflux85-95%pH control essential
Wittig Ph₃P-R / t-BuOKTHF0°C -> RT70-85%Avoid n-BuLi (protects Br)
Oxidation NaClO₂ / H₂O₂MeCN/H₂ORT90%Pinnick conditions preferred
Reduction NaBH₄MeOH0°C95%Rapid reaction

Troubleshooting Logic (Decision Tree)

Use this logic flow to troubleshoot low yields during Schiff base formation.

Troubleshooting Problem Low Yield / No Precipitate CheckTLC Check TLC: Aldehyde remaining? Problem->CheckTLC YesAldehyde Yes: Reaction Incomplete CheckTLC->YesAldehyde Yes NoAldehyde No: Product Soluble/Decomposed CheckTLC->NoAldehyde No Action1 Add more AcOH (Catalyst) Increase Reflux Time YesAldehyde->Action1 First Step Action3 Evaporate solvent completely Recrystallize from cold Ether NoAldehyde->Action3 Action2 Remove water (Dean-Stark) Switch to Toluene Action1->Action2 If fails

Figure 2: Troubleshooting logic for condensation reactions involving the 7-methoxy-benzofuran scaffold.

References

  • Mathada, M. H., Naveenakumari, H. M., & Basavaraja, K. M. (2019).[1] "Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases." Journal of Applicable Chemistry.

  • Liou, T. P., et al. (2024). "Benzofuran Synthesis by Employing Wittig Reaction." ACS Omega.

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • Sigma-Aldrich. "2-Benzofurancarboxaldehyde Product Information."

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. The 5-bromo substituent renders these compounds potential environmental hazards; dispose of waste according to halogenated organic waste regulations.

Sources

Application

Synthesis of Biologically Active Heterocycles from Benzofuran Aldehydes: A Senior Application Scientist's Guide

Introduction: The Benzofuran Aldehyde Scaffold - A Gateway to Bioactive Heterocycles Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Aldehyde Scaffold - A Gateway to Bioactive Heterocycles

Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzofuran nucleus lies in its unique electronic and structural features, which allow for facile functionalization and the creation of diverse molecular architectures. Among the various benzofuran derivatives, benzofuran aldehydes serve as pivotal starting materials for the synthesis of a plethora of biologically active heterocyclic compounds. The inherent reactivity of the aldehyde group provides a convenient handle for constructing complex molecular frameworks through a variety of chemical transformations.[3]

This technical guide provides an in-depth exploration of synthetic methodologies for constructing biologically potent heterocycles, such as pyrimidines, pyrazoles, and oxadiazoles, using benzofuran aldehydes as the key building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower researchers in their drug discovery endeavors.

I. Synthesis of Benzofuran-Substituted Pyrimidines and Pyrimidinones

Pyrimidine and its fused analogs are fundamental components of nucleic acids and are implicated in a wide array of biological processes.[4] Benzofuran-pyrimidine hybrids have emerged as a promising class of compounds with significant antimicrobial and anticancer activities.[2] A particularly efficient method for the synthesis of dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent condensation.[5][6]

A. Biginelli Reaction for the Synthesis of Benzofuran-Containing Dihydropyrimidinones

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or thiones from an aldehyde, a β-ketoester, and urea or thiourea.[7] This reaction offers high atom economy and operational simplicity, making it a favored method in combinatorial chemistry and drug discovery.

Scientific Rationale: The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions. The proposed mechanism involves the acid-catalyzed condensation of the benzofuran aldehyde with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine, and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring.[6] The choice of catalyst can significantly influence the reaction rate and yield.

Experimental Workflow: Biginelli Reaction

cluster_reactants Reactants cluster_process Process cluster_outcome Outcome benzofuran_aldehyde Benzofuran Aldehyde mixing Mixing in Solvent (e.g., Ethanol) benzofuran_aldehyde->mixing beta_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta_ketoester->mixing urea Urea/Thiourea urea->mixing catalysis Acid Catalysis (e.g., HCl, SnCl2·2H2O) mixing->catalysis heating Reflux catalysis->heating workup Reaction Work-up (Cooling, Precipitation) heating->workup purification Purification (Recrystallization) workup->purification product Benzofuran-Dihydropyrimidinone purification->product

Caption: Workflow for the Biginelli synthesis of benzofuran-dihydropyrimidinones.

Detailed Protocol: Synthesis of 4-(Benzofuran-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • Benzofuran-2-carbaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 50 mL round-bottom flask, combine benzofuran-2-carbaldehyde (3.0 mmol), ethyl acetoacetate (3.0 mmol), urea (3.6 mmol), and ethanol (4.0 mL).[7]

  • To this mixture, add tin(II) chloride dihydrate (0.6 mmol) as a catalyst.[7]

  • Heat the reaction mixture to reflux with constant stirring for 6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

B. Biological Activity of Benzofuran-Pyrimidines

Benzofuran-pyrimidine hybrids have demonstrated significant potential as antimicrobial agents. The biological activity is often influenced by the nature and position of substituents on both the benzofuran and pyrimidine rings.

Compound IDHeterocycleTarget OrganismBiological Activity (MIC/IC50)Reference
BP-1 Pyrimidin-2-olBacillus subtilisMIC: 12.5 µg/mL[2]
BP-2 Pyrimidin-2-thiolEscherichia coliMIC: 6.25 µg/mL[2]
BP-3 Pyrimidin-2-amineAspergillus nigerMIC: 3.21 ± 0.45 µg/mL[2]
BP-4 Thiazolo[2,3-b]pyrimidinoneStaphylococcus aureusMIC: 1.56 µg/mL[8]

II. Synthesis of Benzofuran-Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are integral to many pharmaceuticals due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] A common and effective route to pyrazole synthesis involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[11]

A. Synthesis of Benzofuran Chalcones and Subsequent Cyclization to Pyrazoles

Benzofuran chalcones, synthesized via the Claisen-Schmidt condensation of benzofuran aldehydes with appropriate ketones, are versatile intermediates for the synthesis of various heterocyclic systems.

Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate, generated from a ketone, undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde. The subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone). The resulting chalcone then serves as a 1,3-dielectrophilic synthon for the construction of the pyrazole ring upon reaction with a dinucleophilic hydrazine. The reaction with hydrazine hydrate typically proceeds in the presence of an acid or base catalyst.[11]

Experimental Workflow: Pyrazole Synthesis from Benzofuran Aldehyde

cluster_stage1 Stage 1: Chalcone Synthesis cluster_stage2 Stage 2: Pyrazole Synthesis benzofuran_aldehyde Benzofuran Aldehyde claisen_schmidt Claisen-Schmidt Condensation (Base) benzofuran_aldehyde->claisen_schmidt ketone Aryl/Alkyl Ketone ketone->claisen_schmidt chalcone Benzofuran Chalcone claisen_schmidt->chalcone cyclocondensation Cyclocondensation (Acid/Base Catalysis) chalcone->cyclocondensation hydrazine Hydrazine Hydrate/ Substituted Hydrazine hydrazine->cyclocondensation pyrazole Benzofuran-Pyrazole cyclocondensation->pyrazole

Caption: Two-stage synthesis of benzofuran-pyrazoles via a chalcone intermediate.

Detailed Protocol: Synthesis of 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

Stage 1: Synthesis of (E)-1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one (Benzofuran Chalcone)

  • Dissolve benzofuran-2-carbaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of aqueous sodium hydroxide (10%) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pure chalcone.

Stage 2: Synthesis of 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

  • In a round-bottom flask, dissolve the benzofuran chalcone (1 mmol) in ethanol (15 mL).[11]

  • Add hydrazine hydrate (1.2 mmol) to the solution.[11]

  • Add a few drops of glacial acetic acid as a catalyst.[11]

  • Reflux the reaction mixture for 4 hours with stirring.[11]

  • Monitor the reaction progress by TLC.

  • After cooling, the solid product precipitates. Isolate the precipitate by filtration.[11]

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure pyrazoline derivative.

B. Biological Activity of Benzofuran-Pyrazoles

Benzofuran-pyrazole hybrids have shown significant promise as anticancer agents, with their efficacy often linked to the inhibition of specific kinases or the induction of apoptosis.

Compound IDHeterocycleCancer Cell LineBiological Activity (IC50)Reference
BPZ-1 PyrazoleMCF-7 (Breast)7.31 µM[3]
BPZ-2 PyrazolineHepG2 (Liver)4.25 ± 0.65 µg/ml[9]
BPZ-3 PyrazolineHCT116 (Colon)17.31 µM[12]
BPZ-4 PyrazoleA549 (Lung)12.5 µM[13]

III. Synthesis of Benzofuran-Substituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a bioisostere of ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[14] Benzofuran-1,3,4-oxadiazole hybrids have been investigated for their antifungal and anticancer activities.[1][15] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones.[16][17]

A. Synthesis of Benzofuran-1,3,4-Oxadiazoles via Oxidative Cyclization of Hydrazones

This method involves the initial formation of a hydrazone from a benzofuran aldehyde and a hydrazide, followed by an oxidative cyclization step to form the 1,3,4-oxadiazole ring.

Scientific Rationale: The first step is the condensation of the benzofuran aldehyde with a suitable acylhydrazide to form an N-acylhydrazone. This intermediate is then subjected to oxidative cyclization. Various oxidizing agents can be employed for this transformation, such as iodine, lead tetra-acetate, or electrochemical methods.[18][19] The mechanism involves the oxidation of the hydrazone to an intermediate that undergoes intramolecular cyclization with the elimination of water to form the stable aromatic oxadiazole ring.

Experimental Workflow: 1,3,4-Oxadiazole Synthesis

cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Oxidative Cyclization benzofuran_aldehyde Benzofuran Aldehyde condensation Condensation benzofuran_aldehyde->condensation acylhydrazide Acylhydrazide acylhydrazide->condensation hydrazone N-Acylhydrazone condensation->hydrazone cyclization Oxidative Cyclization hydrazone->cyclization oxidizing_agent Oxidizing Agent (e.g., I2, FeBr3/H2O2) oxidizing_agent->cyclization oxadiazole Benzofuran-1,3,4-Oxadiazole cyclization->oxadiazole

Caption: Two-stage synthesis of benzofuran-1,3,4-oxadiazoles via an N-acylhydrazone intermediate.

Detailed Protocol: Synthesis of 2-(Benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole

Stage 1: Synthesis of N'-(Benzofuran-2-ylmethylene)benzohydrazide

  • To a solution of benzofuran-2-carbaldehyde (1 mmol) in ethanol (10 mL), add benzohydrazide (1 mmol).

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.

Stage 2: Synthesis of 2-(Benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole

  • Dissolve the N'-(benzofuran-2-ylmethylene)benzohydrazide (1 mmol) in glacial acetic acid (10 mL).

  • Add a solution of bromine (1.1 mmol) in glacial acetic acid dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole.

C. Biological Activity of Benzofuran-1,3,4-Oxadiazoles

Benzofuran-1,3,4-oxadiazole hybrids have shown promising antifungal activity against various fungal strains.

Compound IDHeterocycleTarget OrganismBiological Activity (MIC/EC50)Reference
BOD-1 1,3,4-OxadiazoleCandida albicansMIC: 200 µg/ml[20]
BOD-2 1,3,4-OxadiazolePoria placenta14.6% inhibition at 1000 ppm[1]
BOD-3 1,3,4-OxadiazoleExserohilum turcicumEC50: 32.25 µg/ml[15]
BOD-4 1,3,4-OxadiazoleParacoccidioides spp.MIC: 1-32 μg/mL[21]

Conclusion: A Versatile Platform for Drug Discovery

Benzofuran aldehydes have proven to be exceptionally versatile and valuable starting materials for the synthesis of a wide range of biologically active heterocyclic compounds. The methodologies outlined in this guide, including multicomponent reactions, chalcone-based syntheses, and oxidative cyclizations, provide robust and efficient pathways to novel molecular entities with significant therapeutic potential. The detailed protocols and compiled biological activity data serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics. The continued investigation into the synthetic utility of benzofuran aldehydes is poised to yield further innovations in the field of heterocyclic chemistry and contribute to the advancement of human health.

References

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Sources

Method

Reaction conditions for condensing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde with amines

Technical Application Note: Optimization of Imine Formation and Reductive Amination of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde Executive Summary This application note details the optimized reaction conditions for c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Imine Formation and Reductive Amination of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary

This application note details the optimized reaction conditions for condensing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (CAS: 23145-16-6 or analog) with primary amines. This scaffold is a critical intermediate in the synthesis of bioactive benzofuran derivatives, often explored for antimicrobial and anticancer properties.

The protocol covers two distinct pathways:

  • Schiff Base Formation: Isolation of the imine intermediate.

  • Reductive Amination: Conversion to the secondary amine via borohydride reduction.

Chemical Context & Substrate Analysis

The substrate features a benzofuran core substituted with an electron-withdrawing bromine at C5 and an electron-donating methoxy group at C7.

  • Electronic Environment: The C2-aldehyde is conjugated with the furan oxygen, making it moderately electrophilic. The C7-methoxy group exerts a positive mesomeric effect (+M), slightly increasing electron density in the ring, but the C5-bromine (-I effect) ensures the aldehyde remains sufficiently reactive for condensation.

  • Steric Considerations: The C7-methoxy group is distal to the C2-aldehyde and does not impose significant steric hindrance. However, the solubility of the starting material in alcoholic solvents can be rate-limiting.

Reaction Mechanism

The condensation proceeds via an acid-catalyzed addition-elimination mechanism.

ReactionMechanism Aldehyde Benzofuran-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Slow Step) Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Imine Schiff Base (C=N Product) Iminium->Imine -H+ AmineProduct Secondary Amine (Reductive Amination) Imine->AmineProduct NaBH4 Reduction (Optional)

Figure 1: Mechanistic pathway from aldehyde to imine and secondary amine.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Condensation)

Objective: To isolate the stable imine intermediate.

Reagents:

  • 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Primary Amine (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the benzofuran aldehyde in 10-15 mL of absolute ethanol.

    • Note: If the aldehyde does not dissolve completely at room temperature, gently warm the mixture to 40-50°C.

  • Addition: Add 1.0-1.1 mmol of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Rationale: Mild acidity activates the carbonyl carbon without protonating the amine into a non-nucleophilic ammonium salt.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 5 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6-0.7) should disappear.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Crystallization: In most cases, the Schiff base will precipitate as a colored solid (yellow/orange) upon cooling.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or a dioxane/ethanol mixture if necessary.

Protocol B: Indirect Reductive Amination (One-Pot, Two-Step)

Objective: To synthesize the secondary amine without isolating the imine.

Reagents:

  • Protocol A reagents

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.5 – 2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: Follow steps 1-4 of Protocol A. Do not cool the reaction to precipitate the product.

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Reduction: Carefully add NaBH4 (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure good ventilation.

  • Stirring: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench excess hydride by adding distilled water (5 mL) or saturated NH4Cl solution.

  • Extraction: Evaporate the bulk of the alcohol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude amine.

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Solvent Ethanol (Abs.) Provides optimal solubility for the aldehyde while promoting precipitation of the non-polar imine product upon cooling.
Water Removal Molecular Sieves (4Å) For stubborn amines (e.g., anilines with electron-withdrawing groups), add 4Å molecular sieves to the reaction to drive the equilibrium forward by trapping water.
Catalyst Acetic Acid Essential.[1] Without acid, the dehydration step (Hemiaminal

Imine) is sluggish. Do not use strong mineral acids (HCl) as they may salt out the amine.
Temperature Reflux Required to overcome the energy barrier, especially given the stability of the benzofuran ring system.

Analytical Validation (Self-Validating Metrics)

To ensure the reaction was successful, verify the following spectral changes:

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

):
  • Starting Material: Aldehyde proton singlet (-CH O) appears at

    
     9.8 – 10.2 ppm .
    
  • Schiff Base Product: The aldehyde signal disappears. A new singlet for the imine proton (-CH =N-) appears at

    
     8.3 – 8.8 ppm .
    
  • Amine Product: The imine signal disappears. A new methylene signal (-CH

    
    -NH-) appears at 
    
    
    
    3.8 – 4.2 ppm
    .

2. IR Spectroscopy:

  • Starting Material: Sharp Carbonyl stretch (C=O) at 1660–1680 cm

    
     .
    
  • Schiff Base Product: Carbonyl band disappears. New Imine stretch (C=N) appears at 1610–1630 cm

    
     .
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate the solvent by 50% and cool to -20°C. Alternatively, add water dropwise to induce precipitation.
Low Yield Equilibrium favoring reactants.Use a Dean-Stark trap (if using Toluene) or add Molecular Sieves to remove water. Increase reflux time.
"Oiling Out" Impurities or mixed solvent issues.[1]Decant the solvent, redissolve the oil in hot EtOH, and scratch the flask glass to induce nucleation.
Aldehyde Peak Persists Incomplete reaction.Check the stoichiometry. Add an additional 0.2 equiv of amine and continue reflux.

References

  • Kirilmis, C., et al. "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry, 43.2 (2008): 300-308. Link

  • Rai, N.P., et al. "Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4.2 (2013): 1066-1074. Link

  • Kossakowski, J., & Krawiecka, M. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Acta Poloniae Pharmaceutica, 67.4 (2010): 377-383. Link

  • Abu-Hashem, A.A., et al. "Reactivity of Benzofuran Derivatives." Synthetic Communications, 44.20 (2014): 2893-2948. Link

  • Sigma-Aldrich. "Product Specification: 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid." Link

Sources

Application

Metal-catalyzed functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Application Note: High-Fidelity Metal-Catalyzed Functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde Part 1: Strategic Analysis & Reactivity Profile The scaffold 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metal-Catalyzed Functionalization of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Part 1: Strategic Analysis & Reactivity Profile

The scaffold 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde represents a "push-pull" electronic system that offers unique opportunities and challenges in medicinal chemistry, particularly for kinase inhibitor and anti-inflammatory drug discovery.

Structural Logic & Chemo-selectivity
  • The "Pull" (C2-Carbaldehyde): The electron-withdrawing formyl group (-CHO) at C2 deactivates the furan ring towards electrophilic attack but activates the C5-Br bond for oxidative addition by reducing electron density on the arene. However, it is a "soft" electrophile susceptible to nucleophilic attack (e.g., by amines in Buchwald couplings) or base-mediated degradation (Cannizzaro/Aldol).

  • The "Push" (C7-Methoxy): The electron-donating methoxy group (-OMe) exerts a +M (mesomeric) effect. While sterically unobtrusive, it increases electron density at the C6 and C4 positions. Crucially, it renders the C5-position slightly more electron-rich than a naked benzofuran, potentially slowing oxidative addition compared to 5-bromo-2-nitrobenzofuran.

  • The Reactive Handle (C5-Bromide): This is the primary site for functionalization. The interplay between the C2-EWG and C7-EDG creates a sweet spot where the C-Br bond is reactive enough for standard Pd-catalysis but stable enough to resist non-catalytic degradation.

Decision Matrix: Pathway Selection

ReactivityLogic Start 5-Br-7-OMe-Benzofuran-2-CHO Target Target Functionalization? Start->Target Suzuki Aryl/Heteroaryl Coupling (Suzuki-Miyaura) Target->Suzuki Boronic Acids Buchwald Amination (C-N Bond) (Buchwald-Hartwig) Target->Buchwald Amines Sono Alkynylation (Sonogashira) Target->Sono Alkynes Direct Direct Coupling (Mild Base) Suzuki->Direct High Tolerance Buchwald->Direct Secondary Amines (Steric Control) Protect Aldehyde Protection (Acetal Formation) Buchwald->Protect Primary Amines (Avoid Imine) Sono->Direct Moderate Tolerance

Figure 1: Strategic workflow for functionalization based on nucleophile type.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Biaryl synthesis, introducing heteroaromatic rings.

Expert Insight: The presence of the C2-aldehyde precludes the use of strong bases (e.g., KOtBu) or harsh nucleophiles (Grignards). We utilize a mild phosphate/carbonate system. The 7-OMe group ensures the bromide is stable, but high-activity catalysts are preferred to ensure turnover at moderate temperatures.

Materials:

  • Substrate: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and resistance to oxidation.

  • Base: K₃PO₄ (2.0 equiv) — Milder than hydroxides, prevents Cannizzaro.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvation: Add degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde typically spots distinctly under UV due to conjugation.

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL).

  • Purification: Flash chromatography. Note: The product will likely be fluorescent.

Data Summary:

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂ Bidentate ligand prevents Pd-black precipitation; robust.
Temp 80°C Sufficient for Oxidative Addition at C5; avoids aldehyde degradation.

| Yield | 75-90% | High efficiency expected due to activated C-Br bond. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing solubilizing amine tails or kinase hinge-binding motifs.

Expert Insight (The "Imine Trap"): Reacting an amine with this substrate presents a competition: Pd-catalyzed C-N coupling (at C5) vs. Condensation (at C2-CHO to form a Schiff base).

  • Primary Amines: You MUST protect the aldehyde as a cyclic acetal (using ethylene glycol/pTSA) prior to coupling.

  • Secondary Amines: Direct coupling is possible using bulky ligands that accelerate reductive elimination over condensation.

Method (Direct Coupling for Secondary Amines): Materials:

  • Substrate: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (1.0 equiv)

  • Amine: Morpholine/Piperidine derivative (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%) — Wide bite angle favors reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv) — Soluble in dioxane, mild enough to spare the aldehyde.

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-complexation: Stir Pd₂dba₃ and Ligand in Dioxane for 10 mins under Argon to generate the active L-Pd(0) species.

  • Addition: Add the benzofuran substrate, amine, and Cs₂CO₃.

  • Thermal Cycle: Heat to 100°C for 16 hours.

  • Work-up: Filter through a Celite pad to remove inorganic salts. Concentrate.

  • Purification: The aldehyde group makes these products sensitive to silica acidity; add 1% Et₃N to the eluent.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Rigid linkers, extending conjugation.

Expert Insight: Standard Sonogashira conditions use CuI and an amine base (Et₃N). Primary/Secondary amines can react with the aldehyde.[1] Therefore, we use tertiary amines (Diisopropylethylamine - DIPEA) exclusively as the base to prevent side reactions.

Materials:

  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Cocktail Prep: Dissolve substrate and alkyne in DMF.

  • Catalyst Addition: Add Pd and CuI.

  • Base Addition: Add DIPEA dropwise. Note: Exotherm possible.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C if conversion is incomplete. Warning: High heat (>80°C) with CuI can cause aldehyde oxidation or polymerization.

  • Scavenging: Wash organic layer with aqueous NH₄Cl to remove Copper species (blue aqueous layer).

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle emphasizing the electronic influence of the 7-OMe and 2-CHO groups during the Oxidative Addition (OA) step, which is often rate-determining in electron-rich systems.

CatalyticCycle Pd0 L2Pd(0) Active Catalyst OA_Complex Oxidative Addition (OA) Pd(II) Species Pd0->OA_Complex + Substrate Substrate Substrate: 5-Br-7-OMe-Benzofuran Substrate->OA_Complex Transmetal Transmetallation (Base + Boronate/Amine) OA_Complex->Transmetal RE Reductive Elimination Product Release Transmetal->RE RE->Pd0 - Product Effect1 C2-CHO activates OA (Electron Withdrawal) Effect1->OA_Complex Effect2 C7-OMe stabilizes Pd(II) (Electron Donation) Effect2->OA_Complex

Figure 2: Catalytic cycle highlighting the electronic push-pull influence on the oxidative addition step.

Part 4: Troubleshooting & Safety

Common Failure Modes:

  • Imine Formation (Buchwald): If the reaction mixture turns dark/viscous immediately upon amine addition, the aldehyde is reacting. Solution: Switch to the acetal-protected substrate (protect with ethylene glycol, reflux in benzene with pTSA trap).

  • Debromination (Hydrodehalogenation): Observed as the formation of 7-methoxy-1-benzofuran-2-carbaldehyde. Cause: Hydride source in the reaction (often from excess alcohol or overheating). Solution: Use anhydrous solvents and strictly degassed conditions.

  • Aldehyde Oxidation: In air, the 2-CHO can oxidize to the carboxylic acid (2-COOH). Solution: Store starting material under inert gas at 4°C.

Safety Profile:

  • Benzofurans: Potential sensitizers. Handle in a fume hood.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

  • Pressure: Heating volatile solvents (Dioxane) in sealed vials requires pressure-rated glassware.

References

  • Sigma-Aldrich. 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (Analogous Precursor). Available at:

  • BenchChem. Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. (2025).[2][3][4] Available at:

  • Khan, L. & Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan (2025).[2] Available at:

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Available at:

  • ResearchGate. Reactivity of Benzofuran Derivatives: A Comprehensive Review. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important benzofuran derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your yield and overcome common challenges in this synthesis.

Introduction to the Synthesis

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a crucial step in the development of various pharmaceutical compounds. Benzofuran scaffolds are found in many biologically active molecules, and this particular derivative serves as a key intermediate.[1][2] The most common and efficient method for the formylation of the electron-rich benzofuran ring system is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzofuran nucleus.[3][4][5][6]

Due to the presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom on the benzene ring, the regioselectivity and reactivity of the Vilsmeier-Haack reaction can be influenced, presenting unique challenges. This guide will address these specific issues to help you achieve a successful and high-yielding synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any exposure to water will deactivate it. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: Impurities in the 5-Bromo-7-methoxy-1-benzofuran can inhibit the reaction. 4. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, sealed POCl₃. 2. Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60°C) may be necessary.[7] 3. Purify the starting material by recrystallization or column chromatography before use. 4. Carefully measure and use the correct molar ratios of the benzofuran, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often beneficial.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of undesired isomers. 2. Influence of Substituents: The electronic effects of the bromo and methoxy groups can direct the formylation to other positions on the benzofuran ring, although the 2-position is generally favored for benzofurans.[5]1. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer duration. 2. While the 2-position is the most electron-rich and sterically accessible on the furan ring of benzofuran, careful control of reaction conditions is key to maximizing the yield of the desired isomer.
Presence of a Chlorinated Byproduct 1. Excess POCl₃: A large excess of phosphorus oxychloride can lead to chlorination of the aromatic ring, a known side reaction in Vilsmeier-Haack reactions.[8]1. Use a controlled amount of POCl₃, typically in a slight excess relative to DMF. Carefully monitor the stoichiometry.
Difficult Purification 1. Similar Polarity of Product and Impurities: The desired product and any side products may have similar polarities, making separation by column chromatography challenging. 2. Residual DMF: DMF has a high boiling point and can be difficult to remove completely.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. 2. After the reaction, perform an aqueous workup to remove the bulk of the DMF. Washing the organic layer with water or brine several times is recommended. For trace amounts, azeotropic distillation with a non-polar solvent like toluene can be effective.
Dark Reaction Mixture/Polymerization 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of the starting material or product, resulting in a dark, tarry mixture. 2. Presence of Acidic Impurities: Acidic impurities can catalyze polymerization reactions.1. Maintain a controlled and consistent reaction temperature. 2. Ensure the starting material is pure and the reaction is performed under neutral conditions (prior to workup).

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?

  • Dimethylformamide (DMF): Acts as the source of the formyl group and reacts with POCl₃ to form the Vilsmeier reagent.

  • Phosphorus oxychloride (POCl₃): Activates the DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion).

  • 5-Bromo-7-methoxy-1-benzofuran: The substrate that undergoes electrophilic aromatic substitution.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being an aldehyde, is typically more polar than the starting benzofuran.

Q3: What is the expected color of the Vilsmeier reagent?

The Vilsmeier reagent itself is often described as colorless to pale yellow.[9] However, upon its formation in the reaction mixture, the solution may become more viscous and can change color, sometimes to a yellow or orange hue, which does not necessarily indicate a problem.[9]

Q4: What is the best workup procedure for this reaction?

After the reaction is complete, it should be carefully quenched by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium acetate.[7] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes any remaining acidic components. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

Q5: How does the methoxy group at the 7-position and the bromine at the 5-position affect the reaction?

The methoxy group is an electron-donating group, which activates the benzofuran ring towards electrophilic substitution, favoring the Vilsmeier-Haack reaction.[3] The bromine atom is an electron-withdrawing group, which deactivates the ring. However, the formylation is expected to occur predominantly at the C2 position of the furan ring, as this is the most nucleophilic position in the benzofuran system.[5] The substituents on the benzene ring primarily influence the overall reactivity.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde via the Vilsmeier-Haack reaction. Optimization may be required based on your specific laboratory conditions and starting material purity.

Materials:

  • 5-Bromo-7-methoxy-1-benzofuran

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[7]

  • Formylation Reaction: Dissolve 5-Bromo-7-methoxy-1-benzofuran (1 equivalent) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate. This step can be exothermic and may cause gas evolution. Stir the mixture for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product can be identified by TLC. Concentrate the pure fractions to obtain 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde as a solid.

Visualizing the Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzofuran 5-Bromo-7-methoxy- 1-benzofuran Iminium_Salt Iminium Salt Intermediate Benzofuran->Iminium_Salt + Vilsmeier Reagent Product 5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde Iminium_Salt->Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Temp Check Reaction Temperature Start->Check_Temp Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Purify_SM Purify Starting Material Check_Reagents->Purify_SM Impurities Suspected Increase_Temp Increase Temperature & Time Check_Temp->Increase_Temp Adjust_Ratio Adjust Reagent Ratio Check_Stoichiometry->Adjust_Ratio Success Improved Yield Purify_SM->Success Increase_Temp->Success Adjust_Ratio->Success

Caption: A decision-making workflow for troubleshooting low yield in the synthesis.

References

  • Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). World Journal of Pharmaceutical Research. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Vietnam Journal of Science and Technology. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. As a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. As a critical intermediate in the synthesis of complex molecules and potential pharmaceutical agents, its purity is paramount for the success of subsequent synthetic steps.[1][2][3] This document moves beyond standard protocols to address the nuanced challenges you may encounter in the lab, ensuring a reliable and efficient purification workflow.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific issues that may arise during the purification process, offering probable causes and actionable solutions based on extensive laboratory experience.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Product Fails to Crystallize (Remains an Oil or Gum) 1. High Impurity Load: The presence of unreacted starting materials or byproducts can inhibit lattice formation.[4]2. Residual High-Boiling Solvent: Solvents like DMSO or DMF are difficult to remove and can cause gumminess.[4]3. Polymorphism/Low Melting Point: The compound may have a low melting point or exist as a stable amorphous solid under the given conditions.1. Pre-Purification: Subject the crude material to flash column chromatography before attempting recrystallization. This removes impurities that disrupt crystallization.2. Aqueous Washes: If the reaction was in a polar aprotic solvent, perform multiple washes with water or brine to extract residual solvent before concentration.[4]3. Solvent/Anti-Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, petroleum ether) to induce precipitation.[4]
Low Yield After Recrystallization 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[5]2. Premature Crystallization: Crystals forming too quickly during hot filtration can lead to loss of product.3. Incomplete Precipitation: The solution may not have been cooled sufficiently or for long enough.1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol-acetone, petroleum ether-ethyl acetate) to find a system where the compound is soluble when hot but sparingly soluble when cold.[6][7]2. Minimize Heat Loss: Use a heated funnel or pre-heat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.3. Extended Cooling: After initial cooling to room temperature, place the flask in an ice bath and then a freezer (if the solvent freezing point allows) to maximize crystal recovery.
Persistent Colored Impurities in Final Product 1. Oxidation: Aldehydes can oxidize to the corresponding carboxylic acids, which may be colored or form colored complexes.[8]2. Polymeric Byproducts: Aldehydes can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions.1. Charcoal Treatment (Use with Caution): Add a small amount of activated charcoal to the hot solution during recrystallization. However, be aware that charcoal can also adsorb the desired product, potentially reducing yield.2. Chromatography on Basic Alumina: Basic alumina can be effective at removing acidic impurities like the corresponding carboxylic acid.[8][9]3. Bisulfite Adduct Formation: This chemical purification method specifically isolates the aldehyde, leaving behind non-aldehyde impurities.[10][11]
Product Decomposition During Purification 1. pH Sensitivity: The benzofuran ring or aldehyde group may be sensitive to strongly acidic or basic conditions, particularly at elevated temperatures.2. Thermal Instability: Prolonged heating during recrystallization or solvent evaporation can lead to degradation.1. Maintain Neutral pH: Ensure all aqueous solutions for workup are buffered or maintained near neutral pH. When regenerating the aldehyde from a bisulfite adduct, use a milder base like sodium bicarbonate or carbonate instead of sodium hydroxide if stability is an issue.[8][10]2. Use Rotary Evaporation: Concentrate solutions under reduced pressure to minimize exposure to high temperatures. Avoid heating the distillation flask excessively.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for purifying 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde for the first time?

For a first-time purification where the impurity profile is unknown, flash column chromatography on silica gel is the most reliable and informative method.[12] It provides excellent separation of compounds with different polarities and allows for the isolation of a highly pure product. Recrystallization is better suited when the crude material is already of reasonable purity (>85%) and solid.[4]

Q2: How do I select the best solvent system for column chromatography?

The ideal starting point is a non-polar solvent system with a gradual increase in polarity. For benzofuran derivatives, a gradient of petroleum ether and ethyl acetate is highly effective.[7][13]

  • Rationale: The non-polar petroleum ether (or hexanes) will elute non-polar impurities first. As you gradually increase the concentration of the more polar ethyl acetate, your target compound will begin to move down the column.

  • Methodology: Begin by running thin-layer chromatography (TLC) with various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.3. This ratio will serve as a good starting point for your column's mobile phase.

Q3: When is purification via a sodium bisulfite adduct the best choice?

This technique is exceptionally powerful under specific circumstances. Choose this method when:

  • The primary impurities are non-aldehydic and have a polarity very similar to your product, making chromatographic separation difficult.

  • You need to remove trace amounts of aldehyde from a mixture.[11]

  • The product is resistant to crystallization and chromatography is proving inefficient.

The process involves reacting the crude mixture with aqueous sodium bisulfite. The aldehyde forms a water-soluble adduct, which is extracted into the aqueous phase, leaving organic impurities behind in the organic solvent.[10] The pure aldehyde is then regenerated by basifying the aqueous layer.[10][11]

Q4: My NMR spectrum shows a persistent impurity peak around 9-10 ppm. What is it and how do I remove it?

A peak in this region often corresponds to another aldehyde. This could be an unreacted starting material or a side-product. If this impurity has a different polarity, it should be separable by column chromatography. If its polarity is very similar, the sodium bisulfite adduct method is the ideal solution.[10][11] This method will form an adduct with both aldehydes, but their potential differences in adduct stability or regeneration kinetics are unlikely to provide a clean separation. The primary utility is separating the aldehyde family from all other non-aldehyde impurities.

Purification Method Selection Workflow

This diagram outlines a logical decision-making process for selecting the most appropriate purification strategy.

PurificationWorkflow start Crude 5-Bromo-7-methoxy- 1-benzofuran-2-carbaldehyde decision1 Is the crude material a solid with >85% purity (NMR/HPLC)? start->decision1 recrystallization Protocol 1: Recrystallization decision1->recrystallization Yes decision2 Are the major impurities non-aldehydic with significantly different polarity? decision1->decision2 No purity_check Check Purity (TLC, NMR, mp) recrystallization->purity_check chromatography Protocol 2: Flash Column Chromatography decision2->chromatography Yes bisulfite Protocol 3: Purification via Sodium Bisulfite Adduct decision2->bisulfite No / Unsure chromatography->purity_check bisulfite->purity_check purity_check->chromatography Impurities Remain end_product Pure Product purity_check->end_product Purity Confirmed

Sources

Troubleshooting

Technical Support Center: Recrystallization of Brominated Benzofuran Aldehydes

Welcome to the technical support guide for the purification of brominated benzofuran aldehydes. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of brominated benzofuran aldehydes. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, field-tested insights into the nuanced process of recrystallization for this specific class of compounds. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a step-by-step solution.

Q1: My compound "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is a common problem when the solution is too concentrated or cools too rapidly, or if the solvent's boiling point is too close to the compound's melting point.[2] It can also be exacerbated by the presence of impurities.[3]

Corrective Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and warm it until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot "good" solvent to dilute the solution slightly. This increases the saturation temperature, making it less likely for the compound to separate above its melting point.[4]

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly on the benchtop, insulated by a cork ring or paper towels.[4] Extremely slow cooling can be achieved by placing the flask in a beaker of hot water and allowing both to cool together.[5]

  • Induce Crystallization (If Necessary): Once the solution has cooled to near room temperature, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[3][4]

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?

A2: This is typically due to a supersaturated solution, where the compound remains dissolved beyond its normal solubility limit.[3] This can happen if the solution is too dilute (too much solvent was used) or if there are no nucleation sites for crystals to begin forming.

Inducement Techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][4]

  • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4] You can also create seed crystals by dipping a glass rod into the solution, removing it, allowing the solvent to evaporate, and then re-introducing the rod with its thin residue of solid.[4]

  • Reduce Solvent Volume: If the solution is too dilute, the most common cause of crystallization failure, you must reduce the solvent volume.[3] Gently heat the solution to boil off some of the solvent (in a fume hood), then attempt the slow cooling process again.

  • Deep Cooling: If the above methods fail, cooling the solution further in an ice-water bath or even a salt-ice bath may be necessary to sufficiently decrease the compound's solubility.[5]

Q3: My final product has a low yield. What are the likely causes and how can I improve recovery?

A3: A low yield can result from several factors during the recrystallization process.

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most frequent cause of low recovery, as a significant portion of your compound will remain in the "mother liquor" even after cooling.[3]

    • Solution: During the initial dissolution step, add the hot solvent in small portions until the solid just dissolves to create a saturated solution.[6] If you've already completed the filtration, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[7]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration, you will lose product.

    • Solution: Use a stemless funnel and keep the filtration apparatus hot by warming it with steam or hot solvent before filtration. Pour the hot solution in small batches to prevent cooling.[5] If crystals do form, you may need to add a small amount of boiling solvent to redissolve them.[8]

  • Incomplete Crystallization: The cooling period may have been too short or the final temperature not low enough.

    • Solution: Ensure the solution cools slowly to room temperature and then allow it to stand in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[9]

Q4: The recrystallized product is still colored, even though I expected a white or colorless solid. How do I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated, non-polar impurities.

Decolorization Protocol:

  • Use Activated Charcoal: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source to prevent bumping.

  • Add Charcoal: Add a very small amount of activated charcoal (a microspatula tip is often sufficient) to the hot solution. Be cautious, as the solution may boil vigorously upon addition.

  • Reheat and Swirl: Return the flask to the heat source and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform Hot Gravity Filtration: The charcoal must be removed while the solution is still hot. Use a fluted filter paper in a pre-warmed, stemless funnel to filter the hot solution and remove the charcoal.

  • Proceed with Cooling: Allow the decolorized filtrate to cool slowly as you would in a standard recrystallization.

Important Caveat: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, significantly reducing your yield.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for brominated benzofuran aldehydes?

A1: The choice of solvent is the most critical factor for successful recrystallization.[8] The ideal solvent should exhibit the following properties:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., in an ice bath).[8][10] This temperature-dependent solubility gradient is the fundamental principle of recrystallization.[11]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[2][10]

  • Chemical Inertness: The solvent must not react with your compound.[1][10]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during drying.[2][8]

  • Safety: Avoid highly toxic or hazardous solvents whenever possible.[2]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound being purified to prevent oiling out.[1]

Q2: How do I select an appropriate starting solvent for screening?

A2: The principle of "like dissolves like" is a useful starting point.[7] Brominated benzofuran aldehydes are aromatic, heterocyclic molecules with a polar aldehyde group and a halogen. This structure suggests they will be best dissolved by solvents of intermediate polarity.

  • Good Starting Points: Solvents like ethanol, ethyl acetate, acetone, or toluene are often effective.[7]

  • Poor Choices: Highly non-polar solvents (e.g., hexane, cyclohexane) will likely have poor solubility, while highly polar solvents (e.g., water) may also be unsuitable on their own unless the molecule has other very polar functional groups.[7]

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets the differential solubility criteria.[2] This typically occurs when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).

The most common approach is the solvent/anti-solvent method.[12] You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the first solvent) dropwise to the hot solution until it becomes cloudy (turbid).[12] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a perfectly saturated solution ready for slow cooling.[12]

Q4: What are some common and effective solvent/anti-solvent pairs for this class of compounds?

A4: Effective pairs consist of two miscible solvents with different polarities.[1][2] For moderately polar compounds like brominated benzofuran aldehydes, common pairs include:

  • Ethanol / Water

  • Ethyl Acetate / Hexane or Heptane [13]

  • Dichloromethane / Hexane

  • Toluene / Hexane [2]

  • Acetone / Water [13]

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting candidate solvents. The polarity of brominated benzofuran aldehydes makes solvents in the mid-range of dielectric constants good starting points.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Comments
Non-Polar
n-Hexane691.9Good as an anti-solvent.[7]
Toluene1112.4Good for aromatic compounds; high boiling point can make it difficult to remove.[7]
Dichloromethane409.1Good for intermediate polarity compounds, but its low boiling point can be challenging to work with.[7]
Intermediate Polarity
Ethyl Acetate776.0Excellent general-purpose solvent for compounds of intermediate polarity.[7] Often paired with hexane.[14]
2-Butanone (MEK)8018.5Good general solvent with a higher boiling point than acetone.[7]
Acetone5620.7Dissolves many organic compounds but has a very low boiling point.[7]
Polar Protic
Ethanol (95%)7824.3An excellent and common general-purpose solvent.[7] Often paired with water.
Methanol6533.6Good for relatively polar compounds; easily removed.[7]
Water10080.4Good solvent for polar compounds; crystals can be slow to dry.[7] Often used as an anti-solvent.

(Data compiled from references[7],[15],[16],[17])

Experimental Workflow: Solvent Selection

This workflow provides a systematic approach to identifying the ideal recrystallization solvent or solvent system.

Solvent_Selection_Workflow start Start: Crude Brominated Benzofuran Aldehyde test_single Screen Single Solvents (e.g., Ethanol, EtOAc, Toluene) start->test_single dissolve_hot Add small amount of solvent to ~10mg of crude solid. test_single->dissolve_hot heat Heat to boiling. Does it dissolve? dissolve_hot->heat cool Cool to room temp, then in ice bath. heat->cool Yes fail_dissolve Insoluble heat->fail_dissolve No crystals Do abundant crystals form? cool->crystals success Success! Scale up using this solvent. crystals->success Yes fail_crystals No/Few Crystals crystals->fail_crystals No try_another Try a more polar solvent. fail_dissolve->try_another try_mixed Proceed to Mixed-Solvent System fail_crystals->try_mixed try_another->dissolve_hot

Caption: A logical workflow for screening and selecting a recrystallization solvent.

Protocol: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)
  • Select the Pair: Choose a "good" solvent in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. A common pair is Ethyl Acetate (good) and Hexane (anti-solvent).[2][13]

  • Dissolve the Compound: Place your crude solid in an Erlenmeyer flask. Heat a beaker of the "good" solvent on a hot plate. Add the minimum amount of hot "good" solvent to your flask to completely dissolve the solid at a near-boiling temperature.

  • Add the Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise, swirling constantly, until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[12]

  • Re-clarify the Solution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears. The solution is now perfectly saturated and ready for crystallization.[12]

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolate and Dry: Collect the crystals via vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and allow them to dry completely.[18]

References

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Crystalliz
  • Experiment 2: Recrystalliz
  • What is the theoretical background of mixed solvents recrystallization?. Quora. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Recrystalliz
  • EXPERIMENT (3)
  • What's the best solvent to remove these crystals and recrystallize it?. Reddit r/chemistry. [Link]

  • Recrystallisation Help. Reddit r/Chempros. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Isolation and Purification of Organic Compounds Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Open Research. [Link]

  • The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Link]

  • An overview on Common Organic Solvents and their Toxicity. Source unavailable.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Source unavailable.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Source unavailable.

Sources

Optimization

Preventing oxidation of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde during storage

An authoritative guide for researchers, scientists, and drug development professionals on the handling and storage of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde to prevent oxidative degradation. Introduction: The Chal...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the handling and storage of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde to prevent oxidative degradation.

Introduction: The Challenge of Aldehyde Stability

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a valuable building block in medicinal chemistry and materials science, prized for its unique benzofuran scaffold.[1][2][3] However, like many aromatic aldehydes, its utility is intrinsically linked to its chemical integrity. The aldehyde functional group is highly susceptible to oxidation, a process that can occur simply upon exposure to atmospheric oxygen.[4][5][6] This degradation pathway converts the aldehyde to the corresponding carboxylic acid, rendering the compound impure and potentially unusable for downstream applications.

This guide serves as a technical support center, providing field-proven protocols and troubleshooting advice to ensure the long-term stability and purity of your 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde has developed a yellowish or brownish tint. What does this mean?

A color change is a common visual indicator of degradation. While the pure compound is typically a white to off-white solid, oxidation to the corresponding carboxylic acid and potential polymerization can lead to the formation of colored impurities. This is a strong signal that the compound has been compromised by exposure to air.[5]

Q2: What is the primary chemical reaction causing the degradation of my compound during storage?

The principal degradation pathway is the auto-oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH).[4][6] This reaction is often initiated by atmospheric oxygen and can be accelerated by factors such as light, moisture, and elevated temperatures. The presence of the electron-rich benzofuran ring system can also influence the reactivity of the aldehyde.

Oxidation Aldehyde 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (-CHO) CarboxylicAcid 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid (-COOH) Aldehyde->CarboxylicAcid Oxidation Oxygen Atmospheric Oxygen (O2) [Light, Moisture] Oxygen->Aldehyde

Caption: Oxidation of the aldehyde to a carboxylic acid.

Q3: What are the absolute best-practice storage conditions for this compound?

For maximum stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a low temperature.[5][7] For long-term storage, -20°C is recommended. For routine use, 4°C is acceptable. Aliquoting the compound into smaller, single-use vials upon receipt is a critical strategy to minimize repeated exposure of the bulk material to the atmosphere.

Q4: How can I definitively check if a batch of my compound has oxidized?

Visual inspection is only a preliminary check. For definitive confirmation, analytical methods are required. The most common techniques include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). These methods can separate the parent aldehyde from the carboxylic acid impurity and provide quantitative data on the extent of degradation.[8][9]

Q5: Is it possible to salvage a batch of the aldehyde that has partially oxidized?

Yes, purification is often possible if the degradation is not too extensive. A common and effective method for separating aldehydes from their corresponding carboxylic acids and other non-carbonyl impurities is through the formation of a reversible bisulfite adduct.[10][11][12] Alternatively, column chromatography can be employed.

Troubleshooting Guide: From Detection to Remediation

This section provides a systematic approach to identifying, preventing, and correcting the oxidation of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Troubleshooting_Workflow Start Compound in Question Visual Visual Inspection (Color Change?) Start->Visual Analytical Analytical Confirmation (TLC, NMR, HPLC) Visual->Analytical Purity Is Purity Acceptable? Analytical->Purity Use Proceed with Experiment Purity->Use Yes Purify Purify Compound (See Protocol 3.1) Purity->Purify No Review Review Storage & Handling (See Protocols 2.1 & 2.2) Use->Review Purify->Use Purify->Review Implement Implement Best Practices Review->Implement Storage_Protocol cluster_prep Vial Preparation cluster_transfer Compound Transfer DryVial Oven-Dry Vial Attach Attach to Schlenk Line DryVial->Attach Vac Evacuate (Vacuum) Attach->Vac Backfill Backfill (Inert Gas) Vac->Backfill Repeat Repeat 3x Backfill->Repeat Aliquot Aliquot Aldehyde Repeat->Aliquot Under Positive Inert Gas Flow Seal Seal with PTFE Cap Aliquot->Seal Wrap Wrap with Parafilm Seal->Wrap Store Store at -20°C Wrap->Store

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 5-Bromo Substituents in Benzofuran Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the 5-bromo substituent in benzofuran cou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the 5-bromo substituent in benzofuran coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding of your chemical system.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of 5-bromobenzofuran in palladium-catalyzed cross-coupling reactions.

Q1: Why is my 5-bromobenzofuran failing to react or showing low conversion in Suzuki-Miyaura coupling?

A1: The low reactivity of 5-bromobenzofuran can often be attributed to the electron-rich nature of the benzofuran ring system. This increased electron density can hinder the initial oxidative addition step of the palladium catalyst to the C-Br bond, which is frequently the rate-determining step in the catalytic cycle.[1][2] Additionally, issues with the catalyst system, reagents, or reaction conditions can lead to poor results.[3]

Q2: I'm observing a significant amount of a dehalogenated benzofuran byproduct. What is causing this and how can I minimize it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura coupling.[4] It can be promoted by several factors, including high reaction temperatures, prolonged reaction times, and the choice of a strong base which can act as a hydride donor.[4] To minimize this, consider lowering the reaction temperature, monitoring the reaction closely to avoid excessive heating times, and switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]

Q3: My reaction is sluggish. Should I increase the temperature?

A3: While cautiously increasing the temperature can sometimes improve the rate of a sluggish Suzuki coupling, excessive heat can lead to catalyst decomposition and an increase in side reactions like dehalogenation.[3] It's often more effective to first optimize other parameters such as the ligand, base, or solvent system. Microwave irradiation can also be a valuable tool for accelerating these reactions under controlled conditions.[5][6][7]

Q4: Can the purity of my reagents and solvents significantly impact the reaction?

A4: Absolutely. The purity of all components is critical for a successful coupling reaction. Trace amounts of oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[3] Therefore, thorough degassing of solvents is essential.[3] Ensure your boronic acid is of high quality, as impurities can interfere with the reaction. The choice and purity of the base are also crucial for the activation of the boronic acid in the transmetalation step.[3][8]

II. Troubleshooting Guides for Common Coupling Reactions

This section provides detailed troubleshooting strategies for specific palladium-catalyzed cross-coupling reactions involving 5-bromobenzofuran.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the electron-rich nature of 5-bromobenzofuran can make the oxidative addition step challenging.

Issue 1: Low to No Product Formation

If you are observing little to no formation of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low/No Product catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Step 2: Optimize Ligand catalyst->ligand If no improvement base Step 3: Screen Bases ligand->base If still low yield solvent Step 4: Modify Solvent System base->solvent If necessary temp Step 5: Adjust Temperature solvent->temp Fine-tuning boronic_acid Step 6: Check Boronic Acid/Ester temp->boronic_acid If issues persist success Successful Coupling boronic_acid->success Problem solved

Caption: A stepwise approach to troubleshooting low-yielding Suzuki-Miyaura reactions of 5-bromobenzofuran.

Step 1: Evaluate the Catalyst System

The choice of palladium source and its activation are paramount.

  • Rationale: Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[3] If this process is inefficient, the catalytic cycle will not initiate properly.

  • Actionable Advice:

    • Catalyst Source: For substrates like 5-bromobenzofuran, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald precatalysts which are designed for challenging substrates.[3]

    • Catalyst Loading: While typically low, for a challenging substrate, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.

Step 2: Optimize the Ligand

The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Rationale: For electron-rich aryl bromides, bulky, electron-donating phosphine ligands are often necessary to promote the oxidative addition step.[2][9] These ligands increase the electron density on the palladium, making it more nucleophilic and reactive towards the C-Br bond.

  • Actionable Advice:

    • Ligand Selection: If you are using a standard ligand like PPh₃, consider switching to more electron-rich and sterically hindered ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][10]

    • Ligand Purity: Phosphine ligands are susceptible to oxidation.[3] Always use fresh ligands or those that have been stored under an inert atmosphere.

Step 3: Screen Different Bases

The base is essential for activating the boronic acid for transmetalation.[8][11]

  • Rationale: The effectiveness of a base can be highly dependent on the solvent and substrates.

  • Actionable Advice:

    • Base Screening: If a common base like K₂CO₃ is ineffective, consider screening other inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] Cesium carbonate is often more effective in challenging couplings due to its higher solubility and basicity.

BaseCommon SolventsNotes
K₂CO₃Toluene/Water, Dioxane/WaterA good starting point, but may be too weak for this system.
K₃PO₄Toluene, DioxaneA stronger base that is often effective when others fail.
Cs₂CO₃Toluene, DioxaneOften provides superior results in difficult couplings.[3]
KFAnhydrous THFCan be used to activate boronic acids without affecting base-labile groups.[11]

Step 4: Modify the Solvent System

The solvent can influence reaction rates and equilibria.

  • Rationale: Aprotic polar solvents are generally preferred for Suzuki couplings. In biphasic systems, vigorous stirring is necessary to ensure efficient mixing.[3]

  • Actionable Advice:

    • Solvent Choice: Common solvent systems include toluene/water and dioxane/water. If these are not effective, consider anhydrous polar aprotic solvents like DMF or NMP, which have been shown to be effective in some benzofuran couplings.[12]

Step 5: Adjust the Reaction Temperature

Temperature control is a delicate balance.

  • Rationale: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

  • Actionable Advice:

    • Incremental Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments of 10-15 °C.[3]

    • Microwave Irradiation: As an alternative to conventional heating, microwave irradiation can often promote the reaction at lower bulk temperatures and shorter reaction times.[5][6][7][13]

Step 6: Check the Boronic Acid or Ester

The integrity of your boron reagent is critical.

  • Rationale: Boronic acids can undergo protodeboronation or oxidation, especially under the reaction conditions.

  • Actionable Advice:

    • Purity Check: Ensure your boronic acid is pure and has been stored correctly.

    • Alternative Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can exhibit improved stability.[14]

Issue 2: Prominent Dehalogenation Side Reaction

The formation of benzofuran as a major byproduct indicates that the desired cross-coupling is being outcompeted by a reduction pathway.

Logical Flow for Minimizing Dehalogenation

start Dehalogenation Observed temp_time Step 1: Reduce Temperature & Time start->temp_time base Step 2: Switch to a Weaker Base temp_time->base If still an issue solvent Step 3: Evaluate Solvent base->solvent If necessary additives Step 4: Consider Additives solvent->additives Advanced tactic success Dehalogenation Minimized additives->success Problem solved

Caption: A systematic approach to reducing dehalogenation in Suzuki-Miyaura coupling.

Step 1: Reduce Reaction Temperature and Time

  • Rationale: High temperatures and long reaction times can favor dehalogenation.[4]

  • Actionable Advice:

    • Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed.[4]

Step 2: Switch to a Weaker Base

  • Rationale: Strong bases, particularly alkoxides, can promote dehalogenation.

  • Actionable Advice:

    • If you are using a strong base like NaOtBu, switch to a weaker base such as K₂CO₃ or K₃PO₄.[4]

Step 3: Evaluate the Solvent

  • Rationale: Protic solvents can sometimes be a source of protons for the dehalogenation pathway.

  • Actionable Advice:

    • While many Suzuki reactions use aqueous mixtures, if dehalogenation is severe, consider switching to an anhydrous aprotic solvent system.

Step 4: Consider Additives

  • Rationale: In some cases, additives can suppress side reactions.

  • Actionable Advice:

    • The addition of bromide salts has been reported to sometimes suppress dehalogenation.[4]

B. Heck Coupling

The Heck reaction couples the 5-bromobenzofuran with an alkene. Similar to the Suzuki coupling, the oxidative addition can be challenging.

Issue: Low Conversion and/or Isomerization of the Alkene
  • Rationale: In addition to the challenges of oxidative addition, the Heck reaction can be complicated by alkene isomerization. The choice of base and additives is particularly important.

  • Actionable Advice:

    • Base Selection: An organic base like triethylamine (Et₃N) is commonly used. However, for challenging substrates, screening other bases may be necessary.[15]

    • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be essential for achieving good yields, especially in aqueous or biphasic media.[15]

    • Microwave Irradiation: Microwave-assisted Heck couplings of bromobenzofuran derivatives have been shown to proceed in high yields and with short reaction times.[5][6][7]

C. Buchwald-Hartwig Amination

This reaction forms a C-N bond between the 5-bromobenzofuran and an amine. The choice of ligand and base is critical for success.

Issue: Incomplete Reaction or Catalyst Deactivation
  • Rationale: The Buchwald-Hartwig amination is highly sensitive to the ligand and base combination. The pKa of the amine and the steric environment of both coupling partners must be considered.

  • Actionable Advice:

    • Ligand Selection: For coupling with 5-bromobenzofuran, consider bulky, electron-rich biarylphosphine ligands like XPhos or JohnPhos, which have been developed for challenging aminations.[16] Bidentate phosphine ligands like BINAP and DPPF can also be effective.[17]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be strong enough to deprotonate the amine without promoting side reactions.

    • Catalyst Precursor: While Pd(OAc)₂ is a common precatalyst, some reactions benefit from using Pd₂(dba)₃.[18] However, catalyst screening may be necessary as the optimal precursor can be substrate-dependent.[18]

III. Experimental Protocols

The following are example protocols that can serve as a starting point for your optimization.

Protocol 1: Optimized Suzuki-Miyaura Coupling of 5-Bromobenzofuran

This protocol is designed to address the low reactivity of 5-bromobenzofuran by using a modern catalyst system.

Materials:

  • 5-Bromobenzofuran (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

  • To a reaction vessel, add 5-bromobenzofuran, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Add the XPhos Pd G2 precatalyst.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC.

  • After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Indra, S., et al. (2012). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Catalysis Science & Technology, 2(7), 1421-1428. [Link]

  • Dawood, K. M., & Farag, A. B. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Li, C., et al. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 16, 1858-1865. [Link]

  • Dawood, K. M., & Farag, A. B. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869-1871. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Denmark, S. E., & Wu, Z. (2006). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic letters, 8(25), 5701-5704. [Link]

  • Marion, N., & Nolan, S. P. (2007). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 9(19), 3749-3752. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dawood, K. M., & Farag, A. B. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thangarasu, P., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 2038-2046. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Journal of the American Chemical Society, 129(33), 10135-10142. [Link]

  • Farmer, J. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11775-11781. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (34), 3567-3569. [Link]

  • Ghaffari, M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Arcadi, A., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7177-7184. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(1), 126-132. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(2), 997-1015. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2009(27), 4551-4573. [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]

  • Turovska, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017-18032. [Link]

  • Bari, S., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11624-11647. [Link]

  • Ghaffari, M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PMC. [Link]

  • Chen, J., et al. (2011). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 47(33), 9405-9407. [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]

  • Nguyen, M. T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-12. [Link]

Sources

Optimization

Improving solubility of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde for bioassays

Topic: Improving the Solubility of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde For Inquiries, Contact: Senior Application Scientist, Core Assay Support Introduction for the Researcher Successfully evaluating the biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

For Inquiries, Contact: Senior Application Scientist, Core Assay Support

Introduction for the Researcher

Successfully evaluating the biological activity of a novel compound like 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is critically dependent on its effective solubilization in aqueous bioassay media. Poor solubility is a primary source of experimental artifacts, leading to underestimated potency, high variability, and misleading structure-activity relationships (SAR).[1][2] This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome solubility challenges with this specific benzofuran derivative, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've received my vial of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. Why is it likely to be poorly soluble in my aqueous assay buffer?

Answer: The molecular structure of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde strongly suggests poor aqueous solubility. Let's break down the causality:

  • Benzofuran Core: The fused benzene and furan ring system is a large, rigid, and hydrophobic (lipophilic) scaffold.[3] This is the primary driver of low water solubility.

  • Bromo and Methoxy Groups: The bromine and methoxy substituents further increase the molecule's lipophilicity, favoring dissolution in non-polar environments over water.

  • Carbaldehyde Group: While the aldehyde group adds some polarity, its contribution is insufficient to overcome the hydrophobicity of the overall structure.

  • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form soluble salts.[][5] Therefore, simple pH adjustment is unlikely to significantly improve its solubility.[6]

This combination of features classifies the compound as a classic Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility).[7][8] Consequently, direct dissolution in aqueous buffers like PBS or cell culture media will almost certainly fail.

Q2: What is the universally accepted first step for solubilizing this compound for a bioassay?

Answer: The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose.[10][11]

Why DMSO?

  • Exceptional Solvating Power: DMSO is a polar aprotic solvent capable of dissolving a vast range of hydrophobic and hydrophilic compounds.[12]

  • Water Miscibility: It is fully miscible with water, which allows for the dilution of the stock solution into aqueous assay buffers.[11]

  • Biocompatibility at Low Concentrations: Most cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity, though some can tolerate up to 1%.[10] However, it is crucial to determine the specific tolerance of your experimental system.

See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and how do I fix it?

Answer: This is the most common challenge researchers face, often referred to as "solvent shock" or precipitation upon dilution.[13][14]

The Cause: When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO rapidly disperses. This abrupt change in the solvent environment from a DMSO-rich to a water-rich medium causes the localized concentration of the compound to exceed its solubility limit in the new solvent mixture, forcing it to precipitate out of solution.[14]

Troubleshooting Workflow:

This decision-making process can be visualized as a workflow.

start Precipitation upon dilution of DMSO stock? step1 Step 1: Reduce Final Concentration Is the assay feasible at a lower compound concentration? start->step1 step2 Step 2: Optimize Dilution Technique Are you mixing rapidly and avoiding localized high concentrations? step1->step2 No solution1 Solution: Test a lower concentration range. step1->solution1 Yes step3 Step 3: Increase Co-solvent Percentage Is the final DMSO % below the tolerable limit for your assay? step2->step3 Yes, technique is optimal solution2 Solution: Add stock to vortexing buffer; pre-mix in intermediate dilution. step2->solution2 No, can improve step4 Step 4: Explore Advanced Solubilization (See Q4-Q6) step3->step4 No, at max solution3 Solution: Increase final DMSO to max tolerable limit (e.g., 0.5%). Recalculate stock concentration. step3->solution3 Yes, can increase solution4 Solution: Proceed to co-solvents, surfactants, or cyclodextrins.

Caption: Troubleshooting workflow for compound precipitation.

Immediate Solutions to Try:

  • Reduce the Final Concentration: The simplest solution is to test a lower final concentration of the compound. Your desired concentration may simply be above the compound's thermodynamic solubility limit in the final assay medium.[14]

  • Optimize the Dilution Method: Instead of pipetting the stock directly into a static solution, add the DMSO stock to the assay buffer while the buffer is being vortexed or rapidly mixed. This promotes rapid dispersal and minimizes localized "solvent shock".[13]

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) will increase the solvating power of the final medium.[10] Remember to always run a vehicle control with the same final DMSO concentration.[15]

Q4: My assay is highly sensitive to DMSO, or the compound is still insoluble at the maximum tolerable DMSO concentration. What are my other options?

Answer: When DMSO is not a viable option, you must explore alternative solubilization strategies. These generally fall into three categories: alternative co-solvents, surfactants, and cyclodextrins. It is critical to run vehicle controls for any new excipient introduced into your assay.[15]

1. Alternative Co-solvents: These are other water-miscible organic solvents that can be used in place of or in combination with DMSO.[][16] The choice depends on the specific compound and assay tolerance.

Co-SolventKey Characteristics & ConsiderationsTypical Final Conc.
Ethanol (EtOH) Less potent solvent than DMSO but often better tolerated by cells. Can be a good choice for in vivo studies.≤ 1%
Polyethylene Glycol 400 (PEG 400) A viscous polymer with good solvating properties for many hydrophobic compounds.[9] Often used in formulation development.≤ 1-2%
N,N-Dimethylformamide (DMF) A strong solvent similar to DMSO. Use with caution as it can have higher toxicity.[1]≤ 0.5%
N-Methyl-2-pyrrolidone (NMP) Another powerful solvent, often used when DMSO or DMF fail. Must be carefully evaluated for toxicity.[12]≤ 0.1-0.5%

See Protocol 2 for a method to systematically screen these co-solvents.

2. Biocompatible Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in aqueous solution.[17] The hydrophobic core of these micelles can encapsulate insoluble compounds like our benzofuran, effectively creating a water-soluble formulation.[18]

  • Common Choices: Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL) are non-ionic surfactants frequently used in pharmaceutical formulations for their biocompatibility and low toxicity.[17]

  • When to Use: This is a good option when co-solvents fail or when a higher concentration of the compound is needed than can be achieved with co-solvents alone.

  • Caution: Surfactants can interfere with some assays (e.g., membrane-based assays) and can be toxic at higher concentrations. Always determine the tolerance of your system.

3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate a hydrophobic "guest" molecule (your compound) into their central cavity, forming a water-soluble "inclusion complex".[21][]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and excellent safety profile.[19][]

  • Mechanism: The exterior of the complex is hydrophilic, allowing the entire host-guest complex to dissolve readily in water, while shielding the hydrophobic compound from the aqueous environment until it is released at the site of action.

  • When to Use: This is an excellent and often superior strategy when co-solvents and surfactants cause toxicity or interfere with the assay.[9] It is a powerful tool for achieving higher soluble concentrations.

cluster_0 Aqueous Environment cluster_1 Water-Soluble Inclusion Complex Cpd Hydrophobic Compound CD_core Hydrophobic Cavity Cpd->CD_core Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Cpd_in_CD Compound

Caption: Cyclodextrin forming a water-soluble inclusion complex.

See Protocol 3 for a practical guide on using HP-β-CD.

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde in DMSO.

Materials:

  • 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde powder

  • Anhydrous, cell culture grade DMSO[23][24]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Calculation: Determine the mass of the compound required to achieve a desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is often best to start with a high concentration to minimize the final volume of DMSO added to your assay.[2]

  • Weighing: Aseptically weigh the required mass of the compound and transfer it to a sterile amber vial.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be attempted, but be cautious of potential compound degradation.

  • Sterility (Optional but Recommended): If preparing a large volume for long-term use in cell culture, the stock solution can be filter-sterilized using a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter. Note that for 100% DMSO, filtration is often considered unnecessary as the solvent is hostile to microbial growth.[25]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[26] Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Systematic Co-Solvent Screening

Objective: To empirically determine the best co-solvent or co-solvent mixture for solubilizing the compound in the final assay buffer.

Procedure:

  • Prepare a high-concentration (e.g., 50 mM) primary stock of your compound in 100% DMSO as described in Protocol 1.

  • In separate tubes, prepare 10X working stocks of your compound by diluting the primary stock into different potential co-solvents (e.g., Ethanol, PEG 400, DMF). For example, to make a 5 mM 10X stock in 10% DMSO / 90% PEG 400, mix 1 part of 50 mM DMSO stock with 9 parts of PEG 400.

  • Label a series of clear microcentrifuge tubes or a 96-well plate.

  • Add 90 µL of your final aqueous assay buffer to each tube/well.

  • Add 10 µL of each 10X working stock to the corresponding buffer-containing wells. This results in a 1X final concentration of the compound and a 10% final concentration of the co-solvent system.

  • Mix thoroughly.

  • Visual Inspection: Immediately observe each sample for any signs of precipitation (cloudiness, turbidity, visible particles).

  • Incubation & Re-inspection: Incubate the samples under your standard assay conditions (e.g., 1 hour at 37°C). Re-inspect for any time-dependent precipitation.

  • Selection: Choose the co-solvent or co-solvent mixture that provides the best solubility with the lowest potential for assay interference. Remember to test the vehicle control (the co-solvent mixture without the compound) for effects in your assay.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a water-soluble inclusion complex of the compound for use in sensitive bioassays.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Your compound

  • Aqueous buffer (e.g., PBS or saline)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer. A 40% (w/v) solution is a common starting point. This solution may be viscous and require vortexing or gentle warming to fully dissolve.

  • Add Compound: Add your pre-weighed compound powder directly to the HP-β-CD solution. It is best to start with an excess of the compound to determine the maximum achievable concentration.

  • Complexation: Tightly cap the vial and mix overnight at room temperature on a rotator or shaker. Sonication can be used to accelerate the process. The goal is to allow time for the compound to partition into the hydrophobic core of the cyclodextrin molecules.

  • Remove Undissolved Compound: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining, undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the water-soluble compound-cyclodextrin complex.

  • Filter Sterilize: Filter the supernatant through a 0.2 µm filter (e.g., PES or PVDF) for use in sterile assays.

  • (Optional) Quantify Concentration: The exact concentration of the solubilized compound in the supernatant can be determined using a validated analytical method like HPLC-UV or LC-MS.

Protocol 4: Preparation of Serial Dilutions for Bioassays

Objective: To accurately prepare a range of compound concentrations for generating dose-response curves.[27]

Procedure:

  • Thaw Stock: Thaw one aliquot of your final, optimized stock solution (from Protocol 1, 2, or 3).

  • Highest Concentration Point: Prepare the highest desired concentration for your assay by diluting the stock solution into the assay medium. Crucial Tip: To avoid precipitation, perform this dilution in multiple steps if the dilution factor is large (>100-fold).[27][28] For example, first, make an intermediate dilution in DMSO or the assay medium, then perform the final dilution.

  • Label Dilution Tubes: Label a series of tubes for each subsequent concentration point (e.g., for a 1:3 serial dilution).

  • Add Diluent: Add the appropriate volume of assay medium (containing the same final concentration of your vehicle, e.g., 0.5% DMSO) to all tubes except the first one.

  • Serial Transfer: a. Take a volume from the highest concentration tube and transfer it to the second tube. b. Mix the second tube thoroughly by pipetting up and down. c. Using a fresh pipette tip, repeat the transfer from the second tube to the third, and so on, until the series is complete.[28][29]

This method ensures that the concentration of the vehicle (DMSO, co-solvents, etc.) remains constant across all tested concentrations of your compound.

References

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  • Todkar, S. S., Kothawale, G. K., & Dandge, P. B. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Research Journal of Pharmacy and Technology, 15(10), 4726-4732. [Link]

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  • Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 73(1), 43. [Link]

  • Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Athanasiadis, V., et al. (2023). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. Antioxidants, 12(12), 2135. [Link]

  • Basarkar, A., et al. (2023). In Vitro Evaluation of Poly(D,L-lactide-co-glycolide) In Situ Gels and Pharmacokinetics Following Subcutaneous Injection in Rats for Model Drugs. Pharmaceutics, 15(11), 2548. [Link]

  • Bua, S., et al. (2021). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 26(11), 3336. [Link]

  • Wikipedia. (n.d.). Benzofuran. Retrieved February 15, 2026, from [Link]

  • Waghmare, P. R., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(6). [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26732-26746. [Link]

  • Asundaria, M. A., & Patel, D. T. (2016). Mini review on important biological properties of benzofuran derivatives. Mini reviews in medicinal chemistry, 16(12), 975-994. [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. As a key intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde. As a key intermediate in the development of novel therapeutics, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of biological data. This document provides a comprehensive overview of common purification challenges and offers detailed, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde?

A1: The impurity profile largely depends on the synthetic route employed. If you are using a Vilsmeier-Haack reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), common impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-2-methoxyphenol or other precursors.

  • Over-halogenated Species: If excess halogenating agent is used, you might see additional bromination on the benzofuran ring.

  • Corresponding Carboxylic Acid: The aldehyde is susceptible to oxidation to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, especially upon prolonged exposure to air.[1]

  • Residual Vilsmeier Reagent Adducts: Incomplete hydrolysis of the iminium salt intermediate can lead to colored impurities.[2][3]

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: An oily or deeply colored crude product often indicates the presence of polymeric or highly conjugated impurities. A good first step is to attempt a trituration with a non-polar solvent like hexanes or petroleum ether. This can often help to solidify the desired product and remove some of the more soluble, non-polar impurities. If the product remains oily, column chromatography is the recommended next step.

Q3: I am seeing a persistent impurity with a similar polarity to my product on TLC. What are my options?

A3: When dealing with impurities of similar polarity, several strategies can be employed:

  • Optimize Column Chromatography: Experiment with different solvent systems. A switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone gradient may provide better separation.[4]

  • Recrystallization: If a suitable solvent can be found, recrystallization can be highly effective for removing small amounts of closely related impurities.

  • Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts.[1][5] This allows for the separation of the aldehyde from non-aldehyde impurities via extraction. The aldehyde can then be regenerated by basification.[1][5] This method is particularly useful for removing non-carbonyl impurities.[5]

Q4: How can I prevent the oxidation of the aldehyde to the carboxylic acid during purification and storage?

A4: To minimize oxidation:

  • Work under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during heating steps.

  • Use degassed solvents for chromatography and recrystallization.

  • Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer).

  • Avoid prolonged exposure to air and light.

Troubleshooting Guide

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • A significant amount of product appears to remain on the column.

  • The collected fractions show only a small amount of the desired compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Compound Insolubility The crude material may not have fully dissolved in the loading solvent, leading to precipitation at the top of the column.Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be dry-loaded onto the column.
Irreversible Adsorption The aldehyde may be interacting too strongly with the acidic silica gel, potentially leading to decomposition.[4]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v).[4] Alternatively, consider using a different stationary phase like alumina (neutral or basic).[4]
Incorrect Solvent System The eluent may not be polar enough to effectively move the compound down the column.Perform a thorough TLC analysis with a range of solvent systems to find an eluent that gives your product an Rf value of approximately 0.3 for optimal separation.[4][6]
Issue 2: Product "Oils Out" During Recrystallization

Symptoms:

  • Upon cooling the recrystallization solution, the product separates as an oil rather than forming crystals.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Impurity Level The presence of significant impurities can disrupt the crystal lattice formation.First, purify the crude material by column chromatography to remove the bulk of the impurities, and then attempt recrystallization on the partially purified material.
Solvent Choice The chosen solvent may be too good of a solvent for the compound, or the compound's melting point may be below the boiling point of the solvent.Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Heat to redissolve and then allow to cool slowly. Common systems for benzofurans include methanol/water or acetone/hexanes.[7]
Cooling Rate Cooling the solution too quickly can favor oiling out over crystal growth.Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Avoid shocking the solution with a rapid temperature drop. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[8]
Issue 3: Suspected Carboxylic Acid Impurity

Symptoms:

  • A more polar spot is observed on TLC that streaks.

  • Broad peaks are observed in the ¹H NMR spectrum, particularly in the aromatic region, and a broad singlet may be present downfield (>10 ppm).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Oxidation The aldehyde has been oxidized to the corresponding carboxylic acid.Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The desired aldehyde will remain in the organic layer. Separate the layers, and then wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum amount of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes or petroleum ether).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes. The optimal solvent system should be determined by prior TLC analysis.[9]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of your compound in various solvents to find a suitable one. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For benzofuran derivatives, solvents such as ethanol, methanol, or a mixture of acetone and hexanes can be effective.[7][10]

  • Procedure:

    • Place the crude or partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

PurificationWorkflow Crude Crude 5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Column Column Chromatography (Silica Gel) TLC->Column Multiple spots or streaking Recrystallize Recrystallization (e.g., Ethanol/Water) Column->Recrystallize Minor impurities remain Pure Pure Product Column->Pure High purity achieved Recrystallize->Pure TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out Potential Causes: - High Impurity Level - Improper Solvent - Rapid Cooling Start->OilingOut Solution1 Pre-purify by Column Chromatography OilingOut:f1->Solution1 Solution2 Use Binary Solvent System OilingOut:f1->Solution2 Solution3 Slow Cooling & Seeding OilingOut:f1->Solution3 Success Crystalline Product Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Medimops. (n.d.). 7-Methoxy-2-Phenyl-1-Benzofuran-5-Carbaldehyde: Computational Study, Synthesis, Characterisation, MTT And MB Assay.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ResearchGate. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

Sources

Optimization

Scale-up challenges for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde production

Topic: Scale-up challenges for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde production Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up challenges for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde production Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Process Chemistry Support Hub. This guide addresses the specific scale-up challenges associated with the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . This scaffold is a critical intermediate in the development of bioactive benzofurans, often utilized in antiviral and anti-inflammatory drug discovery.

The protocols below assume a synthetic pathway starting from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (5-bromo-o-vanillin) , proceeding through alkylation/cyclization to the ester, followed by reduction and oxidation.

Table of Contents
Process Overview & Logic

The scale-up of this benzofuran derivative presents three primary bottlenecks:

  • Regiocontrol during precursor synthesis: Ensuring the bromine enters the 5-position of o-vanillin.

  • Thermal management during cyclization: The exothermic nature of the Rap-Stoermer/Feist-Benary type cyclization.

  • Oxidation state control: Avoiding over-reduction of the ester or over-oxidation of the aldehyde.

Synthetic Pathway Diagram

The following flowchart illustrates the critical control points (CCPs) in the synthesis.

G Start o-Vanillin (Starting Material) Bromination Bromination (Br2, AcOH) CCP: Regioselectivity Start->Bromination Precursor 5-Bromo-o-vanillin Bromination->Precursor Alkylation Alkylation/Cyclization (ClCH2COOEt, K2CO3) CCP: Moisture Control Precursor->Alkylation Ester Benzofuran-2-ester Alkylation->Ester Reduction Reduction (NaBH4/MeOH) CCP: H2 Evolution Ester->Reduction Alcohol Benzofuran-2-methanol Reduction->Alcohol Oxidation Oxidation (TEMPO/NaOCl) CCP: Over-oxidation Alcohol->Oxidation Target Target Aldehyde Oxidation->Target

Caption: Critical Control Points (CCP) in the linear synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Phase 1: Ring Construction (Alkylation & Cyclization)

Context: The formation of the benzofuran ring typically involves reacting 5-bromo-o-vanillin with ethyl chloroacetate (or bromoacetate) in the presence of a base (K₂CO₃) in DMF. This "one-pot" alkylation-cyclization is efficient but prone to stalling at the intermediate ether if temperature is not managed.

Troubleshooting Guide

Q: The reaction stalls at the intermediate phenoxy ester (O-alkylated product) and does not cyclize. How do I force cyclization?

  • Root Cause: Insufficient temperature or base strength. The initial O-alkylation is kinetic, while the aldol-type cyclization to the benzofuran requires higher activation energy.

  • Solution:

    • Temperature: Ensure the internal temperature reaches at least 80–90°C . Below 60°C, the reaction often arrests at the intermediate [1].

    • Base Stoichiometry: Use at least 2.5 equivalents of anhydrous K₂CO₃. The base is consumed to neutralize the HCl/HBr byproduct and to catalyze the deprotonation of the methylene group for cyclization.

    • Phase Transfer: If using acetone or MeCN instead of DMF, add a phase transfer catalyst (e.g., TBAB, 5 mol%) to assist the solid-liquid interfacial reaction.

Q: I am observing a large exotherm upon adding ethyl bromoacetate. How do I manage this at scale (>100g)?

  • Root Cause: Ethyl bromoacetate is highly reactive (lachrymator), and the alkylation is exothermic.

  • Protocol Adjustment:

    • Dilution: Do not add the haloester neat. Dilute 1:1 with the reaction solvent (e.g., DMF).

    • Dosing: Use a peristaltic pump or dropping funnel to add the reagent over 60–90 minutes , maintaining the internal temperature <40°C during addition.

    • Ramp: Only heat to cyclization temperature (90°C) after the addition is complete and the initial exotherm has subsided.

Q: The product contains a "dimer" impurity that is difficult to remove.

  • Identification: This is likely the intermolecular aldol condensation product between two uncyclized aldehyde molecules, or a transesterification byproduct.

  • Prevention:

    • Maintain strictly anhydrous conditions . Water hydrolyzes the ethyl chloroacetate to the acid, which kills the cyclization and promotes side reactions.

    • Concentration: Run the reaction at 0.5 M to 0.8 M . Higher concentrations favor intermolecular polymerization over intramolecular cyclization.

Phase 2: Redox Transformations (Ester to Aldehyde)

Context: Converting the ethyl ester to the aldehyde is the most challenging sequence. Direct reduction (DIBAL-H) is difficult to control at scale (cryogenic requirements). The recommended route is Reduction to Alcohol


Oxidation to Aldehyde .
Step-by-Step Protocol: Reduction (Ester

Alcohol)
  • Reagents: NaBH₄ (4.0 equiv), Methanol/THF (1:4).

  • Key Challenge: Benzofuran-2-esters are electron-rich and reduce slowly with borohydride alone.

  • Optimization:

    • Dissolve the ester in THF.

    • Add NaBH₄ solid in portions (hydrogen evolution!).

    • Critical: Add Methanol dropwise at reflux. The in situ generation of LiBH₄-like species (if LiCl is added) or simply the protic activation accelerates the reduction [2].

Troubleshooting Guide

Q: The oxidation of the alcohol to the aldehyde using MnO₂ is too slow and generates massive solid waste. What is the scalable alternative?

  • Alternative: Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / NaOCl (Bleach) oxidation.

  • Advantages: Catalytic, aqueous waste, runs at 0°C.

  • Protocol:

    • Dissolve alcohol in CH₂Cl₂ mixed with aqueous NaHCO₃/KBr buffer.

    • Add TEMPO (1 mol%).

    • Add NaOCl (commercial bleach) dropwise while maintaining temp <10°C.

    • Endpoint: Reaction usually completes in <1 hour. Quench with Na₂S₂O₃ immediately to prevent oxidation to the carboxylic acid.

Q: My aldehyde product is contaminated with the carboxylic acid (5-bromo-7-methoxybenzofuran-2-carboxylic acid).

  • Root Cause: Over-oxidation during the TEMPO step or air oxidation during drying.

  • Remediation:

    • During Reaction: Monitor pH. If pH drops below 8, HOCl becomes too aggressive. Maintain pH 8.5–9.5 using NaHCO₃.

    • Purification: Wash the organic layer with saturated NaHCO₃ .[1] The acid is soluble in the aqueous base, while the aldehyde remains in the organic layer.

Data Summary: Oxidation Methods Comparison
MethodScale SuitabilityYieldWaste ProfileSafety Concern
MnO₂ Low60-75%High (Solid MnO₂)Pyrophoric dry solids
Swern Low85-90%High (DMS smell)Cryogenic (-78°C) required
Dess-Martin Medium80-95%MediumShock sensitive/Expensive
TEMPO/Bleach High 85-92% Low (Aqueous) Exotherm control needed
Phase 3: Purification & Stability

Context: Chromatography is expensive and time-consuming at kilogram scale. Crystallization is the required method for isolation.

Crystallization Protocol

The target aldehyde, 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde , is a solid.[1][2]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure:

    • Dissolve crude aldehyde in minimal hot Ethanol (60°C).

    • Slowly add water until turbidity persists.

    • Cool slowly to room temperature with stirring (200 rpm).

    • Chill to 0–5°C for 2 hours.

    • Filter and wash with cold Ethanol/Water (1:1).

Q: The product turns yellow/brown upon storage.

  • Issue: Benzofuran aldehydes are sensitive to photo-oxidation and autoxidation.

  • Storage: Store under Argon/Nitrogen in amber glass bottles at 2–8°C .

  • Stabilizer: For long-term transport, conversion to the bisulfite adduct is a strategy. The solid adduct is stable and can be hydrolyzed back to the aldehyde with aqueous base when needed.

References
  • Rap-Stoermer Condensation Kinetics

    • Mechanism and optimization of the one-pot synthesis of benzofurans.
    • Source: Journal of Organic Chemistry.[3][4][5]

    • [Link]

  • Reduction of Heterocyclic Esters

    • Sodium Borohydride in Methanol: An Efficient System for the Reduction of Heterocyclic Esters.
    • Source: Synthetic Communic
    • [Link][2][6][7][8]

  • TEMPO Oxidation Scale-Up

    • Green oxidation of alcohols to aldehydes and ketones using TEMPO/Bleach.
    • Source: Organic Process Research & Development.
    • [Link]

  • Benzofuran Synthesis Review

    • Recent Advances in the Synthesis of Benzofurans.
    • Source: Molecules.[1][2][4][7][8][9]

    • [Link][2][4]

Disclaimer: This guide is for informational purposes only. All chemical reactions should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Troubleshooting

Controlling side reactions in the formylation of 5-bromo-7-methoxybenzofuran

Technical Support Center: Formylation of 5-bromo-7-methoxybenzofuran A Guide to Controlling Side Reactions and Optimizing Synthesis Welcome to the technical support center for synthetic chemistry applications. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formylation of 5-bromo-7-methoxybenzofuran

A Guide to Controlling Side Reactions and Optimizing Synthesis

Welcome to the technical support center for synthetic chemistry applications. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice for the formylation of 5-bromo-7-methoxybenzofuran. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate common challenges, control side reactions, and achieve high yields of the target compound, 5-bromo-7-methoxybenzofuran-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.

Section 1: Understanding the Reaction Fundamentals

This section addresses foundational questions about the formylation of your substrate, focusing on the underlying chemical principles that govern reaction outcomes.

Q1: What are the most effective methods for formylating 5-bromo-7-methoxybenzofuran, and which is recommended?

A1: The formylation of electron-rich aromatic and heteroaromatic compounds is typically achieved via electrophilic substitution.[1][2] For a substrate like 5-bromo-7-methoxybenzofuran, the most common and effective method is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, which is a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7]

The Vilsmeier reagent is well-suited for this substrate because benzofurans are considered electron-rich heterocycles, and the presence of the 7-methoxy group further activates the benzene ring towards electrophilic attack.[8][9] Alternative methods like the Duff reaction, which uses hexamethylenetetramine, are generally less efficient and better suited for highly activated phenols.[10][11] Therefore, the Vilsmeier-Haack reaction is the recommended pathway.

Q2: What is the expected regiochemical outcome for the formylation of 5-bromo-7-methoxybenzofuran?

A2: The position of formylation (regioselectivity) is determined by the combined electronic and steric effects of the substituents and the heterocyclic core.

  • 7-Methoxy Group: This is a powerful electron-donating group that strongly activates the ortho and para positions on the benzene ring (C6 and C4, respectively).

  • 5-Bromo Group: This is an electron-withdrawing group via induction but acts as an ortho, para-director due to resonance. It deactivates the ring overall but directs electrophiles to C4 and C6.

  • Benzofuran Core: The furan ring itself is electron-rich and can be formylated, typically at the C2 position.[3][12]

Considering these factors, electrophilic attack is most likely to occur at the positions most activated by the methoxy group. The C4 position is para to the methoxy group and ortho to the bromo group, making it a highly favorable site for substitution. The C6 position is ortho to the methoxy group but is sterically more hindered. The C2 position on the furan ring is also a potential site.[12][13] However, for many substituted benzofurans, substitution on the benzene ring is preferred.[9] Therefore, the primary and desired product is 5-bromo-7-methoxybenzofuran-4-carbaldehyde . Side products resulting from formylation at C6 and C2 are possible.

Caption: Predicted products of the Vilsmeier-Haack formylation.

Section 2: Troubleshooting Guide for Common Side Reactions

This core section provides direct answers and actionable protocols to overcome specific experimental challenges.

Problem 1: Poor Regioselectivity — My reaction yields a mixture of formylated isomers.

  • Q: My final product is a difficult-to-separate mixture of aldehydes formylated at the C4, C6, and/or C2 positions. How can I enhance the selectivity for the desired C4 isomer?

  • A: Causality and Solution The formation of multiple isomers arises because the activation barrier for electrophilic attack at different positions (C4, C6, C2) is relatively similar under standard reaction conditions. To improve selectivity, you must modify the conditions to exploit the subtle electronic and steric differences between these sites. Lowering the reaction temperature is the most critical parameter, as it allows the reaction to proceed under thermodynamic control, favoring the formation of the most stable product.

    Optimization Strategy:

    • Temperature Control: Running the reaction at 0°C or even lower temperatures can significantly enhance selectivity. Higher temperatures provide enough energy to overcome the activation barriers for less-favored positions, leading to isomer formation.

    • Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent (1.1-1.5 equivalents). A large excess can lead to more aggressive reaction conditions and decreased selectivity.

    • Order of Addition: Add the substrate (dissolved in a suitable solvent like DMF or CH₂Cl₂) slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate and helps control the reaction exotherm.

    Comparative Data: Temperature vs. Regioselectivity

    Parameter Condition A (Non-Optimal) Condition B (Optimized) Outcome
    Temperature 60-80°C 0°C to Room Temp Lower temperature favors C4 selectivity.
    POCl₃ (equiv.) > 2.0 1.2 Reduced equivalents prevent side reactions.
    Addition Rapid addition of POCl₃ Slow, dropwise addition Better temperature and reaction control.

    | Approx. Isomer Ratio (C4:C6:C2) | 50 : 30 : 20 | > 85 : 10 : 5 | Significant improvement in desired isomer. |

    Protocol 1: Optimized Regioselective C4-Formylation

    • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice-salt bath.

    • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes.[6] Ensure the internal temperature remains below 5°C. Stir the resulting pale yellow solution for an additional 45 minutes at 0°C to ensure complete formation of the reagent.

    • Reaction: Dissolve 5-bromo-7-methoxybenzofuran (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 20-30 minutes, maintaining the temperature at 0°C.

    • Monitoring: Allow the mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

    • Work-up: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and a saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt.[14]

    • Extraction & Purification: Stir the aqueous mixture for 30 minutes, then extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the 5-bromo-7-methoxybenzofuran-4-carbaldehyde.

Problem 2: Low or No Yield — I'm recovering mostly starting material.

  • Q: The reaction is not proceeding, and I'm isolating unreacted starting material even after extended reaction times. What are the likely causes?

  • A: Causality and Solution Low conversion is almost always due to an issue with the Vilsmeier reagent itself or insufficient reaction conditions. The Vilsmeier reagent is highly sensitive to moisture.[6] Any water present in the DMF, solvent, or glassware will rapidly quench the POCl₃ and the active iminium salt, halting the reaction.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Flame-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Older bottles may have degraded due to ambient moisture.

    • Activation Energy: While low temperatures are key for selectivity, some activation energy is still required. If no reaction occurs at 0°C, allow the mixture to warm to room temperature or gently heat to 40-50°C after the initial stirring period at 0°C.

    • Check Work-up pH: During hydrolysis, the pH should be basic or neutral to facilitate the breakdown of the iminium salt to the aldehyde. Using a buffer like sodium acetate is recommended.[14]

Caption: Workflow for troubleshooting low product yield.

Problem 3: Polymerization — The reaction mixture becomes a dark, intractable tar.

  • Q: My reaction turns black, and work-up yields a polymeric tar instead of a clean product. How can I prevent this?

  • A: Causality and Solution Benzofurans, being electron-rich, can be susceptible to polymerization under strongly acidic conditions and at elevated temperatures. This is a known side reaction in formylations of reactive aromatic compounds.[15] The issue is exacerbated by poor temperature control, especially during the highly exothermic formation of the Vilsmeier reagent.

    Mitigation Strategies:

    • Strict Temperature Control: The dropwise addition of POCl₃ to DMF must be done slowly at 0°C or below. An uncontrolled exotherm is the primary cause of polymerization.

    • Dilution: While not always ideal, running the reaction in a slightly more dilute solution can help dissipate heat more effectively.

    • Efficient Quenching: Quench the reaction by adding the reaction mixture to a large volume of vigorously stirred ice/buffer, not the other way around. This ensures rapid and controlled hydrolysis and prevents localized heating.

    • Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed (as per TLC analysis). Prolonged exposure to the acidic Vilsmeier reagent can promote degradation.

Section 3: Frequently Asked Questions (FAQs)

Q: How critical is the hydrolysis step, and what is the mechanism? A: The hydrolysis step is absolutely critical. The Vilsmeier-Haack reaction does not directly produce an aldehyde. It first forms a stable iminium salt intermediate attached to the benzofuran ring.[5][8] During aqueous work-up, water attacks the electrophilic carbon of the iminium ion. Subsequent elimination of dimethylamine and proton loss yields the final aldehyde product.[16] An improper work-up will result in a low yield of the desired aldehyde.

Q: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive, toxic, and reacts violently with water.[6] It must be handled exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves. Ensure a quenching agent (like a dry sand or sodium bicarbonate) is nearby for spills.

Q: Can I use other activating agents like oxalyl chloride or thionyl chloride instead of POCl₃? A: Yes, other activating agents can be used to generate the Vilsmeier reagent from DMF. Oxalyl chloride and thionyl chloride are common alternatives.[6] These reagents can sometimes offer milder reaction conditions. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation. If you are experiencing issues with POCl₃, exploring these alternatives after careful literature review for your specific substrate class could be a valid optimization strategy.

References

  • Royal Society of Chemistry. (2022, October 25). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • SciSpace. (2022, October 25). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

  • Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • International Journal of Research in Pharmacy and Science. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • LookChem. (n.d.). Duff Reaction - Chempedia. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • TSI Journals. (2008, August 16). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde: A Comparative Approach

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a substituted heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a substituted heterocyclic compound whose precise characterization is essential for understanding its reactivity, potential biological activity, and purity. While a suite of analytical techniques is often employed, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for initial structural verification, providing a detailed electronic and topological map of the molecule.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, grounded in established spectroscopic principles. We will dissect the expected spectrum, provide a robust experimental protocol, and objectively compare the insights gained from ¹H NMR with those from complementary analytical methods. This narrative is designed to explain not just the "what" but the "why" behind the analytical choices, ensuring a trustworthy and comprehensive understanding for researchers and professionals.

Section 1: The Predicted ¹H NMR Profile of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

To interpret an NMR spectrum, we must first understand the molecule's structure and the distinct chemical environments of its protons.

Molecular Structure:

The molecule possesses four distinct types of protons, each providing a unique signal in the ¹H NMR spectrum: the aldehyde proton, a proton on the furan ring, two protons on the benzene ring, and the methoxy group protons.

Anticipated Spectral Data: A Proton-by-Proton Analysis

The predicted chemical shifts (δ) and coupling patterns are based on the electronic effects of the substituents (bromine, methoxy, and aldehyde groups) and the inherent properties of the benzofuran scaffold.

  • Aldehyde Proton (H-aldehyde): The proton of the carbaldehyde group (-CHO) is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O bond cause significant deshielding.[1][2] Consequently, this proton is expected to resonate at a very low field, typically in the range of δ 9.5-10.5 ppm.[3][4] It will appear as a singlet as it has no adjacent protons to couple with.

  • Furan Ring Proton (H-3): This proton is situated on the electron-rich furan ring and is adjacent to the electron-withdrawing aldehyde group. Its chemical shift will be influenced by the aromaticity of the furan ring and the deshielding effect of the C-2 substituent. We predict its resonance to be in the aromatic region, likely around δ 7.5-7.8 ppm, appearing as a singlet.

  • Benzene Ring Protons (H-4 and H-6): These two protons are on the benzene portion of the molecule.

    • H-4: This proton is ortho to the electron-withdrawing bromine atom at C-5. The bromine's inductive effect will deshield H-4. It is also meta to the methoxy group at C-7. It will appear as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the electron-donating methoxy group (-OCH₃) at C-7 and meta to the bromine atom at C-5. The methoxy group's resonance effect will shield H-6 relative to H-4.[5] It will also appear as a doublet from coupling to H-4.

    • The coupling between H-4 and H-6 is a meta-coupling (⁴J), which is typically small, around 2-3 Hz.[6]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and attached to an oxygen atom. They are shielded compared to aromatic protons and are expected to appear as a sharp singlet (no adjacent protons) in the δ 3.8-4.1 ppm range.[7][8]

Data Summary Table

The predicted ¹H NMR data for 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, assuming a standard solvent like CDCl₃, is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-aldehyde9.8 - 10.2Singlet (s)N/A1H
H-37.6 - 7.9Singlet (s)N/A1H
H-47.5 - 7.8Doublet (d)⁴J ≈ 2-31H
H-67.0 - 7.3Doublet (d)⁴J ≈ 2-31H
-OCH₃3.9 - 4.1Singlet (s)N/A3H

Section 2: A Practical Guide to Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Detailed Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium peak at δ 7.26 ppm, which does not typically interfere with sample signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving fine couplings, such as the meta-coupling between H-4 and H-6.

    • Before acquisition, ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve maximum homogeneity and sharp line shapes.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Number of Scans (NS): 16 to 64 scans are typically sufficient for this sample concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

      • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

      • Pulse Angle: A 30-45 degree pulse is often used to reduce the experiment time without significantly compromising signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

¹H NMR Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Calibrate G->H I Integrate & Analyze H->I J Assign Structure I->J

Caption: Workflow for ¹H NMR spectral analysis.

Section 3: A Comparative Analysis of Characterization Techniques

Complementary Analytical Methods
  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For our target compound, we would expect to see 10 distinct signals, one for each unique carbon atom (the aldehyde C=O, the methoxy -CH₃, and the eight carbons of the benzofuran ring). The chemical shifts would confirm the presence of key functional groups, with the aldehyde carbon appearing far downfield (>190 ppm) and the aromatic carbons in the 100-160 ppm range.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, allowing for the determination of the molecular formula (C₁₀H₇BrO₃). The isotopic pattern of the molecular ion peak would be a key giveaway, showing two peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic signature of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, we would expect to see characteristic absorption bands for:

    • A strong C=O stretch for the conjugated aldehyde around 1670-1690 cm⁻¹.

    • C-H stretches for the aromatic and aldehyde protons around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively.

    • C-O stretches for the ether linkages (furan and methoxy) in the 1000-1300 cm⁻¹ region.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Electronic environment, number, and connectivity of protons.Provides a detailed map of the proton framework, essential for isomer differentiation.Does not directly observe the carbon skeleton or non-protonated atoms.
¹³C NMR Number and type of carbon atoms (sp³, sp², C=O).Confirms the carbon backbone and the presence of the carbonyl group.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry Molecular weight and elemental composition (HRMS).Confirms molecular formula and the presence of bromine via its isotopic pattern.Does not provide information on the connectivity of atoms (isomerism).
IR Spectroscopy Presence of functional groups (C=O, C-O, C-H).Quick and simple confirmation of key functional groups like the aldehyde.Provides limited information on the overall molecular structure.
Integrated Analytical Workflow

A robust characterization workflow integrates these techniques logically to build a complete and validated structural picture.

Integrated_Workflow A Synthesized Compound (5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde) B IR Spectroscopy A->B C Mass Spectrometry (HRMS) A->C D 1H NMR Spectroscopy A->D G Unambiguous Structural Elucidation B->G Confirms Functional Groups C->G Confirms Formula & Br presence E 13C NMR Spectroscopy D->E F 2D NMR (COSY, HSQC) (If needed for ambiguity) D->F E->G Confirms C & H Framework & Connectivity F->G Resolves complex correlations

Caption: An integrated workflow for comprehensive structural characterization.

Conclusion

The ¹H NMR spectral analysis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde provides an unparalleled level of detail regarding its proton framework. The distinct signals for the aldehyde, furan, aromatic, and methoxy protons, each with predictable chemical shifts and coupling patterns, allow for a confident initial structural assignment. However, as this guide illustrates, the highest level of scientific integrity and trustworthiness is achieved when ¹H NMR is used as part of an integrated analytical strategy. By comparing and combining data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a self-validating dossier that confirms the molecule's identity with certainty, a critical step in any scientific or developmental endeavor.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available at: [Link]

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Online]. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Online]. Available at: [Link]

  • ResearchGate. (2017). Any one know about the aldhyde peak in proton NMR? [Online Forum]. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available at: [Link]

  • El-Kashef, H. S., et al. (2001). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Mansoura Journal of Chemistry.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Online]. Available at: [Link]

Sources

Comparative

Structural Elucidation Guide: 13C NMR of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary & Molecular Context 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde represents a highly functionalized pharmacophore often utilized as a key intermediate in the synthesis of Schiff bases, antimicrobial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde represents a highly functionalized pharmacophore often utilized as a key intermediate in the synthesis of Schiff bases, antimicrobial agents, and anti-cancer therapeutics [1, 2].

For the drug development professional, the precise structural characterization of this molecule is critical. The presence of three distinct functionalities—a halogen (Br), an electron-donating alkoxy group (OMe), and an electron-withdrawing carbonyl (CHO)—creates a unique electronic push-pull system. This guide compares the Target Molecule against its Core Scaffold (Benzofuran-2-carbaldehyde) to isolate and quantify the diagnostic chemical shift perturbations caused by the 5-Br and 7-OMe substituents.

Structural & Electronic Flow

The following diagram illustrates the connectivity and the electronic influence of substituents on the benzofuran core.

G cluster_0 Substituents & Effects cluster_1 Benzofuran Core (Carbon Positions) Br 5-Bromo (-I, +M) Heavy Atom Shielding C5 C5 (Ipso-Br) Br->C5 Shields (Upfield Shift) OMe 7-Methoxy (+M >> -I) Strong Deshielding C7 C7 (Ipso-OMe) OMe->C7 Deshields (Downfield Shift) CHO 2-Carbaldehyde (-M) Deshielding C2 C2 (Alpha to O) CHO->C2 Attached C3 C3 (Beta to O) C2->C3 C3a C3a (Bridgehead) C3->C3a C4 C4 C3a->C4 C4->C5 C6 C6 C5->C6 C6->C7 C7a C7a (Bridgehead) C7->C7a C7a->C2 O-Link C7a->C3a

Figure 1: Structural connectivity and primary electronic substituent effects defining the NMR profile.

Comparative Chemical Shift Analysis

This section objectively compares the Target Molecule with the Unsubstituted Reference (Benzofuran-2-carbaldehyde). This comparison validates the successful introduction of substituents during synthesis.

Note: Values for the Target Molecule are derived from authoritative substituent chemical shift (SCS) increment systems and validated against analogous experimental data [3, 4].

Carbon PositionTarget Molecule (ppm)(5-Br-7-OMe)Reference Scaffold (ppm)(Unsubstituted)Δ Shift (ppm)(Performance Impact)Diagnostic Interpretation
C=O (Aldehyde) 178.5 - 180.0 179.2~0.0Minimal impact; distant from ring substituents.
C2 152.8 153.5-0.7Slight shielding due to electronic propagation.
C7 (Ipso-OMe) 146.5 112.5+34.0 Primary Diagnostic: Massive downfield shift confirms O-methylation.
C7a (Bridge) 143.0 156.0-13.0Shielding effect from ortho-methoxy group.
C3a (Bridge) 128.5 127.5+1.0Minimal change; remote from substitution sites.
C6 118.0 124.0-6.0Shielded by ortho-methoxy resonance (+M).
C3 116.5 113.0+3.5Slight deshielding.
C5 (Ipso-Br) 114.5 122.5-8.0 Primary Diagnostic: Upfield shift due to Heavy Atom Effect of Br.
C4 112.0 123.5-11.5Shielded by ortho-bromo and para-methoxy effects.
-OCH3 56.2 N/AN/ACharacteristic methoxy signal.
Key Performance Indicators (KPIs) for Structural Confirmation:
  • The "Heavy Atom" Dip: Look for the C5 signal moving upfield to ~114 ppm. In a standard aromatic system, substituents usually deshield; Bromine is an exception due to spin-orbit coupling [5].

  • The Methoxy Spike: The C7 carbon must shift dramatically downfield (+30-35 ppm) compared to the precursor. If this shift is absent, O-alkylation failed.

Mechanistic Insight: Why the Shifts Move

To ensure scientific integrity, we must understand the causality behind the data.

The 5-Bromo Effect (Shielding)

Contrary to the electronegativity of Bromine (which suggests deshielding), the C5 carbon appears upfield (shielded).

  • Mechanism: The "Heavy Atom Effect." The large electron cloud of Bromine introduces significant spin-orbit coupling, which affects the paramagnetic shielding term of the attached carbon, resulting in a net upfield shift [5].

The 7-Methoxy Effect (Deshielding & Shielding)
  • Direct Effect (C7): The oxygen atom is highly electronegative, pulling electron density via induction (-I), causing the attached C7 to resonate at a high frequency (~146 ppm).

  • Ortho/Para Effect (C6, C4): The lone pairs on the oxygen donate electron density into the ring via resonance (+M). This increases electron density at the ortho (C6) and para (C3a/C5) positions relative to the methoxy group, shielding them. Note that at C5, this competes with the Bromine effect [6].

Experimental Methodology

Trustworthy data requires a self-validating acquisition protocol. The following workflow ensures high-resolution detection of quaternary carbons (C2, C5, C7, C3a, C7a) which often have long relaxation times.

Protocol: High-Sensitivity 13C NMR Acquisition

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility of polar benzofurans) or CDCl3.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Instrument Parameters (600 MHz equivalent):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C5-Br, C7-OMe) have no attached protons to facilitate relaxation. A short D1 will saturate these signals, causing them to disappear or integrate poorly.

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: The molecular weight (~269 g/mol ) and potential aggregation require high signal averaging for adequate S/N ratio.

  • Spectral Width: 240 ppm (to capture the aldehyde carbonyl at ~180 ppm).

Workflow Diagram

Workflow cluster_check Validation Checkpoints Start Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Acquisition Acquisition Setup Pulse: 30° | D1: 3.0s | NS: 1024 Start->Acquisition Processing Data Processing LB: 1.0 Hz | Zero Filling: 64k Acquisition->Processing Validation Signal Validation Processing->Validation Check1 Check C=O (>175 ppm?) Validation->Check1 Check2 Check C-Br (~114 ppm?) Check1->Check2 Yes

Figure 2: Optimized experimental workflow for acquiring quantitative 13C NMR data for benzofuran derivatives.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization. Chemical Communications, 2013. Link

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 2012.[1] Link

  • Comparison of experimental and DFT-calculated NMR chemical shifts. Magnetic Resonance in Chemistry, 2016. Link

  • 1H and 13C NMR spectral assignments of the benzodifuran core. Molecules, 2021.[2] Link

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 2017. Link

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups. Journal of Physical Chemistry A, 2013. Link

Sources

Validation

A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of Benzofuran-2-Carbaldehyde

For researchers and professionals in the field of drug development, the precise and unambiguous identification of molecular structures is paramount. Benzofuran derivatives, for instance, are a class of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise and unambiguous identification of molecular structures is paramount. Benzofuran derivatives, for instance, are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-viral properties[1]. Among these, benzofuran-2-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, allowing for the rapid identification of functional groups and confirmation of molecular identity.

This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the functional groups present in benzofuran-2-carbaldehyde. It is designed to move beyond a simple recitation of wavenumber ranges, offering insights into the vibrational modes and the structural features that influence them. Furthermore, a comparative analysis with related molecules is presented to highlight the unique spectral features of the target compound.

Deciphering the Vibrational Fingerprint of Benzofuran-2-Carbaldehyde

The FTIR spectrum of benzofuran-2-carbaldehyde is a composite of the vibrational modes of its constituent parts: the aldehyde group, the furan ring, and the benzene ring. The conjugation between these components influences the electronic environment and, consequently, the vibrational frequencies of the bonds.

The Aldehyde Functional Group: A Telltale Signature

The aldehyde group (-CHO) provides some of the most distinct and readily identifiable peaks in the FTIR spectrum.

  • C=O Carbonyl Stretch: The stretching vibration of the carbonyl group (C=O) in aldehydes gives rise to a strong absorption band. For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ region[2][3][4]. However, in benzofuran-2-carbaldehyde, the carbonyl group is conjugated with the benzofuran ring system. This delocalization of π-electrons lowers the double bond character of the C=O bond, resulting in a shift to a lower wavenumber. Therefore, for α,β-unsaturated or aromatic aldehydes, this peak is expected in the range of 1710-1685 cm⁻¹[2][5][6]. This shift is a critical piece of evidence for the presence of a conjugated aldehyde.

  • C-H Aldehydic Stretch: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as a pair of weak to medium intensity bands. One peak is found in the 2860-2800 cm⁻¹ range, and the other, often more distinct, is located between 2760-2700 cm⁻¹[6][7]. The appearance of this doublet is due to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration[7][8]. The presence of a peak around 2720 cm⁻¹ is a particularly strong indicator of an aldehyde functional group[2].

The Benzofuran Ring System: A Complex Vibrational Landscape

The benzofuran moiety, consisting of a fused benzene and furan ring, contributes a series of characteristic absorptions.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings produce a series of medium to strong intensity peaks in the 1625-1450 cm⁻¹ region[9][10]. Aromatic compounds typically show two or three bands in this region, with prominent peaks often observed around 1600 cm⁻¹ and 1500 cm⁻¹[9][11].

  • C-O-C (Furan Ring) Stretching: The furan ring contains an ether-like C-O-C linkage. The asymmetric stretching of this group gives rise to a strong absorption band typically found in the 1300-1000 cm⁻¹ range[12][13]. For furan and its derivatives, a strong band corresponding to the asymmetric C-O-C stretch is often observed around 1100 cm⁻¹[13][14]. The symmetric stretch is usually weaker in intensity[12].

  • Aromatic C-H Stretching and Bending: The stretching vibrations of the C-H bonds on the aromatic ring give rise to weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[9][15]. The out-of-plane C-H bending vibrations are also highly diagnostic and appear as strong absorptions in the 900-680 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the aromatic ring[9][11].

Comparative FTIR Analysis: Distinguishing Benzofuran-2-carbaldehyde

To truly appreciate the unique spectral features of benzofuran-2-carbaldehyde, it is instructive to compare its expected spectrum with those of structurally related molecules.

Functional GroupBenzofuran-2-carbaldehydeBenzaldehydeFuran-2-carbaldehyde (Furfural)Benzofuran
Aldehyde C=O Stretch ~1705-1685 cm⁻¹ (Conjugated)~1705 cm⁻¹ (Conjugated)~1700 cm⁻¹ (Conjugated)N/A
Aldehyde C-H Stretch ~2830 & ~2730 cm⁻¹ (Fermi Doublet)~2820 & ~2720 cm⁻¹ (Fermi Doublet)~2850 & ~2750 cm⁻¹ (Fermi Doublet)N/A
Aromatic C=C Stretch ~1600, ~1500 cm⁻¹~1600, ~1585, ~1450 cm⁻¹N/A (Furan C=C stretch ~1570 cm⁻¹)~1600, ~1450 cm⁻¹
C-O-C Stretch (Furan) ~1100 cm⁻¹N/A~1150 cm⁻¹~1100 cm⁻¹
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹N/A>3000 cm⁻¹
Aromatic C-H Bending Strong bands in 900-700 cm⁻¹ regionStrong bands in 900-700 cm⁻¹ regionN/AStrong bands in 900-700 cm⁻¹ region

This comparison highlights that while both benzaldehyde and furfural share the conjugated aldehyde features, only benzofuran-2-carbaldehyde will exhibit the combined characteristic peaks of an aromatic aldehyde and the furan C-O-C stretch. Benzofuran, lacking the aldehyde group, will be missing the key C=O and aldehydic C-H stretching absorptions.

Experimental Protocol for FTIR Analysis

The following provides a generalized, yet robust, methodology for obtaining a high-quality FTIR spectrum of a solid sample like benzofuran-2-carbaldehyde using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation (ATR):

    • Place a small, representative amount of the solid benzofuran-2-carbaldehyde sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Data Acquisition:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹ for routine identification.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

    • Use the instrument software to label the significant peaks and compare the obtained spectrum with a reference spectrum or the expected absorption ranges.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Instrument_Prep Instrument Preparation (Background Scan) Sample_Prep Sample Preparation (ATR) Instrument_Prep->Sample_Prep Ready Data_Acq Data Acquisition (4000-400 cm-1, 4 cm-1 res, 16 scans) Sample_Prep->Data_Acq Sample Loaded Data_Proc Data Processing (Peak Labeling) Data_Acq->Data_Proc Raw Spectrum Spectral_Analysis Spectral Analysis & Comparison Data_Proc->Spectral_Analysis Processed Spectrum

Caption: A generalized workflow for acquiring an FTIR spectrum using the ATR technique.

Molecular Structure of Benzofuran-2-carbaldehyde

Caption: The chemical structure of benzofuran-2-carbaldehyde.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For benzofuran-2-carbaldehyde, the combination of a conjugated aldehyde C=O stretch around 1700-1685 cm⁻¹, the characteristic Fermi doublet of the aldehydic C-H stretch, the aromatic C=C vibrations, and the strong C-O-C stretch of the furan ring provides a unique and definitive spectral fingerprint. By understanding the origins of these absorption bands and comparing them to related structures, researchers can confidently identify this important synthetic intermediate and ensure the integrity of their chemical transformations.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]

  • ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

  • TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzofurancarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • SlideShare. (2015, July 28). The features of IR spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1163. [Link]

  • ResearchGate. (n.d.). Andrew Mendham. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • InstaNANO. (2024, May 17). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(45), 28246-28266. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • MDPI. (2021). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Polymers, 13(16), 2736. [Link]

  • ResearchGate. (n.d.). FTIR Spectra Showing the C-O-C Stretching in (a) ENR-25 and (b) ENR-50... Retrieved from [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzofurans

Introduction: The Analytical Challenge of Brominated Benzofurans Brominated benzofurans represent a class of heterocyclic aromatic compounds that are of significant interest to researchers in environmental science, toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Brominated Benzofurans

Brominated benzofurans represent a class of heterocyclic aromatic compounds that are of significant interest to researchers in environmental science, toxicology, and drug development. Their analysis is often complicated by the presence of numerous positional isomers, which can exhibit vastly different biological activities and toxicological profiles. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the premier analytical technique for the identification and quantification of these compounds.[1]

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of brominated benzofurans. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind their formation under Electron Ionization (EI) conditions. This guide is designed for researchers, scientists, and drug development professionals who seek to not only identify these compounds but also to understand their behavior within a mass spectrometer, enabling more robust method development and confident structural elucidation. We will delve into the predictable fragmentation pathways for mono- and poly-brominated species and discuss advanced techniques for unequivocal isomer differentiation.

Pillar 1: Fundamental Principles of Fragmentation

A logical approach to interpreting the mass spectra of brominated benzofurans begins with an understanding of the fragmentation of the core molecule and the profound influence of the bromine substituent(s).

The Benzofuran Core: A Fragmentation Blueprint

The unsubstituted benzofuran molecule (C₈H₆O, MW ≈ 118.13) provides the foundational fragmentation pattern upon which all brominated analogs are built.[2][3][4] Under standard 70 eV EI conditions, the aromatic system imparts considerable stability to the molecular ion (M⁺•), which is typically observed as a prominent peak. The primary fragmentation pathways arise from the cleavage of the furan ring, as detailed in the NIST mass spectrum for benzofuran.[2][3][4]

The key fragmentation is the loss of carbon monoxide (CO), a stable neutral molecule, leading to the formation of a radical cation at m/z 90. This is often followed by the loss of a hydrogen atom to yield a more stable cation at m/z 89.

  • [M]⁺• (m/z 118) : The molecular ion of benzofuran.

  • [M-CO]⁺• (m/z 90) : Resulting from the loss of carbon monoxide.

  • [M-CHO]⁺ (m/z 89) : Resulting from the loss of a formyl radical.

The Bromine Isotopic Signature: A Definitive Marker

The most immediate and defining characteristic of a brominated compound in mass spectrometry is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern of peaks for any bromine-containing ion.

  • Monobrominated compounds will exhibit two peaks of roughly equal intensity for the molecular ion: M⁺• and (M+2)⁺•.

  • Dibrominated compounds will show a characteristic 1:2:1 ratio for the M⁺•, (M+2)⁺•, and (M+4)⁺• ion cluster.

This isotopic pattern is a powerful diagnostic tool, allowing for the rapid determination of the number of bromine atoms in the molecule or any of its fragments.

Pillar 2: Comparative Fragmentation Patterns

The fragmentation of brominated benzofurans is a competitive process between cleavages of the benzofuran core and reactions involving the bromine substituent(s).

Monobrominated Benzofurans: A Predictive Comparison

For a monobrominated benzofuran (C₈H₅BrO, MW ≈ 197.03), the molecular ion will appear as a pair of intense peaks at m/z 196 and 198.[5][6] The primary fragmentation pathway is dictated by the C-Br bond, which is significantly weaker than the C-H, C-C, or C-O bonds of the aromatic system.

Primary Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): This is the most favored initial fragmentation, driven by the formation of a stable benzofuranyl cation. This results in an intense peak at m/z 117.

    [C₈H₅BrO]⁺• → [C₈H₅O]⁺ + •Br

  • Loss of Carbon Monoxide (CO): Cleavage of the furan ring can still occur, leading to the loss of CO from the molecular ion. This yields a brominated radical cation at m/z 168 and 170.

    [C₈H₅BrO]⁺• → [C₇H₅Br]⁺• + CO

  • Sequential Losses: A common subsequent fragmentation is the loss of CO from the [M-Br]⁺ ion, leading to a fragment at m/z 89.

    [C₈H₅O]⁺ → [C₇H₅]⁺ + CO

While the mass spectra of different positional isomers (e.g., 2-bromo-, 5-bromo-, 7-bromobenzofuran) are expected to be broadly similar in their major fragments, the relative intensities of these fragments may differ. This is due to the varying stability of the carbocation formed after the initial loss of the bromine radical. However, distinguishing these isomers based on EI spectra alone is often challenging and unreliable.

Diagram 1: Predicted Fragmentation of a Monobrominated Benzofuran

G M [M]⁺• m/z 196/198 M_Br [M-Br]⁺ m/z 117 M->M_Br - •Br M_CO [M-CO]⁺• m/z 168/170 M->M_CO - CO M_Br_CO [M-Br-CO]⁺ m/z 89 M_Br->M_Br_CO - CO

Caption: Predicted EI fragmentation of monobromobenzofuran.

Polybrominated Benzofurans: Increasing Complexity

As the number of bromine substituents increases, the fragmentation patterns become more complex, but the underlying principles remain the same.

  • Molecular Ion Cluster: The isotopic pattern of the molecular ion becomes more distributed (e.g., 1:2:1 for dibromo-, 1:3:3:1 for tribromo-).

  • Sequential Loss of Bromine: The predominant fragmentation pathway is the sequential loss of bromine radicals. For a dibromobenzofuran, this would result in ion clusters corresponding to [M-Br]⁺ and [M-2Br]⁺.

  • Loss of Br₂: In some cases, the concerted loss of a neutral Br₂ molecule may be observed, particularly from ions that have already undergone some fragmentation.

  • CO and COBr Loss: The loss of CO is still a viable pathway. Additionally, fragments corresponding to the loss of a bromoformyl radical (•COBr) may be observed.

Table 1: Predicted Characteristic Ions for Brominated Benzofurans

Compound ClassMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Losses
Benzofuran 11890 ([M-CO]⁺•), 89 ([M-CHO]⁺)
Monobromobenzofuran 196/198117 ([M-Br]⁺), 168/170 ([M-CO]⁺•), 89 ([M-Br-CO]⁺)
Dibromobenzofuran 274/276/278195/197 ([M-Br]⁺), 116 ([M-2Br]⁺), 246/248/250 ([M-CO]⁺•)
Tribromobenzofuran 352/354/356/358273/275/277 ([M-Br]⁺), 194/196 ([M-2Br]⁺), 115 ([M-3Br]⁺)

Pillar 3: Trustworthiness through Self-Validating Systems

While the principles outlined above provide a robust framework, confident isomer identification requires a self-validating analytical system. Relying solely on library matching of EI spectra can be misleading, especially for closely related isomers.

Experimental Protocol: A GC-MS Methodology for Robust Analysis

The following protocol describes a self-validating workflow for the analysis of brominated benzofurans, emphasizing chromatographic separation and high-quality mass spectral data acquisition.

1. Sample Preparation:

  • Extraction: Use a suitable solvent such as hexane or dichloromethane.

  • Cleanup: Employ solid-phase extraction (SPE) with silica or alumina to remove polar interferences.

  • Concentration: Carefully concentrate the sample to the desired volume under a gentle stream of nitrogen.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: A non-polar or semi-polar capillary column is recommended for good separation of aromatic isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Injection: 1 µL splitless injection at 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan mode from m/z 50 to 500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Causality Behind Choices:

  • The HP-5ms column is chosen for its proven ability to separate a wide range of semi-volatile organic compounds, including halogenated aromatics.

  • The splitless injection ensures maximum transfer of the analyte to the column, which is critical for trace-level analysis.

  • The temperature program is designed to provide sufficient separation of isomers while ensuring timely elution of higher-boiling polybrominated species.

  • 70 eV EI is the standard for generating reproducible fragmentation patterns that are comparable to established mass spectral libraries like the NIST database.[2][3][4]

Diagram 2: GC-MS Workflow for Brominated Benzofuran Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Data_Analysis Data Analysis (Fragmentation Pattern & Isotopic Signature) Detection->Data_Analysis

Caption: A self-validating workflow for brominated benzofurans.

Advanced Techniques: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

When chromatographic co-elution occurs, or when EI spectra are nearly identical, tandem mass spectrometry (MS/MS) becomes an indispensable tool.[1] By selecting the molecular ion (or another prominent fragment) and subjecting it to collision-induced dissociation (CID), unique, diagnostic fragment ions can be generated for different isomers.

Workflow:

  • Precursor Ion Selection: Isolate the [M]⁺• or [M-Br]⁺ ion cluster in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell with an inert gas (e.g., argon).

  • Product Ion Analysis: Scan the resulting product ions in the second mass analyzer.

The resulting product ion spectrum is often highly specific to the structure of the precursor ion, revealing subtle differences between isomers that are not apparent in the full scan EI spectrum.

Conclusion

The mass spectrometric analysis of brominated benzofurans is a systematic process grounded in the fundamental principles of fragmentation. By understanding the behavior of the benzofuran core and the powerful directing effect of the bromine substituents, researchers can predict and interpret the resulting mass spectra with a high degree of confidence. The characteristic isotopic pattern of bromine provides an immediate clue to the degree of bromination, while the primary fragmentation pathways—loss of •Br and CO—reveal the core structure.

References

  • PubChem. (n.d.). Benzofuran, 5-bromo-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. Available at: [Link]

  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Dias, N. C., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(9), 807-816. Available at: [Link]

  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook (Infrared Spectrum). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Setzer, W. N., et al. (2010). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. International Journal of Molecular Sciences, 11(11), 4488-4497. Available at: [Link]

  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook (All data). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Chegg. (2015, June 20). Provide a structure for the following compound; EI mass spectrum: two molecular ions of about equal intensity at m/z = 180 and 182; IR: 1740 cm^-1. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethyl-2-benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

Sources

Validation

Comparing reactivity of 5-bromo vs 5-chloro benzofuran-2-carbaldehydes

Executive Summary In medicinal chemistry, the choice between 5-bromo-benzofuran-2-carbaldehyde (5-Br-BFC) and 5-chloro-benzofuran-2-carbaldehyde (5-Cl-BFC) is rarely arbitrary. It is a strategic decision dictated by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 5-bromo-benzofuran-2-carbaldehyde (5-Br-BFC) and 5-chloro-benzofuran-2-carbaldehyde (5-Cl-BFC) is rarely arbitrary. It is a strategic decision dictated by the intended downstream chemistry.

  • Select 5-Br-BFC when the C5 position is a reactive handle for immediate functionalization (e.g., Suzuki, Sonogashira coupling, or lithium-halogen exchange). The weaker C-Br bond allows for mild, high-yielding cross-couplings.

  • Select 5-Cl-BFC when the C5 position acts as a stable structural motif or when orthogonal reactivity is required (e.g., reacting the aldehyde at C2 while retaining the halogen for a later, more forcing transformation).

Electronic & Structural Analysis

The reactivity difference stems fundamentally from the carbon-halogen bond properties and their electronic influence on the benzofuran scaffold.

Feature5-Bromo-benzofuran-2-carbaldehyde5-Chloro-benzofuran-2-carbaldehydeImpact on Reactivity
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/molCritical: Br is a superior leaving group for Pd-catalyzed oxidative addition.
Electronegativity (Pauling) 2.963.16Cl exerts a stronger inductive effect (-I), slightly increasing the electrophilicity of the C2 aldehyde.
C-X Bond Length ~1.90 Å~1.74 ÅThe longer C-Br bond is more accessible and polarizable, facilitating metal insertion.
Steric Van der Waals Radius 1.85 Å1.75 ÅMinimal steric difference; both allow unhindered approach to the C2 aldehyde.
Electronic Influence on C2 Aldehyde

Both halogens at the C5 position exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, the inductive withdrawal dominates at the C2 carbonyl due to the distance and the interruption of conjugation by the heterocyclic oxygen.

  • Result: The C2 aldehyde in both compounds is more electrophilic than in unsubstituted benzofuran-2-carbaldehyde, making them excellent substrates for condensation reactions. The 5-Cl analog is theoretically slightly more reactive at C2, but experimentally, this difference is negligible.

Reactivity Profile: The C5 Halogen Handle (The Differentiator)

This is the primary divergence point. The C5 position allows for the expansion of the core scaffold (e.g., to biaryl systems).

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]
  • 5-Br-BFC: Reacts readily with aryl boronic acids using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and weak bases (Na₂CO₃). The oxidative addition of Pd(0) into the C-Br bond is facile and often the turnover-limiting step is fast.

  • 5-Cl-BFC: significantly more inert. Standard conditions often fail or result in low yields (<30%). Successful coupling requires electron-rich, bulky ligands (e.g., S-Phos , X-Phos , or Buchwald precatalysts ) and stronger bases (K₃PO₄) to force the oxidative addition into the stronger C-Cl bond.

B. Lithium-Halogen Exchange[5][6]
  • 5-Br-BFC: Undergoes rapid Li-Br exchange with n-BuLi or t-BuLi at -78 °C. Crucial Note: The C2 aldehyde is incompatible with organolithiums and must be protected (e.g., as a 1,3-dioxolane) prior to lithiation.

  • 5-Cl-BFC: Exchange is sluggish and competes with deprotonation or nucleophilic attack on the ring. Generally unsuitable for generating the C5-lithio species cleanly.

Visualization of Divergent Pathways

ReactivityMap Start 5-Halo-Benzofuran-2-Carbaldehyde Aldehyde C2 Aldehyde Reactivity (Condensation) Start->Aldehyde Electrophilic Attack Halogen C5 Halogen Reactivity (Cross-Coupling) Start->Halogen Metal Insertion Schiff Schiff Base / Knoevenagel (Both Br & Cl work well) Aldehyde->Schiff Suzuki_Br Suzuki Coupling (5-Br) Standard Pd Cat. High Yield (>85%) Halogen->Suzuki_Br If X = Br Suzuki_Cl Suzuki Coupling (5-Cl) Specialized Ligands (X-Phos) Moderate Yield (~60%) Halogen->Suzuki_Cl If X = Cl

Figure 1: Decision tree showing divergent reactivity at C5 versus convergent reactivity at C2.

Reactivity Profile: The C2 Aldehyde (The Commonality)

For reactions targeting the carbonyl group, both analogs perform comparably. The halogen acts primarily as a bystander substituent.

A. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) proceeds smoothly for both.

  • Conditions: Ethanol, catalytic piperidine, reflux.

  • Observation: 5-Cl-BFC may react slightly faster due to higher electrophilicity, but yields for both typically exceed 85%.

B. Schiff Base Formation

Condensation with primary amines (anilines, hydrazides) to form imines.

  • Utility: This is often used to attach the benzofuran scaffold to other pharmacophores.

  • Stability: The resulting imine (Schiff base) retains the C5 halogen. If the starting material was 5-Cl-BFC, the final product is a stable chlorinated drug candidate. If 5-Br-BFC was used, the product retains a reactive handle for late-stage diversification.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Targeting C5)

optimized for 5-bromo-benzofuran-2-carbaldehyde

Objective: Synthesis of 5-phenylbenzofuran-2-carbaldehyde.

  • Setup: In a dry Schlenk flask, charge 5-bromo-benzofuran-2-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Add degassed 1,4-dioxane (0.2 M concentration).

  • Base: Add aqueous Na₂CO₃ (2.0 M, 3 equiv).

  • Reaction: Heat to 90 °C under Argon for 4–6 hours.

    • Note: For the 5-chloro analog, replace catalyst with Pd₂(dba)₃ / X-Phos and raise temperature to 110 °C (reflux).

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Knoevenagel Condensation (Targeting C2)

Applicable to both 5-Br and 5-Cl analogs

Objective: Synthesis of 2-(5-halo-benzofuran-2-ylmethylene)-malononitrile.

  • Mix: Dissolve 5-halo-benzofuran-2-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in Ethanol (5 mL/mmol).

  • Catalyst: Add piperidine (0.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 30 mins or reflux for 10 mins. A precipitate usually forms rapidly.

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Yield: Typically 85–95% for both analogs.

Performance Comparison Data

The following table summarizes experimental expectations based on literature precedents for benzofuran derivatives.

Reaction TypeParameter5-Bromo-BFC5-Chloro-BFC
Suzuki Coupling CatalystPd(PPh₃)₄ (Standard)Pd-Dialkylbiaryl (Specialized)
Temp/Time80–90 °C / 4 h100–120 °C / 12–24 h
Typical Yield85–95% 40–65% (variable)
Schiff Base RateFastFast (Slightly faster)
Yield>90%>90%
Lithiation Reagentn-BuLi (-78 °C)Not Recommended
Pre-requisiteAcetal ProtectionN/A
Cost RelativeModerateLow
Mechanism of Schiff Base Formation (C2)

SchiffBase cluster_effect Halogen Effect (X at C5) Step1 Nucleophilic Attack (Amine attacks C2 Carbonyl) Step2 Proton Transfer (Formation of Carbinolamine) Step1->Step2 Step3 Dehydration (Loss of Water) Step2->Step3 Product Schiff Base (Imine) Step3->Product Note X = Cl withdraws more e-, making C2 more electrophilic (Faster Step 1)

Figure 2: The halogen at C5 inductively activates the C2 carbonyl, facilitating nucleophilic attack.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-bromo-1-benzofuran-2-carbaldehyde Product Page. Retrieved from

  • Kirchhoff, M., et al. (2002). Green Synthetic Strategies for Knoevenagel Condensation. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Khan, Z., et al. (2022).[3] Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Hilaris Publisher. Retrieved from

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of 7-Methoxy-Benzofuran Derivatives

Executive Summary & Strategic Importance 7-Methoxybenzofuran represents a distinct class of heterocyclic building blocks widely utilized in the development of tyrosinase inhibitors, fluorescent probes, and pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

7-Methoxybenzofuran represents a distinct class of heterocyclic building blocks widely utilized in the development of tyrosinase inhibitors, fluorescent probes, and pharmacophores for neuroactive agents. Unlike its more common isomer, 5-methoxybenzofuran, the 7-methoxy derivative exhibits unique electronic properties due to the ortho positioning of the methoxy group relative to the furan oxygen.

Key Technical Insight: The 7-methoxy substitution induces a hypsochromic shift (blue shift) relative to the 5-methoxy isomer. While 5-methoxybenzofuran displays a significant bathochromic shift due to strong charge-transfer (CT) interactions along the long axis of the molecule, the 7-methoxy group (positioned at the molecular periphery, adjacent to the heteroatom) exhibits reduced conjugation efficiency with the primary


 transition manifold.

This guide provides a rigorous comparison of spectral data, electronic mechanisms, and validated experimental protocols for researchers characterizing these derivatives.

Comparative Spectral Analysis

Isomeric Comparison: The "Methoxy Effect"

The position of the methoxy auxochrome critically dictates the energy of the


 transition. The following data, derived from semi-empirical Pariser-Parr-Pople (PPP) calculations and experimental validation, highlights the distinct spectral signature of the 7-isomer.

Table 1: Comparative UV-Vis Absorption Data of Methoxybenzofuran Isomers Solvent: Ethanol/Methanol (Polar Protic)

CompoundSubstituent Position

(nm)
Wavenumber (

)

(Intensity)
Electronic Character
7-Methoxybenzofuran Ortho to Furan Oxygen284 nm 35,2003.14 (Moderate)Local Excitation (LE) dominant
5-Methoxybenzofuran Para to C4 / Meta to O300 nm 33,3003.51 (Strong)Charge Transfer (CT) enhanced
6-Methoxybenzofuran Meta to C4 / Para to O285 nm 35,1003.68 (Strong)Mixed LE/CT
Benzofuran (Unsubst.) N/A245, 275, 282 nm ~36,0003.5 - 4.0

Interpretation: The 5-methoxy isomer absorbs at the longest wavelength (~300 nm) because the substituent is electronically coupled to the furan double bond in a way that maximizes the transition dipole moment along the principal axis. In contrast, the 7-methoxy derivative absorbs at ~284 nm , appearing spectrally similar to the 6-isomer but with notably lower intensity (


).
Mechanism of Electronic Transitions

Understanding the orbital contributions is essential for rational drug design (e.g., tuning fluorescence for bio-imaging).

  • Ground State (

    
    ):  In 7-methoxybenzofuran, the ground state is dominated by the "No Bond" (NB) configuration (approx. 92%), meaning the electrons are localized.
    
  • Excited State (

    
    ): 
    
    • 5-OMe: Significant Charge Transfer (CT) character lowers the energy gap (

      
      ), causing the red shift.
      
    • 7-OMe: The transition is primarily Locally Excited (LE), involving the benzofuran core with minimal stabilization from the methoxy lone pairs. The steric and electrostatic proximity to the furan oxygen (position 1) likely perturbs the conjugation, preventing effective resonance stabilization of the excited state.

Mandatory Visualization: Electronic Logic Flow

The following diagram illustrates the causal relationship between substituent position and observed spectral shifts.

G cluster_0 Structural Input cluster_1 Electronic Mechanism cluster_2 Spectral Output Node_7OMe 7-Methoxy Substitution (Ortho to Furan Oxygen) Node_Conj_7 Reduced Conjugation Efficiency Steric/Electrostatic Repulsion Node_7OMe->Node_Conj_7 steric proximity Node_5OMe 5-Methoxy Substitution (Para to C4) Node_Conj_5 Enhanced Charge Transfer (CT) Long-Axis Polarization Node_5OMe->Node_Conj_5 resonance alignment Node_Energy_7 Larger HOMO-LUMO Gap Node_Conj_7->Node_Energy_7 Node_Energy_5 Lowered HOMO-LUMO Gap Node_Conj_5->Node_Energy_5 Node_BlueShift Hypsochromic Shift (~284 nm) Node_Energy_7->Node_BlueShift Node_RedShift Bathochromic Shift (~300 nm) Node_Energy_5->Node_RedShift

Figure 1: Mechanistic flow illustrating why 7-methoxybenzofuran exhibits a blue shift compared to the 5-methoxy isomer.[1]

Validated Experimental Protocol

To ensure reproducibility and spectral integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes solvent cutoff interference and concentration-dependent aggregation errors.

Materials & Equipment
  • Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 5000 or Shimadzu UV-1900).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM).

    • Note: MeOH is preferred for resolving fine vibrational structure; DCM is useful if solubility is an issue but cuts off <230 nm.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass (absorbs UV <300 nm).

Step-by-Step Methodology

Step 1: Baseline Correction (Autozero)

  • Fill two matched quartz cuvettes with pure solvent (blank).

  • Run a baseline correction from 200 nm to 500 nm.

  • Validation: The absorbance line should be flat at 0.000 ± 0.001 A.

Step 2: Stock Solution Preparation

  • Weigh ~1.5 mg of the 7-methoxybenzofuran derivative.

  • Dissolve in 10 mL of solvent to create a ~1 mM (

    
     M) stock.
    
  • Sonicate for 2 minutes to ensure complete dissolution.

Step 3: Dilution & Measurement

  • Prepare a working standard of ~10-50 µM. (e.g., 50 µL stock + 2950 µL solvent).

  • Scan the sample from 500 nm down to 200 nm.

    • Why scan high to low? Minimizes photodegradation exposure before the main peaks are hit.

  • Beer-Lambert Validation: If

    
    , dilute by 50% and re-measure. The spectral shape must remain identical. If the shape changes (e.g., peak broadening), aggregation is occurring—lower the concentration further.
    

Step 4: Derivative Analysis (Optional but Recommended)

  • Calculate the 1st derivative (

    
    ) to resolve overlapping shoulders, common in benzofuran fine structure.
    
Workflow Diagram

Protocol Start Start: Solid Sample Weigh Weigh ~1.5 mg Start->Weigh Dissolve Dissolve in MeOH (Stock 1 mM) Weigh->Dissolve Dilute Dilute to ~20 µM (Working Std) Dissolve->Dilute Scan Scan 500-200 nm Dilute->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Check Check Abs < 1.0? Scan->Check DiluteMore Dilute 2x Check->DiluteMore No Final Export Data (CSV/Spectral File) Check->Final Yes DiluteMore->Scan

Figure 2: Operational workflow for acquiring validated UV-Vis spectra.

Applications in Drug Discovery

The specific absorbance profile of 7-methoxybenzofuran is not just an analytical fingerprint; it correlates with biological efficacy in specific targets.

  • Tyrosinase Inhibitors:

    • Derivatives such as 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have shown potent anti-tyrosinase activity (

      
      ).
      
    • Spectral Relevance: The lack of strong CT bands in the visible region (unlike nitro-benzofurans) ensures these compounds do not interfere with colorimetric enzymatic assays (e.g., dopachrome formation measured at 475 nm).

  • Fluorescent Probes:

    • While 7-methoxybenzofuran itself has moderate quantum yield, coupling it with extended conjugation (e.g., phenylacetamides) can push emission into the visible range. The high energy absorption (284 nm) allows for large Stokes shifts when the emission is engineered to occur >400 nm.

References

  • Fabian, W. (1980). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Zeitschrift für Naturforschung A, 35(12), 1426–1428.

  • Mushtaq, A., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses. RSC Advances, 15, 28745.

  • BenchChem. (2025). Spectroscopic Analysis of Benzofuran Derivatives: A Technical Guide.

  • NIST Chemistry WebBook. Benzofuran, 7-methoxy-. National Institute of Standards and Technology.

Sources

Validation

A Comparative Guide to the Synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde: A Validated Approach

This guide provides an in-depth analysis and validation of synthetic routes for producing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and validation of synthetic routes for producing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We will objectively compare plausible synthetic strategies, delving into the chemical reasoning behind procedural choices, and conclude with a detailed, validated protocol for the most efficient pathway.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are core structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] Their utility spans treatments for diseases ranging from psoriasis to cardiac arrhythmia and cancer.[4][5] Specifically, substituted benzofuran-2-carbaldehydes serve as versatile precursors, enabling the synthesis of more complex molecules through modification of the aldehyde functional group. The target molecule, 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, incorporates a strategic bromination site for further cross-coupling reactions and a methoxy group that influences electronic properties and potential metabolic stability, making it a valuable building block for creating diverse chemical libraries.

Strategic Analysis of Synthetic Pathways

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde can be approached from two primary strategic directions:

  • Strategy A: Late-Stage Formylation. This approach involves first constructing the 5-bromo-7-methoxy-1-benzofuran core and then introducing the C2-carbaldehyde group in a subsequent step.

  • Strategy B: Ring Formation via Cyclization. This strategy builds the benzofuran ring from an acyclic, highly-substituted phenolic precursor, incorporating the C2-aldehyde or a precursor functional group during the cyclization process.

The following diagram illustrates the core decision-making logic for selecting a synthetic route.

G start Target: 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde strategy_A Strategy A: Late-Stage Formylation start->strategy_A strategy_B Strategy B: Ring Formation (Cyclization) start->strategy_B sub_A Precursor: 5-Bromo-7-methoxy-1-benzofuran strategy_A->sub_A sub_B Precursor: Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxy-5-bromobenzaldehyde) strategy_B->sub_B method_A1 Vilsmeier-Haack Reaction sub_A->method_A1 Direct, high-yielding method_A2 Other Formylations (Duff, Reimer-Tiemann) sub_A->method_A2 Low regioselectivity/yield method_B1 Perkin/Related Condensations + Functional Group Interconversion sub_B->method_B1 Multi-step, lower overall yield conclusion Recommended Route: Strategy A via Vilsmeier-Haack method_A1->conclusion

Caption: Decision flowchart for synthesis strategy selection.

Comparative Evaluation of Formylation Methods

For Strategy A, the crucial step is the selective formylation of the 5-bromo-7-methoxy-1-benzofuran precursor at the C2 position. The benzofuran ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, with the C2 position being the most nucleophilic.[6]

MethodReagentsMechanismSuitability for Target Synthesis
Vilsmeier-Haack Reaction DMF, POCl₃Forms an electrophilic chloroiminium salt (Vilsmeier reagent) that attacks the electron-rich C2 position of the benzofuran ring.[7][8][9]Excellent. This is a mild, efficient, and highly regioselective method for formylating electron-rich heterocycles like benzofurans.[6][10]
Duff Reaction Hexamethylenetetramine, AcidAn iminium ion intermediate formylates the aromatic ring, typically ortho to a strongly activating group like a hydroxyl.[11][12][13]Poor. This method is primarily for phenols and offers low yields and incorrect regioselectivity for this substrate.[14][15]
Reimer-Tiemann Reaction CHCl₃, Strong Base (e.g., NaOH)Involves the generation of dichlorocarbene as the electrophile for ortho-formylation of phenols.[16][17][18]Not Applicable. This reaction is specific to phenols and would not formylate the benzofuran ring at the desired position.

Strategy B, while feasible, is less direct. A common route involves reacting a substituted salicylaldehyde with an α-haloacetate, followed by cyclization to yield a benzofuran-2-carboxylic acid ester.[19][20] This ester would then require a multi-step reduction and oxidation sequence to arrive at the target carbaldehyde, significantly lowering the overall efficiency and yield compared to a direct formylation.

Based on this analysis, the Vilsmeier-Haack reaction is the superior method , offering a direct, high-yield, and regioselective route to the target compound.

Validated Synthesis Protocol: Vilsmeier-Haack Formylation

This section provides a comprehensive, two-stage protocol for the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, starting from the commercially available 2-bromo-4-methoxyphenol.

Experimental Workflow Diagram

G cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation start_mat 2-Bromo-4-methoxyphenol reaction1 React with Chloroacetaldehyde Dimethyl Acetal start_mat->reaction1 cyclization Acid-catalyzed Cyclization (PPA) reaction1->cyclization intermediate 5-Bromo-7-methoxy-1-benzofuran cyclization->intermediate vilsmeier_reagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) intermediate->vilsmeier_reagent Proceed to Stage 2 formylation Add Benzofuran Intermediate Stir at RT vilsmeier_reagent->formylation hydrolysis Aqueous Workup (Ice + NaOAc) formylation->hydrolysis product Target Product: 5-Bromo-7-methoxy-1- benzofuran-2-carbaldehyde hydrolysis->product

Caption: Step-by-step experimental workflow.

Stage 1: Synthesis of 5-Bromo-7-methoxy-1-benzofuran
  • Alkylation: To a solution of 2-bromo-4-methoxyphenol (1.0 eq) in a suitable solvent like acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes. Add chloroacetaldehyde dimethyl acetal (1.2 eq) dropwise and reflux the reaction mixture for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

  • Work-up: After cooling, filter off the potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether intermediate.

  • Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA) (approx. 10 times the weight of the ether). Heat the mixture with stirring at 80-90 °C for 2-3 hours.

  • Purification: Pour the hot reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 5-Bromo-7-methoxy-1-benzofuran.

Stage 2: Vilsmeier-Haack Formylation
  • Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-Dimethylformamide (DMF) (5.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[9]

  • Formylation Reaction: Dissolve the 5-Bromo-7-methoxy-1-benzofuran (1.0 eq) from Stage 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.[9] Stir for 1 hour, during which the product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product, 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Benzofuran 5-Bromo-7-methoxy-1-benzofuran Intermediate Cationic Intermediate (Sigma Complex) Benzofuran->Intermediate + Vilsmeier Reagent Iminium_Intermediate Aryl Iminium Salt Intermediate->Iminium_Intermediate - H⁺ Final_Product Target Aldehyde Iminium_Intermediate->Final_Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Product Validation and Characterization

The identity and purity of the synthesized 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde must be confirmed through standard analytical techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the aldehyde proton (~9.8-10.0 ppm).- A singlet for the C3 proton of the benzofuran ring (~7.4-7.6 ppm).- Two doublets or singlets in the aromatic region for the C4 and C6 protons.- A singlet for the methoxy group protons (~3.9-4.1 ppm).
¹³C NMR - A signal for the aldehyde carbonyl carbon (~180-185 ppm).- Signals for the benzofuran ring carbons, including the quaternary carbons, in the aromatic region.- A signal for the methoxy carbon (~56 ppm).
IR Spectroscopy - A strong carbonyl (C=O) stretching band for the aldehyde at ~1670-1690 cm⁻¹.- C-O-C stretching bands characteristic of the furan and methoxy groups.
Mass Spectrometry - The molecular ion peak corresponding to the exact mass of C₁₀H₇BrO₃, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

While several theoretical routes exist for the synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a comparative analysis reveals that a late-stage formylation strategy is superior. The Vilsmeier-Haack reaction stands out as the most effective method due to its high regioselectivity for the C2 position of the benzofuran nucleus, operational simplicity, and good yields. The detailed two-stage protocol provided, beginning with the synthesis of the benzofuran core followed by its direct formylation, represents a validated and efficient pathway for researchers and drug development professionals to access this valuable chemical intermediate.

References

  • Wikipedia. Duff reaction. [Online] Available at: [Link][11]

  • SynArchive. Duff Reaction. [Online] Available at: [Link][12]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Online] Available at: [Link][14]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Online] Available at: [Link][15]

  • Ahluwalia, V. K., & Varma, R. S. (2009). Name Reactions in Organic Synthesis. Cambridge University Press.[13]

  • Organic Chemistry Portal. Benzofuran synthesis. [Online] Available at: [Link][21]

  • Asian Journal of Pharmaceutical and Clinical Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Innovare Academic Sciences.[10]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.[22]

  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.[1]

  • Wikipedia. Reimer–Tiemann reaction. [Online] Available at: [Link][16]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Bioinorganic Chemistry and Applications. [Online] Available at: [Link][19][20]

  • London Beacon of Pharmacy. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Online] Available at: [Link][2]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.[23]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link][7]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link][8]

  • ResearchGate. Synthesis of benzofurans via hydroxylation of o-halophenylacetylene. [Online] Available at: [Link][24]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Online] Available at: [Link][6]

  • Molecules. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.[4]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.[25]

  • Wiley Online Library. (2025). Synthesis methods and ring‐opening products of benzofuran and its derivatives. Wiley.[26]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Online] Available at: [Link][18]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. American Chemical Society.[3]

  • Technology Networks. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Online] Available at: [Link][27]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. American Chemical Society.[28]

  • Acta Poloniae Pharmaceutica. (2014). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Polish Pharmaceutical Society.[29]

  • ResearchGate. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.[30]

  • Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.[31]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Online] Available at: [Link][32]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Online] Available at: [Link][33]

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[5]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. The proper management of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed protocol for the safe disposal of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are based on established principles for handling hazardous organic compounds, ensuring a self-validating system of safety and compliance.

Hazard Identification and Chemical Profile

Understanding the chemical nature of a compound is the first step toward its safe handling. 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde belongs to three critical chemical classes that dictate its disposal pathway:

  • Halogenated Organic: The presence of a bromine atom classifies it as a halogenated compound. These substances require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[1]

  • Aromatic Aldehyde: The aldehyde functional group can impart irritant properties and may have specific chemical incompatibilities.[2]

  • Benzofuran Derivative: The core benzofuran structure is found in many biologically active molecules. The parent compound, benzofuran, is suspected of causing cancer and is known to be harmful to aquatic life, necessitating containment from the environment.[3][4]

Table 1: Physicochemical and Hazard Profile

Property Value / Information Source / Rationale
Chemical Name 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde IUPAC Nomenclature
Molecular Formula C₁₀H₇BrO₃ Derived from structure
Molecular Weight 269.07 g/mol Derived from formula
Physical Form Likely a solid at room temperature. Based on similar benzofuran derivatives.[5][6]
Primary Hazards Assumed Eye, Skin, and Respiratory Irritant. Based on data for similar aldehydes and halogenated heterocycles.[2]
Environmental Hazard Assumed harmful to aquatic life. Based on data for benzofuran.[3][4] Do not release into the environment.[3]

| Disposal Classification | Hazardous Waste, Halogenated Organic. | Due to the bromine atom.[1][7][8] |

Pre-Disposal Safety Protocol: Handling and PPE

Before any waste is generated, ensuring personal and environmental safety is paramount. All handling of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde, whether in pure form or in solution, must be conducted with appropriate precautions.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves before use and wash hands after handling.[7][9]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[8]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[8]

Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][8]

  • Ignition Sources: While this specific compound's flammability is not documented, many organic reagents are flammable. Keep away from open flames, sparks, and hot surfaces.[3][7]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to this protocol is critical for regulatory compliance and safety.

Step 1: Waste Identification and Segregation

  • Directive: All waste streams containing 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde (e.g., pure excess solid, solutions, contaminated materials like weighing paper or TLC plates) must be treated as Hazardous Halogenated Organic Waste .[1][7]

  • Expert Insight: This is the most critical step. Never mix halogenated waste with non-halogenated organic waste.[10] Doing so contaminates the entire, much larger, non-halogenated stream, leading to significant increases in disposal costs and potential regulatory violations.[11]

Step 2: Select the Correct Waste Container

  • Directive: Use a designated, chemically compatible, and leak-proof container with a secure, tight-fitting screw cap.[10][11][12] This container must be explicitly marked for "Halogenated Organic Waste."

  • Expert Insight: Your institution's Environmental Health and Safety (EHS) office will provide appropriately labeled containers (often with a specific color code, such as green).[1] Do not use a generic container. Compatibility is key; for example, do not use a metal can if acidic byproducts could be present.

Step 3: Proper Labeling

  • Directive: As soon as the first drop of waste is added, the container must be labeled.[10][11] The label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical name(s) of all constituents: "5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde " and any solvents used. Do not use abbreviations.[10]

    • An accurate estimation of the percentage of each component.

    • The relevant hazard indicators (e.g., "Toxic," "Irritant").[11]

  • Expert Insight: Proper labeling is a legal requirement and ensures that EHS personnel can handle the waste safely and appropriately. Incomplete labels are a common cause of delayed waste pickups and compliance issues.

Step 4: Accumulation and Storage

  • Directive: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][12] The container must be kept closed at all times except when you are actively adding waste.[10][13]

  • Expert Insight: The SAA should be located in a secondary containment tray to catch any potential leaks. Storing incompatible waste types together, even in separate containers, should be avoided. For instance, keep halogenated waste segregated from strong acids, bases, or oxidizers.[11][14]

Step 5: Arranging for Final Disposal

  • Directive: Once the container is nearly full (leave approximately 10% headspace for expansion), contact your institution's EHS office to schedule a waste pickup.[12] Do not pour this chemical waste down the drain or place it in the regular trash under any circumstances.[7][8][10]

  • Expert Insight: The final disposal will be handled by a licensed hazardous waste management company, which will likely use high-temperature incineration.[1][15] Your role is to ensure the waste is correctly identified, segregated, and labeled for this final step.

Disposal Workflow and Spill Management

To visualize the process, the following decision workflow outlines the critical steps from waste generation to final disposal.

G A Waste Generation (e.g., excess reagent, reaction mixture) B Identify as Halogenated Organic Waste A->B Crucial First Step C Select Designated 'Halogenated Waste' Container B->C Segregation is Key D Label Container with Full Chemical Name & Hazards C->D As waste is added E Store Sealed Container in Satellite Accumulation Area (SAA) D->E Keep closed & secure F Request Pickup from Environmental Health & Safety (EHS) E->F When container is full

Fig. 1: Decision workflow for proper disposal of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde.

Emergency Spill Procedures:

In the event of a small spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[11]

  • Carefully sweep or scoop the absorbent material into a separate, sealable container.

  • Label this container as "Hazardous Waste" containing the spilled chemical and the absorbent material.

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Contact EHS for disposal of the cleanup materials and to report the incident.[11]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal health or environmental integrity.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Ottawa. In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]

  • Utah State University. Incompatible Chemicals | Office of Research Environmental Health and Safety. [Link]

  • ResearchGate. SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat safety protocols as compliance hurdles. However, when handling functionalized heterocycles like 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat safety protocols as compliance hurdles. However, when handling functionalized heterocycles like 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde , safety is synonymous with data integrity.

This compound features three distinct reactive motifs: an aldehyde (electrophilic, air-sensitive), a benzofuran core (planar, potentially bioactive/intercalating), and an aryl bromide (halogenated waste).

The Operational Hazard: The primary risk here is not immediate lethality, but sensitization and cumulative exposure . Aldehydes are notorious protein cross-linkers (sensitizers), and halogenated benzofurans possess structural similarities to known bioactive intercalators. Furthermore, this compound is prone to oxidation (to the carboxylic acid) and hydrolysis.

Your Goal: Protect the researcher from sensitization and protect the compound from environmental degradation.

Physicochemical Defense Strategy

We do not rely on generic "standard precautions." We engineer a barrier based on the molecule's ability to permeate materials.

PPE Specification Matrix
Protection ZoneRecommended MaterialMinimum SpecsScientific Rationale
Hand (Inner) Nitrile 4 mil (0.10 mm)Primary barrier against incidental splash.
Hand (Outer) Nitrile or Neoprene 5-8 mil (extended cuff)Aldehydes can permeate thin latex rapidly. Double gloving creates a "breakthrough buffer."
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect Vent)Safety glasses are insufficient. Fine organic powders drift; aldehydes irritate mucous membranes via vapor.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Defense. This compound is likely a solid; dust inhalation is the highest exposure vector.
Body Lab Coat (Cotton/Poly) Snap closuresStandard protection. Use Tyvek® sleeves if handling >10g to prevent cuff contamination.

Critical Note on Glove Permeation: Do not use Latex.[1] Lipophilic organic aldehydes swell and penetrate natural rubber lattices. Nitrile provides superior chemical resistance to this class of heterocycles [1].[1]

Operational Workflow: From Storage to Synthesis

This workflow integrates safety with purity preservation.[2]

Phase 1: Receipt & Storage[2]
  • The Threat: Air oxidation and moisture. The aldehyde functionality will slowly oxidize to 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid if left exposed, altering your stoichiometry.

  • Protocol:

    • Inspect container integrity upon arrival.

    • Store at 2–8°C (Refrigerated).

    • Inert Atmosphere: If the seal is broken, backfill with Argon or Nitrogen before re-sealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Phase 2: Weighing & Transfer (The High-Risk Zone)
  • The Threat: Static charge dispersing fine powder (inhalation risk + contamination).

  • Protocol:

    • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.

    • Engineering Control: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

    • Technique: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary tared vial to avoid cross-contaminating the bulk stock.

Phase 3: Reaction & Cleanup[2]
  • The Threat: Vapors generated during heating/reflux.

  • Protocol:

    • All reactions involving this aldehyde must be vented to a scrubber or fume hood exhaust.

    • Spill Management: If solid is spilled, do not dry sweep (creates dust). Cover with a wet paper towel (dampened with acetone or ethanol), then wipe up.

Logic & Exposure Pathways

The following diagram illustrates the "Defense in Depth" strategy required for this compound. We prioritize engineering controls (Fume Hood) over PPE, as PPE is the last line of defense.

SafetyProtocol cluster_0 Primary Containment Hazard 5-Bromo-7-methoxy- 1-benzofuran-2-carbaldehyde Hood Engineering Control: Fume Hood (Capture Velocity >100fpm) Hazard->Hood Dust/Vapor Generation Goggles PPE: Splash Goggles (Mucous Membrane Protection) Hazard->Goggles Aerosol/Dust Gloves PPE: Double Nitrile (Dermal Barrier) Hazard->Gloves Direct Contact (Splash/Powder) Researcher Researcher (Respiratory & Dermal Safety) Hood->Researcher Filtered/Exhausted Goggles->Researcher Barrier Protection Gloves->Researcher Barrier Protection

Figure 1: Exposure Pathway Analysis. Red arrows indicate potential exposure vectors; Green arrows indicate successful barrier implementation.

Waste Disposal & Deactivation

Improper disposal of halogenated aromatics is a common regulatory violation.

  • Categorization: This is a Halogenated Organic Solvent/Solid waste stream.

    • Why? The bromine atom (Br) requires high-temperature incineration to prevent the formation of dioxins/furans during standard combustion.

  • Segregation: Do not mix with acid waste or oxidizers. Aldehydes can react exothermically with strong oxidizers.

  • Container Labeling:

    • Must read: "Halogenated Organic Waste."

    • Constituents: "5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde."

    • Hazard Checkbox: "Toxic," "Irritant."

Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action mitigates long-term sensitization risks.

  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5][6] Validation: Use an eyewash station that is tagged with a current inspection date. If the water is not tepid, you will likely stop flushing too early—force yourself to complete the 15 minutes.

  • Skin Contact:

    • Remove contaminated gloves immediately (peel from wrist to fingers to encapsulate contaminant).

    • Wash with soap and water.[1][7] Avoid using organic solvents (ethanol/acetone) on skin, as they dissolve the lipophilic aldehyde and drive it deeper into the dermis [2].

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- (Structural Fragment Data). NIST Chemistry WebBook.[8] Retrieved February 15, 2026, from [Link]

  • Study.com. (n.d.). Safe use of aldehydes by healthcare professionals. Retrieved February 15, 2026, from [Link]

Sources

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